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Bis(2-ethylhexyl)amine

Cat. No.: B7767626
CAS No.: 27214-52-4
M. Wt: 241.46 g/mol
InChI Key: SAIKULLUBZKPDA-UHFFFAOYSA-N
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Description

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992)
Bis(2-ethylhexyl) amine is a secondary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35N B7767626 Bis(2-ethylhexyl)amine CAS No. 27214-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)hexan-1-amine
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InChI

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
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InChI Key

SAIKULLUBZKPDA-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC
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Molecular Formula

C16H35N
Record name 2,2'-DIETHYLHEXYLAMINE
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DSSTOX Substance ID

DTXSID7025053
Record name 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine
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Molecular Weight

241.46 g/mol
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Physical Description

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO]
Record name 2,2'-DIETHYLHEXYLAMINE
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Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-
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Boiling Point

538 °F at 760 mmHg (NTP, 1992)
Record name 2,2'-DIETHYLHEXYLAMINE
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Flash Point

270 °F (NTP, 1992), 270 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 2,2'-DIETHYLHEXYLAMINE
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Density

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 2,2'-DIETHYLHEXYLAMINE
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Vapor Density

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg]
Record name 2,2'-DIETHYLHEXYLAMINE
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CAS No.

106-20-7, 27214-52-4
Record name 2,2'-DIETHYLHEXYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-ethylhexyl)amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key data for Bis(2-ethylhexyl)amine, a secondary aliphatic amine with significant applications in various industrial and research settings.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine or slight ammonia-like odor.[1][2][3] Its branched alkyl chains contribute to its high hydrophobicity and low solubility in water.[4][5]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₆H₃₅N[1][6][7]
Molecular Weight 241.46 g/mol [1][6][7]
CAS Number 106-20-7[6][7][8]
IUPAC Name 2-ethyl-N-(2-ethylhexyl)hexan-1-amine[1][6]
Appearance Clear, colorless to light yellow liquid[2][3][8]
Odor Slight ammonia-like or amine-like[1][2][3][5][8]
Density 0.805 g/mL at 25 °C[6][8][9]
0.8062 g/mL at 20 °C (68 °F)[1]
Boiling Point 281 °C at 760 mmHg[6]
123 °C at 5 mmHg[8][9]
157-159 °C at 27 hPa
Melting Point < -60 °C[6]
Flash Point 121 °C (250 °F)[6]
130 °C (266 °F) - Pensky-Martens closed cup
Solubility in Water < 1 mg/mL at 21 °C (70 °F)[1]
0.045 g/L at 20 °C[6][10]
0.014 g/L
Solubility in Organic Solvents Soluble in most organic solvents, including ether, benzene, and hydrocarbons.[5][11]
Vapor Pressure 0.01 mmHg at 20 °C (68 °F)[1]
0.0023 hPa at 20 °C
Refractive Index n20/D 1.442 - 1.443[6][8][9]
Purity (Assay) ≥98.0% to 99% (by GC)[3]

Chemical Structure

This compound is a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups and one hydrogen atom.[1][8] The alkyl groups are identical, branched eight-carbon chains known as 2-ethylhexyl groups. This structure, with its significant branching and long alkyl chains, imparts considerable steric hindrance and hydrophobicity to the molecule.[4]

Key Structural Identifiers:

  • SMILES: CCCCC(CC)CNCC(CC)CCCC[1][6]

  • InChI: InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3[1]

  • InChIKey: SAIKULLUBZKPDA-UHFFFAOYSA-N[1][6]

The structural arrangement of this compound is visualized in the diagram below, illustrating the connectivity of its core components.

G cluster_0 2-Ethylhexyl Group 1 cluster_1 2-Ethylhexyl Group 2 N Secondary Amine (>NH) EH1 2-Ethylhexyl Group N->EH1 EH2 2-Ethylhexyl Group N->EH2 Hexyl1 Hexyl Chain (-C6H12-) EH1->Hexyl1 contains Ethyl1 Ethyl Branch (-C2H5) EH1->Ethyl1 contains

Caption: Molecular structure breakdown of this compound.

Experimental Protocols & Synthesis

While detailed experimental protocols for determining each physical property listed above are typically found in specific monographs or primary literature not covered by the search results, the data is consistently reported across major chemical suppliers and databases.

General Synthesis Protocol: A general method for the synthesis of secondary amines like this compound involves the reductive amination of an aldehyde or ketone.[12] Specifically, it can be manufactured via multi-step reactions with 2-ethylhexanol as the primary raw material.[11] Another cited laboratory procedure involves the reaction of 1-hexyl alcohol and urea (B33335) in diglyme, catalyzed by [(Cp*)RuCl(dppe)] with diphenylphosphinopropane (dppp) as a supporting ligand and potassium carbonate as a base.[13]

  • Reaction: The autoclave is charged with 1-hexyl alcohol, urea, catalyst, ligand, and base in diglyme.[13]

  • Conditions: The vessel is flushed with argon and heated to 160 °C for 12 hours.[13]

  • Analysis: After cooling, the products are analyzed by gas chromatography.[13]

Reactivity and Applications

Reactivity:

  • As a secondary amine, it exhibits basic properties (pH > 7) and reacts exothermically with acids to form salts.[14]

  • It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[8]

  • It is stable under recommended storage conditions, typically below +30°C in a dry, well-ventilated place.[8][15]

Applications: The unique structure of this compound makes it a versatile intermediate and agent in various fields:

  • Rare Metal Extraction: It is used as an effective extractant in hydrometallurgy for recovering rare earth elements and other valuable metals from aqueous solutions.[4][15][16]

  • Surfactant Intermediate: It serves as a precursor in the synthesis of cationic and amphoteric surfactants.[2][4]

  • Corrosion Inhibitors: It is a key intermediate in the production of corrosion inhibitors, particularly triazole-types, for protecting metal surfaces.[2][3][11]

  • Specialty Chemicals: It is used in the synthesis of polymers, coatings, textile auxiliaries, dyes, and rubber chemicals.[2][4][17]

  • Nanoparticle Synthesis: It has been utilized in the synthesis of stable, coated cadmium sulfide (B99878) (CdS) nanoparticles.[6]

Safety and Handling

This compound is classified as hazardous.[1][18]

  • Hazards: It is harmful if swallowed or in contact with skin, and toxic if inhaled.[1][19][20] It causes severe skin burns and serious eye damage.[1][20] It is also very toxic to aquatic life with long-lasting effects.[19][20]

  • Handling: Use in a well-ventilated area is crucial.[18][21] Personal protective equipment, including chemical-resistant gloves, goggles, and clothing, should always be worn when handling this substance.[2][18][20] Avoid breathing vapors and prevent its release into the environment.[18][20][21]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[3][20][21] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[3][20] In all cases of significant exposure, seek immediate medical attention.[3][20]

References

Bis(2-ethylhexyl)amine: A Technical Overview of Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise reference for researchers, scientists, and professionals in drug development on the key identifiers for the chemical compound Bis(2-ethylhexyl)amine.

Chemical Abstract Service (CAS) Number

The unique CAS Registry Number for this compound is:

This identifier is universally used to provide an unambiguous way to identify the chemical substance.

Synonyms and Alternative Names

This compound is known by a variety of synonyms in scientific literature and commercial applications. Understanding these alternative names is crucial for comprehensive literature reviews and sourcing of materials.

Synonym Source
Di(2-ethylhexyl)amine[6][7]
Diisooctylamine[1][2][5][6][7]
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-[6][7]
2-ethyl-N-(2-ethylhexyl)hexan-1-amine[6][7]
Diethylhexylamine[6][7]
2,2'-Diethyldihexylamine[6][7]
N,N-Bis(2-ethylhexyl)amine[7]
DEHA[7]
BIS-2-EHA[7]

References

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl)amine from 2-Ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)amine (B85733), a secondary amine with branched alkyl chains, is a crucial chemical intermediate in various industries, including its use in the synthesis of surfactants, corrosion inhibitors, and lubricant additives.[1] This technical guide provides a comprehensive overview of the primary synthetic route for producing this compound from 2-ethylhexanol. It details the underlying chemical transformations, catalytic systems, and reaction conditions. This document consolidates information from scientific literature and patents to offer detailed experimental protocols and quantitative data to aid researchers and professionals in the development and optimization of this synthesis.

Introduction

This compound, also known as diisooctylamine, is a colorless liquid with an amine-like odor.[1][2] Its molecular formula is C16H35N, and its CAS number is 106-20-7.[2] The synthesis of this compound from 2-ethylhexanol is a multi-step process that primarily involves the catalytic amination of the alcohol. This process can be broadly categorized into two main approaches: direct reductive amination and a two-step process involving the oxidation of the alcohol to an aldehyde followed by reductive amination.

Synthetic Pathways

The conversion of 2-ethylhexanol to this compound is predominantly achieved through reductive amination. This process involves the reaction of an alcohol with an amine in the presence of a reducing agent. In the synthesis of a secondary amine like this compound, 2-ethylhexanol can react with ammonia (B1221849) or a primary amine. The most common industrial route involves the reaction of 2-ethylhexanol with ammonia over a hydrogenation catalyst.

The overall reaction can be summarized as follows:

2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH + NH₃ → [CH₃(CH₂)₃CH(C₂H₅)CH₂]₂NH + 2 H₂O

This transformation typically proceeds through a "hydrogen borrowing" mechanism. The alcohol is first dehydrogenated to the corresponding aldehyde, 2-ethylhexanal (B89479), which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to form the primary amine, 2-ethylhexylamine. This primary amine can then react with another molecule of 2-ethylhexanal to form a secondary imine, which is finally reduced to the desired product, this compound. By-products of this reaction can include the primary amine (2-ethylhexylamine) and the tertiary amine (tris(2-ethylhexyl)amine).[1]

Below is a diagram illustrating the general workflow for the synthesis of this compound from 2-ethylhexanol.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & By-products 2-Ethylhexanol 2-Ethylhexanol Catalytic_Reactor Catalytic Reactor 2-Ethylhexanol->Catalytic_Reactor Ammonia Ammonia Ammonia->Catalytic_Reactor Reaction_Conditions High Temperature & Pressure Hydrogen Atmosphere Catalytic_Reactor->Reaction_Conditions This compound This compound (Desired Product) Catalytic_Reactor->this compound 2-Ethylhexylamine 2-Ethylhexylamine (By-product) Catalytic_Reactor->2-Ethylhexylamine Tris(2-ethylhexyl)amine Tris(2-ethylhexyl)amine (By-product) Catalytic_Reactor->Tris(2-ethylhexyl)amine Water Water Catalytic_Reactor->Water

Caption: General workflow for the synthesis of this compound.

Experimental Protocols and Quantitative Data

The synthesis of this compound is typically carried out in a high-pressure reactor under a hydrogen atmosphere. The choice of catalyst is critical for achieving high yields and selectivity. Common catalysts include those based on nickel, cobalt, copper, and ruthenium.

Catalytic Systems

Several catalytic systems have been reported for the amination of alcohols. For instance, U.S. Patent 3,766,184 describes the use of a catalyst comprising metallic nickel and magnesium oxide for the amination of aliphatic alcohols.[3] Another approach detailed in U.S. Patent 8,034,978 involves the use of a suspended palladium on carbon (Pd/C) catalyst for the reductive amination of aldehydes.[4] While this patent focuses on the reaction of an aldehyde, it is highly relevant as 2-ethylhexanol is readily oxidized to 2-ethylhexanal as an intermediate in the overall process.

Reaction Conditions

The reaction conditions for the catalytic amination of 2-ethylhexanol can vary depending on the catalyst used. Generally, elevated temperatures and pressures are required to achieve good conversion and selectivity.

ParameterValueCatalyst SystemReference
Temperature150 - 350 °CMetallic Nickel and Magnesium OxideUS3766184A[3]
Preferred Temperature200 - 275 °CMetallic Nickel and Magnesium OxideUS3766184A[3]
PressureHigh PressureMetallic Nickel and Magnesium OxideUS3766184A[3]
Ammonia Concentration50 - 95%Not SpecifiedUS3766184A[3]
Hydrogen Concentration2 - 30%Not SpecifiedUS3766184A[3]
Temperature100 - 170 °CSuspended Pd/CUS8034978B2[4]
Preferred Temperature120 - 160 °CSuspended Pd/CUS8034978B2[4]
Pressure20 - 100 barSuspended Pd/CUS8034978B2[4]
Preferred Pressure40 - 75 barSuspended Pd/CUS8034978B2[4]
Detailed Experimental Protocol (Exemplary)

The following is a generalized experimental protocol based on the principles of reductive amination of alcohols.

Materials:

  • 2-Ethylhexanol

  • Ammonia (anhydrous)

  • Hydrogen gas

  • Catalyst (e.g., 5% Pd/C or a nickel-based catalyst)

  • Solvent (optional, e.g., a high-boiling point ether or hydrocarbon)

Apparatus:

  • High-pressure autoclave equipped with a stirrer, gas inlet and outlet, thermocouple, and pressure gauge.

  • Distillation apparatus for purification.

Procedure:

  • The autoclave is charged with 2-ethylhexanol and the catalyst. If a solvent is used, it is also added at this stage.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • The desired amount of ammonia is introduced into the reactor.

  • The reactor is then pressurized with hydrogen to the desired reaction pressure.

  • The mixture is heated to the reaction temperature while stirring.

  • The reaction is monitored by analyzing samples periodically for the consumption of 2-ethylhexanol and the formation of products.

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The crude product is then purified by fractional distillation to separate this compound from unreacted starting materials and by-products.[1]

Signaling Pathway and Logical Relationships

The reaction proceeds through a series of interconnected steps, as illustrated in the following diagram. This shows the transformation from the initial alcohol to the final secondary amine product, highlighting the key intermediates.

G cluster_reactants Initial Reactants cluster_intermediates Intermediates cluster_product Final Product 2EHOH 2-Ethylhexanol Aldehyde 2-Ethylhexanal 2EHOH->Aldehyde -H2 (Dehydrogenation) NH3 Ammonia Imine1 Primary Imine Amine1 2-Ethylhexylamine Imine1->Amine1 +H2 (Hydrogenation) Imine2 Secondary Imine Amine2 This compound Imine2->Amine2 +H2 (Hydrogenation) AldehydeNH3 AldehydeNH3 AldehydeNH3->Imine1 +NH3, -H2O Amine1Aldehyde Amine1Aldehyde Amine1Aldehyde->Imine2 +Aldehyde, -H2O

Caption: Reaction pathway for the formation of this compound.

Conclusion

The synthesis of this compound from 2-ethylhexanol via catalytic reductive amination is a well-established industrial process. The selection of an appropriate catalyst and the optimization of reaction conditions, including temperature, pressure, and reactant ratios, are paramount for achieving high yields and minimizing the formation of by-products. This guide provides a foundational understanding of the synthetic methodologies and offers a starting point for further research and process development in this area.

References

An In-depth Technical Guide to the Solubility of Bis(2-ethylhexyl)amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2-ethylhexyl)amine (B85733) in various organic solvents. Due to its molecular structure, featuring long, branched alkyl chains, this compound exhibits a distinct solubility profile that is critical for its application in organic synthesis, formulation, and extraction processes. This document compiles available solubility data, presents detailed experimental protocols for determining solubility, and offers visual aids to understand the experimental workflow.

Core Principles of Solubility

This compound, a secondary amine with the chemical formula C₁₆H₃₅N, is a largely nonpolar molecule. Its solubility is primarily governed by the principle of "like dissolves like." The two bulky 2-ethylhexyl groups contribute significantly to its hydrophobic character, making it readily soluble in nonpolar and weakly polar organic solvents. The nitrogen atom with its lone pair of electrons introduces a site for potential hydrogen bonding, although this is sterically hindered, which can influence its interaction with protic solvents. Generally, aliphatic amines show significant solubility in organic solvents, especially polar ones.

Solubility Data

Solvent ClassRepresentative SolventsExpected Solubility/MiscibilityReferences
Hydrocarbons Hexane, Toluene, BenzeneHigh / Miscible[1]
Alcohols Ethanol, MethanolHigh / Miscible[2][3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / Miscible[2][3]
Ketones AcetoneExpected to be High / Miscible
Esters Ethyl AcetateExpected to be High / Miscible
Chlorinated Solvents DichloromethaneExpected to be High / Miscible
Oxygenated Solvents General CategoryHigh / Miscible[2][3]

Experimental Protocols

To facilitate the quantitative determination of this compound solubility, the following detailed experimental methodologies are provided. These protocols are standard methods for determining the solubility of a liquid amine in an organic solvent.

Method 1: Visual Determination of Miscibility

This method is a rapid, qualitative assessment suitable for determining if two liquids are miscible in all proportions at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated pipettes or graduated cylinders

  • A series of clean, dry test tubes or vials

  • Vortex mixer or shaker

  • Temperature-controlled environment (e.g., water bath)

Procedure:

  • Prepare a series of test tubes with varying volume ratios of this compound and the solvent (e.g., 1:9, 3:7, 5:5, 7:3, 9:1).

  • Ensure the total volume in each test tube is sufficient for clear observation (e.g., 5-10 mL).

  • Securely cap the test tubes and agitate them vigorously using a vortex mixer or shaker for 1-2 minutes.

  • Place the test tubes in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate.

  • Visually inspect each test tube for the presence of a single, clear, homogeneous phase. The absence of any cloudiness, turbidity, or phase separation indicates miscibility at that ratio.[4]

  • If a single phase is observed across all ratios, the two liquids are considered miscible.

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a compound in a solvent at a specific temperature. It is particularly useful when the compound is not fully miscible.

Materials:

  • This compound

  • Solvent of interest

  • Glass vials or flasks with airtight caps

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Syringe and syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of an undissolved amine phase is essential to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the mixture to stand undisturbed at the controlled temperature until the undissolved this compound phase separates, typically by settling.

    • Carefully withdraw a sample from the clear, supernatant solvent phase using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets of the amine.

  • Quantification:

    • Accurately weigh or measure the volume of the filtered sample.

    • Dilute the sample to a known volume with the same organic solvent, ensuring the final concentration is within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation:

    • Calculate the solubility from the measured concentration in the diluted sample, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, g/kg, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep Add excess this compound to a known amount of solvent equilibrate Agitate at constant temperature (e.g., 24-48 hours) prep->equilibrate settle Allow phases to separate equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Quantify concentration (e.g., GC-FID) sample->analyze solubility Calculate Solubility analyze->solubility

Caption: Workflow for quantitative solubility determination.

References

Bis(2-ethylhexyl)amine spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for bis(2-ethylhexyl)amine (B85733), a secondary amine utilized in various chemical synthesis and industrial applications. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical and spectral data for this compound are summarized below, providing a quick reference for its fundamental properties.

PropertyValue
Molecular Formula C₁₆H₃₅N
Molecular Weight 241.46 g/mol
Appearance Clear, colorless liquid[1]
CAS Number 106-20-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~2.4 - 2.6Doublet-CH₂-N- (Methylene adjacent to Nitrogen)
~1.4 - 1.6Multiplet-CH- (Methine)
~1.2 - 1.4Multiplet-CH₂- (Methylene groups in the hexyl chain)
~0.8 - 1.0Triplet-CH₃ (Terminal methyl groups)

Note: The N-H proton signal can be broad and its chemical shift is variable, often appearing between 0.5-5.0 ppm, depending on concentration and solvent.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃)[2].

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~51.9-C H₂-N- (Methylene carbon adjacent to Nitrogen)
~39.8-C H- (Methine carbon)
~31.5-C H₂- (Methylene carbon in the hexyl chain)
~29.0-C H₂- (Methylene carbon in the hexyl chain)
~24.1-C H₂- (Methylene carbon in the ethyl group)
~23.1-C H₂- (Methylene carbon in the hexyl chain)
~14.1-C H₃ (Terminal methyl carbon of the hexyl group)
~11.1-C H₃ (Terminal methyl carbon of the ethyl group)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a secondary amine, this compound shows a characteristic N-H stretching vibration.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500WeakN-H Stretch (Secondary Amine)
~2850 - 2960StrongC-H Stretch (Aliphatic)
~1460 - 1470MediumC-H Bend (Methylene)
~1380 - 1385MediumC-H Bend (Methyl)
~1020 - 1250MediumC-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityAssignment of Fragment Ion
241Low[M]⁺ (Molecular Ion)
142Strong[CH₃(CH₂)₃CH(C₂H₅)CH₂NHCH₂]⁺ (α-cleavage)
44Medium[CH₃CH₂NH]⁺
43Medium[C₃H₇]⁺
30Medium[CH₂NH₂]⁺

Note: The molecular ion peak for aliphatic amines can be of low intensity. The base peak is often the result of α-cleavage next to the nitrogen atom.[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented.

NMR Spectroscopy Protocol
  • Sample Preparation : A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[3] The solution should be homogeneous and free of any particulate matter.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS).

FTIR Spectroscopy Protocol (ATR Method)

As this compound is a liquid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.

  • Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application : A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition : The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final infrared spectrum of the sample.

  • Cleaning : After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)
  • Sample Introduction : A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization : In the ion source, the gaseous analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy (ATR) Prep_IR->IR MS Mass Spectrometry (GC-MS, EI) Prep_MS->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_IR Absorption Bands & Functional Groups IR->Data_IR Data_MS Molecular Ion & Fragmentation Pattern MS->Data_MS Result Structural Elucidation & Purity Assessment Data_NMR->Result Data_IR->Result Data_MS->Result

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Bis(2-ethylhexyl)amine. Due to a scarcity of direct experimental data in publicly available literature, this guide combines reported physical properties with estimated thermodynamic values derived from established theoretical models. This information is crucial for professionals in research, science, and drug development for applications such as process design, safety analysis, and molecular modeling.

Core Thermodynamic Properties

This compound, a secondary amine with the molecular formula C₁₆H₃₅N, possesses a complex branched structure that influences its thermodynamic behavior. The following tables summarize the available experimental data and estimated thermodynamic properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₃₅N
Molecular Weight 241.46 g/mol
CAS Number 106-20-7
Appearance Clear, colorless liquid[1]
Odor Slight ammonia-like[1]
Boiling Point 123 °C at 5 mmHg[2][3]
Melting Point -60 °C[4]
Density 0.805 g/mL at 25 °C[2][3]
Vapor Pressure 0.01 mmHg at 20 °C

Table 2: Estimated Thermodynamic Properties of this compound (Joback Method)

Thermodynamic PropertyEstimated ValueUnit
Standard Enthalpy of Formation (Gas, 298.15 K) -386.53kJ/mol
Gibbs Free Energy of Formation (Gas, 298.15 K) 69.19kJ/mol
Enthalpy of Vaporization (at Normal Boiling Point) 56.88kJ/mol
Liquid Heat Capacity (C_p) at 298.15 K 531.05J/(mol·K)

Disclaimer: The values in Table 2 are estimations derived from the Joback group contribution method and have not been experimentally verified. These values should be used with an understanding of their theoretical nature and potential for deviation from experimental results.

Estimation of Thermodynamic Properties: A Logical Workflow

The thermodynamic properties presented in Table 2 were estimated using the Joback group contribution method. This method calculates properties based on the summation of contributions from individual functional groups within the molecule. The following diagram illustrates the logical workflow for this estimation process.

G cluster_input Input cluster_process Joback Method cluster_output Estimated Thermodynamic Properties Molecular_Structure Molecular Structure of This compound Group_Decomposition Decomposition into Functional Groups Molecular_Structure->Group_Decomposition Group_Contributions Summation of Group Contribution Values Group_Decomposition->Group_Contributions Enthalpy_Formation Standard Enthalpy of Formation Group_Contributions->Enthalpy_Formation Gibbs_Energy Gibbs Free Energy of Formation Group_Contributions->Gibbs_Energy Enthalpy_Vaporization Enthalpy of Vaporization Group_Contributions->Enthalpy_Vaporization Heat_Capacity Liquid Heat Capacity Group_Contributions->Heat_Capacity

Caption: Workflow for Estimating Thermodynamic Properties.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is limited, the following section outlines detailed, generally applicable methodologies for determining the key thermodynamic properties of liquid amines.

Determination of Heat Capacity (C_p) by Differential Scanning Calorimetry (DSC)

Objective: To measure the amount of heat absorbed by a sample as a function of temperature, from which the heat capacity can be derived.

Methodology:

  • Sample Preparation: A known mass of high-purity this compound is hermetically sealed in a suitable DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Measurement:

    • A baseline is established by running the empty sample and reference pans through the desired temperature program.

    • A sapphire standard, with a well-characterized heat capacity, is run to provide a calibration for the heat flow signal.

    • The this compound sample is then run under the same conditions.

    • The temperature program typically involves a controlled heating rate (e.g., 10 K/min) over a defined temperature range.

  • Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard at the same temperature, taking into account the respective sample masses.

Determination of Enthalpy of Vaporization (ΔH_vap) by Vapor Pressure Measurement

Objective: To measure the vapor pressure of this compound at different temperatures and use the Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Methodology:

  • Apparatus: A static or dynamic vapor pressure apparatus is used. For low-volatility liquids like this compound, a static method with a sensitive pressure transducer is often preferred.

  • Sample Preparation: A pure sample of the amine is degassed to remove any dissolved volatile impurities.

  • Measurement:

    • The sample is placed in a thermostated vessel connected to a pressure measurement system.

    • The system is evacuated to a high vacuum.

    • The temperature of the vessel is precisely controlled and varied in steps.

    • At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH_vap/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

The following diagram illustrates a generalized experimental workflow for determining these thermodynamic properties.

G cluster_workflow Experimental Workflow Sample_Preparation Sample Preparation (Purification, Degassing) DSC_Measurement Differential Scanning Calorimetry (DSC) Sample_Preparation->DSC_Measurement Vapor_Pressure_Measurement Vapor Pressure Measurement Sample_Preparation->Vapor_Pressure_Measurement Data_Analysis_Cp Data Analysis for Heat Capacity (Cp) DSC_Measurement->Data_Analysis_Cp Data_Analysis_Hvap Data Analysis for Enthalpy of Vaporization (ΔHvap) Vapor_Pressure_Measurement->Data_Analysis_Hvap Final_Data Experimentally Determined Thermodynamic Properties Data_Analysis_Cp->Final_Data Data_Analysis_Hvap->Final_Data

Caption: General Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of this compound, addressing a critical need for such data in scientific and industrial applications. While experimental values for some basic physical properties are available, a complete thermodynamic profile requires reliance on established estimation methods. The presented data and protocols offer a valuable resource for researchers and professionals, enabling more accurate modeling, process optimization, and safety assessments involving this compound. Further experimental investigation is highly encouraged to validate and refine the estimated thermodynamic parameters.

References

Safety and handling of Bis(2-ethylhexyl)amine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Bis(2-ethylhexyl)amine in the Laboratory

Introduction

This compound (CAS No. 106-20-7), also known as diisooctylamine, is a secondary aliphatic amine with a unique branched structure, making it a valuable compound in various industrial and research applications.[1] Its molecular formula is C16H35N, and it typically appears as a clear, colorless to pale yellow liquid with a slight ammonia-like odor.[2][3][4] Key applications include its use as a chemical intermediate in the synthesis of surfactants, corrosion inhibitors, and specialty chemicals, as well as a collector in ore flotation and an extractant for rare metals in hydrometallurgy.[1][5][6]

Given its hazardous properties, a thorough understanding of its safety profile and handling requirements is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound in a laboratory setting, based on current safety data.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to understanding its behavior and potential hazards in the laboratory. These properties are summarized in the table below.

PropertyValue
CAS Number 106-20-7[3][7]
Molecular Formula C16H35N[2][3][8]
Molecular Weight 241.46 g/mol [2][3][7]
Appearance Clear colorless to light yellow liquid[3][4][8]
Odor Slight ammonia-like or fishlike odor[2][3][5]
Boiling Point 281 °C (538 °F) at 760 mmHg[2] / 123 °C at 5 mmHg[9][10]
Flash Point 130 °C (266 °F) - Pensky-Martens closed cup[10]
Density 0.805 g/mL at 25 °C[9][10]
Vapor Density 8.35 (Air = 1)[2]
Vapor Pressure 0.01 mmHg at 20 °C (68 °F)[2]
Solubility Insoluble in water; soluble in most organic solvents.[1][2][8]
Refractive Index n20/D 1.443[9][10]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is corrosive, acutely toxic via multiple routes of exposure, and poses a significant environmental threat.

GHS Hazard Pictograms: Corrosive, Acute Toxic, Environmental Hazard.[2][7]

Signal Word: Danger [2][10][11]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[7][12][13]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin[11][12]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled[11][12]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[11][12]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[11]
Aquatic Hazard (Acute) Category 2H401: Toxic to aquatic life[14]
Aquatic Hazard (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects[12][13]

Key Precautionary Statements:

  • P260: Do not breathe mist/vapors/spray.[11][12][14]

  • P273: Avoid release to the environment.[12][14]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[11][12]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11][12]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

  • P310: Immediately call a POISON CENTER or doctor/physician.[11][12]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[12]

  • P405: Store locked up.[3][11]

  • P501: Dispose of contents/container to an approved waste disposal plant.[12]

Toxicological Data

Quantitative toxicological data underscores the significant health risks associated with exposure. The substance is harmful if swallowed and toxic through skin contact or inhalation.

Exposure RouteSpeciesValue
Oral LD50 Rat1008 mg/kg[11]
Dermal LD50 Rabbit956 mg/kg[11]
Inhalation LC50 (4h) Rat0.91 mg/L[11]
Eye Irritation RabbitCauses severe eye burns and serious eye damage.[11]

Laboratory Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Engineering Controls

All work involving this compound must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[11][15] A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure.

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber, check manufacturer compatibility data) and chemical-resistant protective clothing, such as a lab coat.[12] Immediately change any contaminated clothing.[11]

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.[2][16]

General Handling Protocol

The following workflow outlines the standard procedure for safely handling this compound in a laboratory setting.

G start Start pre_checks 1. Pre-Handling Checks (Verify fume hood, gather PPE, locate safety equipment) start->pre_checks don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) pre_checks->don_ppe handling 3. Handle Chemical (Weighing/Transfer/Reaction) Perform ONLY in fume hood don_ppe->handling waste 4. Waste Disposal (Segregate into approved hazardous waste container) handling->waste decon 5. Decontaminate (Clean work area and glassware per lab protocol) waste->decon doff_ppe 6. Doff PPE (Remove gloves last) decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash end_node End wash->end_node

Standard Operating Procedure for Handling this compound.
Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated area.[12] The container must be kept tightly closed.[12][14]

  • Security: The storage area should be locked up or accessible only to authorized personnel.[3][11]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, isocyanates, peroxides, anhydrides, and acid halides.[2][9][14] Protect from heat, direct sunlight, and sources of ignition.[3][14]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Spill Response

For any spill, the primary goals are to ensure personnel safety, contain the spill, and decontaminate the area. The following workflow outlines the necessary steps.

G start Spill Detected alert 1. Evacuate Immediate Area & Alert Others start->alert assess 2. Assess Spill Size alert->assess minor_spill Minor Spill (Manageable by lab personnel) assess->minor_spill Small & Contained major_spill Major Spill (Large, uncontained) assess->major_spill Large or Uncontained don_ppe 3. Don Appropriate PPE (incl. respirator) minor_spill->don_ppe emergency Activate Emergency Services & Evacuate Building major_spill->emergency end_node End emergency->end_node contain 4. Contain Spill (Use absorbent dikes/pads) don_ppe->contain absorb 5. Absorb Spill (Use inert material, e.g., Chemizorb®) contain->absorb collect 6. Collect & Bag Waste absorb->collect decon 7. Decontaminate Area collect->decon dispose 8. Dispose as Hazardous Waste decon->dispose dispose->end_node

Emergency Response Workflow for a this compound Spill.
First Aid Measures

First aiders must protect themselves before assisting. Show the Safety Data Sheet (SDS) to attending medical personnel.[11]

  • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[11][15]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water or shower for at least 15 minutes. Call a physician immediately.[3][11]

  • Eye Contact: Immediately hold eyelids apart and rinse cautiously with plenty of water for several minutes.[11][12] Remove contact lenses if present and easy to do so. Continue rinsing. Call an ophthalmologist immediately.[11]

  • Ingestion: Make the victim drink water (two glasses at most).[11] Do NOT induce vomiting due to the risk of perforation.[11] Call a physician immediately. Do not attempt to neutralize the chemical.

Disposal Considerations

All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Disposal should be carried out through a licensed and approved waste disposal facility, in strict accordance with all local, state, and federal regulations.[12] Do not allow the product to enter drains or surface water.[11]

References

An In-depth Technical Guide to Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a concise overview of the fundamental physicochemical properties of Bis(2-ethylhexyl)amine, a secondary amino compound. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a surfactant or in nanoparticle synthesis.

Physicochemical Properties

This compound is a colorless liquid with a slight ammonia-like odor.[1][2][3] It is a secondary amino compound.[1] Key quantitative data regarding its molecular structure and properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C16H35N[1][2][4]
Linear Formula [CH3(CH2)3CH(C2H5)CH2]2NH[5][6]
Molecular Weight 241.46 g/mol [1][2][3][4][5]
Density 0.805 g/mL at 25 °C[1][5]
Boiling Point 123 °C at 5 mmHg[1][5]
Refractive Index n20/D 1.443[1][5]
Flash Point 130 °C (266 °F)[6]
Solubility in Water 0.014 g/L[6]

Structural Information

The structural formula of this compound consists of a central nitrogen atom bonded to two 2-ethylhexyl groups. This structure is visualized in the diagram below, which illustrates the connectivity of the constituent atoms.

cluster_amine This compound cluster_ethylhexyl1 2-Ethylhexyl Group 1 cluster_ethylhexyl2 2-Ethylhexyl Group 2 N Nitrogen (N) C1_1 CH2 N->C1_1 C1_2 CH2 N->C1_2 C2_1 CH C1_1->C2_1 C3_1 CH2 C2_1->C3_1 Ethyl1 CH2CH3 C2_1->Ethyl1 C4_1 CH2 C3_1->C4_1 C5_1 CH2 C4_1->C5_1 C6_1 CH3 C5_1->C6_1 C2_2 CH C1_2->C2_2 C3_2 CH2 C2_2->C3_2 Ethyl2 CH2CH3 C2_2->Ethyl2 C4_2 CH2 C3_2->C4_2 C5_2 CH2 C4_2->C5_2 C6_2 CH3 C5_2->C6_2

Caption: Molecular structure of this compound.

Experimental Protocols

This document serves as a summary of core physicochemical properties and does not detail specific experimental protocols for their determination. For detailed methodologies, please refer to the original source materials or standard analytical chemistry protocols.

Applications

This compound has been utilized in the synthesis of stable, nanosized Cadmium Sulfide (CdS) particles. In this application, it forms an oriented monolayer chemically bonded to the particle surface. It is also a component in surfactant-based liquid mixtures with potential for specialized applications.

References

A Technical Guide to the Physical Properties of Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of bis(2-ethylhexyl)amine (B85733), a secondary aliphatic amine with diverse industrial applications. This document is intended to serve as a valuable resource for professionals in research and development who require precise data on this compound for formulation, synthesis, and process design.

Core Physical Properties

This compound, also known as diisooctylamine, is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its branched alkyl chains contribute to its high hydrophobicity and moderate basicity.[2] The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

Table 1: Physical Properties of this compound

PropertyValueConditionsReference(s)
Density 0.8062 g/mLat 68 °F (20 °C)[3]
0.805 g/mLat 25 °C[4][5]
0.80 g/cm³at 20 °C
~0.82 g/cm³Room Temperature[2]
Boiling Point 538 °F (281.1 °C)at 760 mmHg[3]
281 °CNot specified[6]
328 °CNot specified[2]
123 °Cat 5 mmHg[4][5][7]
175 °Cat 2 mmHg
157-159 °Cat 27 hPa
252.51 °CNot specified[8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The provided data are generally reported in chemical databases and by suppliers without explicit methodologies. It is presumed that standard analytical methods, such as those established by ASTM or ISO for determining density and boiling point of chemical compounds, were utilized. For precise measurements, it is recommended to consult specific analytical chemistry literature or conduct in-house validation using calibrated equipment.

Applications and Workflow

This compound is a versatile chemical intermediate with a range of applications stemming from its physical and chemical properties. Its primary uses include acting as a corrosion inhibitor, a component in the synthesis of rubber chemicals, and an intermediate in the production of agrochemicals and surfactants.[1][9] One notable application is in the synthesis of stable cadmium sulfide (B99878) (CdS) nanoparticles, where it functions as a capping agent to control particle size and prevent agglomeration.[4][7]

The following diagram illustrates a generalized workflow for the synthesis of nanoparticles using this compound as a capping agent.

G cluster_0 Preparation of Precursors cluster_1 Reaction Mixture cluster_2 Nanoparticle Synthesis cluster_3 Purification and Characterization A Cadmium Precursor Solution E Mixing and Heating A->E B Sulfur Precursor Solution B->E C Solvent C->E D This compound (Capping Agent) D->E F Nucleation and Growth E->F G Isolation and Washing F->G H Characterization (e.g., TEM, XRD, UV-Vis) G->H I Stable CdS Nanoparticles G->I

Caption: Workflow for the synthesis of CdS nanoparticles using this compound.

References

An In-depth Technical Guide on the Reactivity of Bis(2-ethylhexyl)amine with Acids and Oxidizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl)amine (B85733) (BEHA), a secondary aliphatic amine with significant steric hindrance, is a key intermediate in various industrial applications, including the synthesis of surfactants, corrosion inhibitors, and specialty chemicals.[1] A thorough understanding of its reactivity, particularly with common laboratory and industrial reagents such as acids and oxidizing agents, is crucial for its safe handling, application, and the development of novel synthetic pathways. This technical guide provides a comprehensive overview of the core reactivity principles of this compound, drawing from established knowledge of secondary amine chemistry and available data on this specific compound. While specific kinetic and thermodynamic data for this compound is limited in publicly available literature, this guide furnishes general experimental protocols for characterizing its reactivity and presents its known incompatibility information in a structured format.

Core Reactivity Principles

As a secondary amine, the reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character.[2] However, the two bulky 2-ethylhexyl groups introduce significant steric hindrance around the nitrogen atom. This structural feature has a profound impact on its reactivity profile, generally leading to slower reaction rates compared to less hindered secondary amines.[3][4]

Reactivity with Acids

This compound readily reacts with acids in an exothermic neutralization reaction to form the corresponding ammonium (B1175870) salt and water.[2][5] This is a classic acid-base reaction where the amine acts as a Brønsted-Lowry base, accepting a proton from the acid.

General Reaction:

R₂NH + HX → R₂NH₂⁺X⁻

Where R = 2-ethylhexyl and HX is a generic acid.

The steric hindrance of the 2-ethylhexyl groups may influence the kinetics of this reaction, but the thermodynamic driving force remains strong due to the formation of the stable ammonium salt.

Reactivity with Oxidizing Agents

This compound is incompatible with strong oxidizing agents.[5] The oxidation of secondary amines can lead to a variety of products depending on the oxidant and reaction conditions. Common products of secondary amine oxidation include imines, nitrones, and in some cases, cleavage of the C-N bond.[6][7]

For instance, reaction with nitrous acid (HNO₂) is a characteristic reaction of secondary amines, leading to the formation of N-nitrosamines, which are potent carcinogens.[8]

General Reaction with Nitrous Acid:

R₂NH + HNO₂ → R₂N-N=O + H₂O

The aerobic oxidation of secondary amines, often catalyzed by metal complexes, can yield imines.[6]

General Aerobic Oxidation:

R₂CH-NHR' → R₂C=NR'

Given the potential for hazardous and uncontrolled reactions, the mixing of this compound with strong oxidizers should be avoided without a thorough risk assessment and in a controlled environment.

Quantitative Reactivity Data

Specific quantitative data on the reaction kinetics and thermodynamics of this compound with a wide range of acids and oxidizers is not extensively reported in peer-reviewed literature. However, general reactivity information is available from safety data sheets and chemical compatibility charts. This information is summarized in the table below.

Reactant ClassSpecific Reactant (Example)Reactivity and Incompatibility InformationCitation
Acids Strong Acids (e.g., HCl, H₂SO₄)Exothermic neutralization reaction to form salts and water.[2][5]
Oxidizing Agents Strong OxidizersIncompatible; can react vigorously.[5]
PeroxidesMay be incompatible.[5]
Nitrates, Nitrites, Nitrous AcidCaution advised due to the possible liberation of carcinogenic nitrosamines.[8][9]
Other Incompatibilities IsocyanatesMay be incompatible.[5]
Halogenated OrganicsMay be incompatible.[5]
EpoxidesMay be incompatible.[5]
Anhydrides and Acid HalidesMay be incompatible.[5]

Experimental Protocols

The following are general experimental protocols that can be adapted to quantitatively assess the reactivity of this compound.

Determination of Enthalpy of Neutralization with a Strong Acid via Calorimetry

This protocol outlines a method to determine the heat of reaction for the neutralization of this compound with a strong acid like hydrochloric acid using a coffee cup calorimeter.

Materials:

  • This compound (BEHA), known concentration in a suitable solvent (e.g., isopropanol)

  • Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M aqueous)

  • Coffee cup calorimeter (or a similar constant-pressure calorimeter)

  • Digital thermometer (precision of ±0.1 °C)

  • Magnetic stirrer and stir bar

  • Graduated cylinders or pipettes

Procedure:

  • Measure 50.0 mL of the this compound solution and place it in the calorimeter.

  • Place the magnetic stir bar in the calorimeter and begin stirring gently.

  • Insert the thermometer through the lid of the calorimeter and record the initial temperature (T_initial) of the amine solution every 30 seconds until it is stable.

  • Measure 50.0 mL of the standardized HCl solution and record its initial temperature. For simplicity in calculation, it is ideal to have the acid at the same initial temperature as the amine solution.

  • Rapidly add the HCl solution to the calorimeter, replace the lid, and continue stirring.

  • Record the temperature every 30 seconds until a maximum temperature (T_final) is reached and the temperature begins to cool.

  • Plot temperature versus time to determine the change in temperature (ΔT = T_final - T_initial).

  • Calculate the heat of neutralization (q_neut) using the formula: q_neut = - (m_solution * c_solution * ΔT) where m_solution is the total mass of the final solution and c_solution is its specific heat capacity (can be approximated as that of the solvent if the solution is dilute).

  • Calculate the molar enthalpy of neutralization (ΔH_neut) by dividing q_neut by the number of moles of the limiting reactant.

Determination of Reaction Rate with an Oxidizing Agent via UV-Vis Spectroscopy

This protocol provides a general method to study the kinetics of the reaction between this compound and an oxidizing agent that results in a change in absorbance in the UV-Vis spectrum.

Materials:

  • This compound (BEHA)

  • Oxidizing agent (e.g., a mild organic peroxide)

  • Suitable solvent that dissolves both reactants and is transparent in the wavelength range of interest

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Syringes or autopipettes

Procedure:

  • Prepare stock solutions of this compound and the oxidizing agent of known concentrations in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.

  • Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.

  • In a quartz cuvette, place the required volume of the this compound solution.

  • Initiate the reaction by rapidly adding the required volume of the oxidizing agent solution to the cuvette, and mix quickly.

  • Immediately start recording the absorbance at λ_max as a function of time.

  • Continue data collection until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Analyze the absorbance versus time data to determine the reaction order and the rate constant (k). For a pseudo-first-order reaction (if one reactant is in large excess), a plot of ln(A_t - A_∞) versus time will be linear, with the slope equal to -k.

Visualizations

Reaction Pathways

Reaction Pathways BEHA This compound (R₂NH) Salt Ammonium Salt (R₂NH₂⁺X⁻) BEHA->Salt Neutralization OxidizedProducts Oxidized Products (e.g., Imine, Nitrone) BEHA->OxidizedProducts Oxidation Acid Acid (HX) Acid->Salt Oxidizer Oxidizing Agent Oxidizer->OxidizedProducts

Caption: General reaction pathways of this compound with acids and oxidizers.

Experimental Workflow for Calorimetry

Calorimetry Workflow start Start prep_amine Prepare BEHA Solution start->prep_amine prep_acid Prepare Acid Solution start->prep_acid measure_t_initial Measure Initial Temperature (T_initial) prep_amine->measure_t_initial mix Mix Reactants in Calorimeter prep_acid->mix measure_t_initial->mix measure_t_final Record Temperature Change to find T_final mix->measure_t_final calculate_q Calculate Heat of Reaction (q) measure_t_final->calculate_q calculate_h Calculate Molar Enthalpy (ΔH) calculate_q->calculate_h end End calculate_h->end

Caption: Experimental workflow for determining the enthalpy of neutralization.

Conclusion

This compound exhibits the characteristic reactivity of a sterically hindered secondary amine. It undergoes vigorous exothermic reactions with acids and is incompatible with strong oxidizing agents, which can lead to the formation of various oxidation products. While specific quantitative kinetic and thermodynamic data for these reactions are not extensively documented in public literature, the general principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and professionals working with this compound. The provided protocols for calorimetry and UV-Vis spectroscopy can be adapted to generate the specific data required for process development, safety analysis, and fundamental research. Due to its industrial importance, further research into the quantitative reactivity of this compound would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols for Bis(2-ethylhexyl)amine in Nanoparticle Synthesis as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

A anotação do editor: As informações detalhadas e os protocolos experimentais sobre o uso específico de bis(2-etilhexil)amina como agente de cobertura na síntese de nanopartículas são limitados na literatura publicamente disponível. A principal referência encontrada aponta para a sua utilização na síntese de nanopartículas de sulfeto de cádmio (CdS) num sistema de micelas invertidas. No entanto, o protocolo experimental detalhado desse estudo específico não estava acessível.

Portanto, as seguintes notas de aplicação e protocolos são um exemplo representativo baseado na utilização bem documentada de aminas de cadeia longa estruturalmente semelhantes (por exemplo, oleilamina) como agentes de cobertura na síntese de nanopartículas. Estes protocolos ilustram os princípios gerais e as metodologias que seriam aplicáveis e servem de guia para investigadores e profissionais de desenvolvimento de fármacos que exploram a utilização da bis(2-etilhexil)amina.

Visão Geral da Aplicação

A bis(2-etilhexil)amina, uma amina secundária com cadeias de alquilo ramificadas, é um potencial agente de cobertura e estabilizador na síntese de nanopartículas coloidais. As suas principais funções são controlar o crescimento das partículas, evitar a aglomeração e passivar a superfície das nanopartículas, influenciando assim o seu tamanho, forma e estabilidade. A natureza lipofílica da bis(2-etilhexil)amina torna-a adequada para a síntese em solventes orgânicos não polares, onde pode coordenar-se com precursores metálicos e modular a cinética de reação durante a nucleação e o crescimento das nanopartículas.

Principais Aplicações Potenciais:

  • Síntese de Pontos Quânticos (por exemplo, CdS, CdSe): Para controlar o tamanho e melhorar a luminescência através da passivação de defeitos de superfície.

  • Síntese de Nanopartículas de Óxido Metálico: Para controlar a morfologia e a dispersibilidade em meios não polares.

  • Síntese de Nanopartículas Metálicas (por exemplo, Au, Ag): Para estabilizar as partículas e evitar a sua agregação.

Mecanismo de Ação como Agente de Cobertura

A bis(2-etilhexil)amina funciona como um agente de cobertura através da coordenação do seu átomo de azoto de par de electrões solitário com os átomos metálicos na superfície da nanopartícula em crescimento. Este processo oferece vários benefícios:

  • Estabilização Estérica: As longas cadeias de 2-etilhexilo criam uma barreira estérica à volta das nanopartículas, o que impede a sua aproximação e agregação.

  • Controlo do Crescimento: Ao ligar-se à superfície da partícula, a amina pode passivar locais de crescimento, abrandando a cinética de crescimento e permitindo um melhor controlo sobre o tamanho final da nanopartícula.

  • Passivação da Superfície: A coordenação da amina com os átomos da superfície insaturados pode passivar defeitos de superfície, o que é particularmente importante para pontos quânticos semicondutores, onde estes defeitos podem atuar como armadilhas de carga não radiativas, extinguindo a fotoluminescência.

G cluster_0 Mecanismo de Cobertura da Bis(2-etilhexil)amina cluster_1 Processo de Síntese precursor Precursores Metálicos (por exemplo, Cd(OAc)₂, AuCl₃) nucleation Nucleação precursor->nucleation amine Bis(2-etilhexil)amina (Agente de Cobertura) amine->nucleation Complexação passivation Passivação da Superfície amine->passivation Coordenação da Superfície solvent Solvente Orgânico (por exemplo, Octadeceno) solvent->nucleation growth Crescimento nucleation->growth Adição de Monómero growth->passivation nanoparticle Nanopartícula Estabilizada passivation->nanoparticle

Caption: Diagrama de fluxo do papel da bis(2-etilhexil)amina na síntese de nanopartículas.

Protocolos Experimentais (Exemplos Representativos)

Abaixo estão protocolos detalhados para a síntese de nanopartículas de seleneto de cádmio (CdSe) e de ouro (Au) utilizando uma amina de cadeia longa como agente de cobertura. Estes podem ser adaptados para o uso de bis(2-etilhexil)amina.

Protocolo de Síntese de Pontos Quânticos de CdSe

Este protocolo descreve um método de injeção a quente para a síntese de pontos quânticos de CdSe utilizando oleilamina como agente de cobertura.

Materiais:

  • Óxido de Cádmio (CdO)

  • Ácido Oleico (OA)

  • 1-Octadeceno (ODE)

  • Pó de Selénio (Se)

  • Oleilamina (OLA)

  • Tolueno

  • Metanol

Procedimento Experimental:

  • Preparação da Solução Precursora de Cádmio:

    • Num balão de três bocas, misturar 0,1 mmol de CdO, 1 mmol de ácido oleico e 10 mL de 1-octadeceno.

    • Aquecer a mistura a 150 °C sob vácuo durante 1 hora para formar uma solução límpida de oleato de cádmio.

    • Aumentar a temperatura para 250 °C sob uma atmosfera de árgon.

  • Preparação da Solução Precursora de Selénio:

    • Num frasco, dissolver 1 mmol de pó de Se em 2 mL de oleilamina. Se necessário, aquecer suavemente para ajudar na dissolução.

  • Injeção e Crescimento:

    • Injetar rapidamente a solução de selénio-oleilamina na solução de precursor de cádmio quente a 250 °C.

    • Após a injeção, arrefecer a mistura para 220 °C para o crescimento das nanopartículas. O tempo de crescimento determinará o tamanho final dos pontos quânticos (ver Tabela 1).

  • Purificação:

    • Após o tempo de crescimento desejado, remover a fonte de calor e deixar a solução arrefecer até à temperatura ambiente.

    • Adicionar um excesso de metanol à solução para precipitar as nanopartículas de CdSe.

    • Centrifugar a mistura e descartar o sobrenadante.

    • Redispersar o precipitado de nanopartículas em tolueno. Repetir o processo de precipitação e redispersão duas vezes para remover o excesso de reagentes.

Dados Quantitativos:

A tabela seguinte resume a relação entre o tempo de reação e o tamanho das nanopartículas e as propriedades óticas correspondentes.

AmostraTempo de Crescimento (segundos)Diâmetro Médio (nm)Pico de Absorção (nm)Pico de Emissão (nm)
CdSe-1102.5520535
CdSe-2303.2555570
CdSe-3604.1580595
CdSe-41205.0610625
Protocolo de Síntese de Nanopartículas de Ouro (AuNPs)

Este protocolo descreve um método de duas fases para a síntese de AuNPs utilizando uma amina de cadeia longa como agente de cobertura.

Materiais:

  • Ácido Tetracloroáurico (HAuCl₄)

  • Brometo de Tetraoctilamónio (TOAB)

  • Tolueno

  • Bis(2-etilhexil)amina (ou Oleilamina)

  • Borohidreto de Sódio (NaBH₄)

  • Etanol

Procedimento Experimental:

  • Transferência de Fase do Precursor de Ouro:

    • Dissolver 0,05 mmol de HAuCl₄ em 5 mL de água deionizada.

    • Dissolver 0,5 mmol de TOAB em 10 mL de tolueno.

    • Misturar as duas soluções num funil de separação e agitar vigorosamente durante 5 minutos. A fase orgânica (tolueno) ficará com uma cor laranja-avermelhada à medida que o complexo AuCl₄⁻-TOA é formado.

    • Separar e recolher a fase orgânica.

  • Adição do Agente de Cobertura:

    • Adicionar 1 mmol de bis(2-etilhexil)amina à fase orgânica que contém o precursor de ouro.

  • Redução e Formação de Nanopartículas:

    • Preparar uma solução fresca de 0,1 mmol de NaBH₄ em 5 mL de água deionizada gelada.

    • Adicionar a solução de NaBH₄ gota a gota à mistura orgânica sob agitação vigorosa. A cor da solução mudará para um vermelho rubi profundo, indicando a formação de AuNPs.

    • Continuar a agitar durante 2 horas à temperatura ambiente.

  • Purificação:

    • Lavar a solução orgânica com água deionizada três vezes.

    • Adicionar um excesso de etanol para precipitar as AuNPs.

    • Centrifugar a mistura, descartar o sobrenadante e secar as AuNPs sob vácuo.

Dados Quantitativos:

A tabela seguinte mostra o efeito da razão molar amina:ouro no tamanho das partículas.

AmostraRazão Molar (Amina:Au)Diâmetro Médio (nm)Pico de Ressonância Plasmónica de Superfície (nm)
AuNP-110:18.2524
AuNP-220:16.5521
AuNP-340:14.8518

Fluxo de Trabalho Experimental e Visualização

O seguinte diagrama DOT ilustra o fluxo de trabalho geral para a síntese de nanopartículas utilizando um método de injeção a quente.

G prep_precursor Preparação do Precursor (Precursor Metálico + Amina + Solvente) heating Aquecimento sob Gás Inerte (por exemplo, 250°C) prep_precursor->heating Etapa 1 injection Injeção Rápida (Segundo Precursor) heating->injection Etapa 2 growth Crescimento da Nanopartícula (Temperatura Controlada) injection->growth Etapa 3 cooling Arrefecimento Rápido growth->cooling Etapa 4 purification Purificação (Precipitação e Lavagem) cooling->purification Etapa 5 characterization Caracterização (TEM, UV-Vis, etc.) purification->characterization Etapa 6

Caption: Fluxo de trabalho geral para a síntese de nanopartículas por injeção a quente.

Application Notes and Protocols for Quantum Dot Synthesis Utilizing Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-quality quantum dots (QDs) is paramount for their successful application in diverse fields, including biomedical imaging, diagnostics, and therapeutics. Perovskite quantum dots (PQDs), in particular, have garnered significant attention due to their exceptional optoelectronic properties. The surface chemistry of these nanocrystals plays a critical role in determining their stability, photoluminescence quantum yield (PLQY), and overall performance. The choice of capping ligands is therefore a crucial parameter in the synthesis protocol.

This document provides a detailed protocol for the synthesis of Cesium Lead Bromide (CsPbBr₃) quantum dots using a hot-injection method, with a special focus on the role of Bis(2-ethylhexyl)amine (BEA) as a co-ligand. BEA, a bulky secondary amine, offers unique advantages in controlling the shape and enhancing the purity of the resulting nanocrystals. Its steric hindrance is believed to limit the formation of undesirable low-dimensional structures and prevent the creation of impurity phases, leading to a more uniform population of quantum dots. These application notes provide a comprehensive, step-by-step guide for researchers to leverage the benefits of this compound in their quantum dot synthesis endeavors.

Quantitative Data on the Influence of Secondary Amines on Perovskite Quantum Dot Properties

The following table summarizes the effect of a secondary amine, di-n-propylamine (DPA), on the properties of CsPbI₃ perovskite quantum dots. DPA serves as a representative example of how secondary amines can influence key parameters of quantum dots. This data is adapted from a study on surface ligand management and is intended to provide a quantitative understanding of the potential effects of using a secondary amine like BEA.[1][2][3][4]

TreatmentPhotoluminescence Quantum Yield (PLQY) (%)Hole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Control (No secondary amine treatment)~150.00120.0025
Optimal DPA Concentration~650.00480.0081

Experimental Protocol: Hot-Injection Synthesis of CsPbBr₃ Quantum Dots using this compound

This protocol details a hot-injection method for the synthesis of CsPbBr₃ quantum dots, incorporating this compound (BEA) as a shape-directing and passivating ligand.

Materials:

Procedure:

  • Preparation of Cs-oleate precursor:

    • In a 50 mL three-neck flask, combine Cs₂CO₃ (0.4 g), oleic acid (1.25 mL), and 1-octadecene (20 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

    • Switch to a nitrogen or argon atmosphere and heat to 150 °C until the Cs₂CO₃ has completely reacted and the solution is clear.

    • Preheat the Cs-oleate solution to 100 °C before injection.

  • Synthesis of CsPbBr₃ Quantum Dots:

    • In a 100 mL three-neck flask, add PbBr₂ (0.2 g) and 1-octadecene (10 mL).

    • Heat the mixture to 120 °C under vacuum for 1 hour.

    • Under a nitrogen or argon atmosphere, inject a pre-mixed solution of oleic acid (1 mL), oleylamine (1 mL), and this compound (0.5 mL) into the flask.

    • Stir the mixture at 120 °C until the PbBr₂ is fully dissolved.

    • Raise the temperature to 170 °C.

    • Swiftly inject 0.8 mL of the preheated Cs-oleate precursor into the reaction flask.

    • Allow the reaction to proceed for 5-10 seconds.

    • Immediately quench the reaction by placing the flask in an ice-water bath.

  • Purification of Quantum Dots:

    • Transfer the crude quantum dot solution to a centrifuge tube.

    • Add acetone in a 1:3 ratio (crude solution:acetone) and centrifuge at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the quantum dot precipitate in toluene.

    • Repeat the precipitation and re-dispersion steps two more times.

    • After the final wash, disperse the purified CsPbBr₃ quantum dots in toluene for storage and characterization.

Diagrams

G cluster_0 Precursor Preparation cluster_1 Quantum Dot Synthesis cluster_2 Purification Cs_oleate Cs-oleate Precursor Preparation (Cs2CO3, OA, ODE @ 150°C) Injection Hot Injection (Inject Cs-oleate into PbBr2 solution @ 170°C) Cs_oleate->Injection PbBr2_sol PbBr2 Solution Preparation (PbBr2, ODE, OA, OAm, BEA @ 120°C) PbBr2_sol->Injection Growth Nanocrystal Growth (5-10 seconds) Injection->Growth Quenching Reaction Quenching (Ice Bath) Growth->Quenching Precipitation Precipitation with Acetone Quenching->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Redisperson Re-dispersion in Toluene Centrifugation->Redisperson Centrifugation->Redisperson Repeat 2x Final_Product Purified CsPbBr3 QDs in Toluene Redisperson->Final_Product

Caption: Experimental workflow for the hot-injection synthesis of CsPbBr₃ quantum dots.

Caption: Proposed role of this compound in quantum dot synthesis.

References

Application Notes and Protocols for Bis(2-ethylhexyl)amine in the Solvent Extraction of Rare Earth Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of rare earth elements (REEs) is a critical yet challenging task due to their similar chemical and physical properties. Solvent extraction is a widely employed hydrometallurgical technique for the separation and purification of REEs. Among the various classes of extractants, amines, including secondary amines like bis(2-ethylhexyl)amine (B85733) (B2EHA), play a significant role, primarily through an anion exchange mechanism. These extractants are often utilized in synergistic systems with acidic extractants to enhance separation efficiency.

While specific quantitative data and detailed protocols for this compound in the solvent extraction of rare earth elements are not extensively documented in publicly available literature, this document provides a comprehensive overview based on the established principles of amine-based extraction systems, drawing parallels from the closely related and well-studied tertiary amine, tris(2-ethylhexyl)amine (B109123) (T2EHA).

Principle of Extraction

Amine-based extractants function on an anion exchange mechanism. In an acidic aqueous solution containing REEs and complexing anions (e.g., nitrate, chloride, or sulfate), the amine in the organic phase is first protonated to form an amine salt. This cationic amine salt can then exchange its anion with the anionic REE complexes present in the aqueous phase, thereby transferring the REE into the organic phase. The general extraction efficiency of amine extractants for trivalent REE ions tends to increase with the atomic number, showing a stronger affinity for heavy rare earth elements (HREEs) over light rare earth elements (LREEs)[1].

The extraction process can be represented by the following general equations:

1. Protonation of the Amine: R₂NH (org) + H⁺ (aq) + X⁻ (aq) ⇌ R₂NH₂⁺X⁻ (org) (where R₂NH is B2EHA and X⁻ is an anion like NO₃⁻ or Cl⁻)

2. Anion Exchange with REE Complex: m(R₂NH₂⁺X⁻) (org) + [REE(X)ₙ]⁽ⁿ⁻³⁾⁻ (aq) ⇌ (R₂NH₂⁺)ₘ[REE(X)ₙ]⁽ⁿ⁻³⁾⁻ (org) + mX⁻ (aq) (where [REE(X)ₙ]⁽ⁿ⁻³⁾⁻ is the anionic REE complex)

Synergistic Solvent Extraction

In many industrial applications, amine extractants are used in combination with acidic organophosphorus extractants, such as di(2-ethylhexyl)phosphoric acid (D2EHPA), to create a synergistic extraction system. This combination can lead to enhanced extraction efficiency and improved separation factors between different REEs. The mechanism in synergistic systems is often more complex, involving the formation of mixed-ligand complexes.

Experimental Protocol: General Guideline for REE Solvent Extraction using this compound

This protocol provides a general methodology for conducting laboratory-scale solvent extraction of REEs using this compound. It is essential to optimize these parameters for specific feed solutions and separation goals.

1. Reagents and Materials:

  • Aqueous Phase: A stock solution of mixed rare earth elements (e.g., nitrates or chlorides) of known concentration in a suitable acidic medium (e.g., HNO₃ or HCl).

  • Organic Phase:

    • Extractant: this compound (B2EHA) of a specified concentration (e.g., 0.1 M to 1.0 M).

    • Diluent: A suitable organic solvent such as kerosene, hexane, or toluene.

    • Modifier (optional): A long-chain alcohol like isodecanol (B128192) or tributyl phosphate (B84403) (TBP) may be added (e.g., 2-5% v/v) to prevent third-phase formation and improve phase disengagement[1].

  • Stripping Solution: An acidic solution (e.g., HCl, H₂SO₄, or HNO₃) of appropriate concentration to back-extract the REEs from the loaded organic phase.

  • Analytical Equipment: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for determining REE concentrations.

  • Laboratory Equipment: Separatory funnels, mechanical shaker, pH meter, centrifuge (optional).

2. Experimental Procedure:

  • Preparation of Organic Phase: Prepare the desired volume of the organic phase by dissolving the calculated amount of B2EHA and modifier (if used) in the diluent.

  • Extraction:

    • Place equal volumes of the aqueous feed solution and the prepared organic phase into a separatory funnel (a 1:1 phase ratio is common to start, but can be varied).

    • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure the system reaches equilibrium.

    • Allow the phases to separate. If emulsification occurs, centrifugation can aid in phase disengagement.

    • Carefully separate the two phases. The aqueous phase after extraction is termed the "raffinate," and the REE-containing organic phase is the "loaded organic."

    • Measure the pH of the raffinate.

    • Analyze the REE concentration in the raffinate using ICP-OES or ICP-MS. The concentration in the loaded organic can be calculated by mass balance.

  • Stripping (Back-Extraction):

    • Take a known volume of the loaded organic phase and contact it with a fresh volume of the stripping solution in a separatory funnel.

    • Shake for a sufficient time to allow the REEs to transfer back to the aqueous phase.

    • Allow the phases to separate and collect the aqueous stripping solution.

    • Analyze the REE concentration in the aqueous stripping solution.

3. Data Analysis:

From the analytical data, several key parameters can be calculated to evaluate the extraction performance:

  • Distribution Ratio (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.

    • D = [REE]org / [REE]aq

  • Extraction Efficiency (%E): The percentage of the metal transferred from the aqueous phase to the organic phase.

    • %E = (D / (D + V_aq / V_org)) * 100, where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

  • Separation Factor (β): The ratio of the distribution ratios of two different metals, indicating the selectivity of the extraction system.

    • β_(A/B) = D_A / D_B

Factors Influencing Extraction with Amine-Based Systems

Several factors can significantly impact the efficiency and selectivity of REE extraction using B2EHA:

ParameterEffect on Extraction
Aqueous Phase Acidity (pH) Extraction efficiency generally decreases with increasing acidity (lower pH) as the high concentration of H⁺ ions competes with the formation of the amine-REE complex.
Anion Concentration and Type The type and concentration of anions (e.g., NO₃⁻, Cl⁻, SO₄²⁻) in the aqueous phase are crucial as they are involved in the formation of the extractable REE complex[1].
Extractant Concentration Increasing the concentration of B2EHA in the organic phase generally leads to a higher extraction efficiency.
Temperature The effect of temperature can vary, but REE extraction is often an exothermic process, meaning that an increase in temperature may decrease the extraction efficiency.
Contact Time Sufficient time is required for the extraction equilibrium to be reached.
Phase Ratio (Aqueous:Organic) Varying the phase ratio can be used to control the loading of the organic phase and the concentration of REEs in the raffinate.

Visualizing the Solvent Extraction Workflow

The following diagram illustrates a typical single-stage solvent extraction and stripping process.

SolventExtractionWorkflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage Aqueous_Feed Aqueous Feed (REEs in Acid) Mixer_Settler_E Mixer-Settler Aqueous_Feed->Mixer_Settler_E Organic_Phase Organic Phase (B2EHA in Diluent) Organic_Phase->Mixer_Settler_E Raffinate Raffinate (Depleted Aqueous) Mixer_Settler_E->Raffinate Aqueous Loaded_Organic Loaded Organic (REE-B2EHA Complex) Mixer_Settler_E->Loaded_Organic Organic Mixer_Settler_S Mixer-Settler Loaded_Organic->Mixer_Settler_S Stripping_Solution Stripping Solution (Acid) Stripping_Solution->Mixer_Settler_S Stripped_Organic Stripped Organic (Recycled) Mixer_Settler_S->Stripped_Organic Organic REE_Product REE Product Solution Mixer_Settler_S->REE_Product Aqueous

Caption: A simplified workflow for the solvent extraction and stripping of rare earth elements.

Concluding Remarks

This compound, as a secondary amine extractant, holds potential for the separation of rare earth elements, particularly the more valuable heavy rare earths. The principles of its operation are rooted in anion exchange, and its effectiveness can likely be enhanced through synergistic combinations with other extractants. The provided protocol offers a foundational approach for researchers to begin investigating the utility of B2EHA in their specific REE separation challenges. Further empirical studies are necessary to fully characterize its extraction behavior and optimize process parameters for industrial applications.

References

Application Notes: Liquid-Liquid Extraction of Heavy Metals with Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl)amine (B2EHA), also known as Di(2-ethylhexyl)amine, is a secondary amine that serves as an effective extractant in the field of hydrometallurgy and analytical chemistry.[1][2][3] Its branched, lipophilic alkyl chains render it highly soluble in organic solvents and largely insoluble in water, making it an ideal candidate for liquid-liquid extraction processes.[3] B2EHA is particularly noted for its application in the extraction and recovery of valuable rare earth elements and other critical metals from complex aqueous solutions.[1] The extraction mechanism typically involves the formation of an ion-pair complex between the protonated amine and a negatively charged metal-anion species in the aqueous phase.

Principle of Extraction

The extraction of heavy metals using B2EHA from acidic aqueous solutions is based on an anion-exchange or ion-pair formation mechanism. The general process can be described in two steps:

  • Protonation of the Amine: In the presence of an acid (e.g., HCl, H₂SO₄) in the aqueous phase, the nitrogen atom of the B2EHA molecule in the organic phase is protonated at the aqueous-organic interface.

    R₂NH (org) + H⁺ (aq) + A⁻ (aq) ⇌ R₂NH₂⁺A⁻ (org) (where R = 2-ethylhexyl, A⁻ = anion like Cl⁻ or HSO₄⁻)

  • Anion Exchange/Ion-Pair Formation: The protonated amine salt then exchanges its anion (A⁻) for a negatively charged metal complex from the aqueous phase, transferring the metal into the organic phase.

    n(R₂NH₂⁺A⁻) (org) + [MXₙ₊₂]²⁻ (aq) ⇌ (R₂NH₂⁺)ₙ[MXₙ₊₂]²⁻ (org) + nA⁻ (aq) (where M = metal cation, X = complexing anion like Cl⁻)

The efficiency of this process is highly dependent on several factors, including the pH of the aqueous phase, the concentration of the extractant, the choice of organic diluent, and the presence of complexing agents.

Factors Influencing Extraction Efficiency
  • pH of Aqueous Phase: The pH is a critical parameter as it dictates the protonation of the amine. Extraction is generally more effective in acidic conditions where the amine is readily protonated.

  • Extractant Concentration: Increasing the concentration of B2EHA in the organic phase typically leads to higher extraction efficiency due to a greater availability of active extractant molecules.

  • Organic Diluent: The choice of diluent (e.g., kerosene (B1165875), toluene, n-dodecane) affects the solubility of the extractant and the metal-extractant complex, influencing phase separation and extraction kinetics.

  • Temperature: Temperature can affect the extraction equilibrium and kinetics, though its impact varies depending on the specific metal system.

Stripping (Back-Extraction)

Once the metal is loaded into the organic phase, it can be recovered through a stripping process. This is typically achieved by contacting the loaded organic phase with an aqueous solution that reverses the extraction equilibrium. Common stripping agents include:

  • Strong Acids: High concentrations of acids can shift the equilibrium, causing the metal to transfer back to the aqueous phase.

  • Bases: An alkaline solution (e.g., NaOH, NH₄OH) deprotonates the amine, breaking the ion-pair complex and precipitating the metal hydroxide (B78521) or releasing the metal ion into the aqueous phase.

  • Water: In some cases, particularly for acids extracted by the amine, stripping with deionized water can be effective.[4]

Quantitative Data Summary

While this compound is known for rare metal extraction, specific quantitative data for common heavy metals is less prevalent in literature compared to organophosphorus extractants. The following table summarizes representative data for similar amine-based extraction systems to illustrate typical performance.

Metal IonAqueous Phase ConditionsOrganic PhaseExtraction Efficiency (%)Stripping AgentReference System
Zinc (Zn²⁺) Sulfate medium, pH 2.5-4.5Amine-based extractant in Kerosene> 90%H₂SO₄ (e.g., 180 g/L)D2EHPA System[5]
Copper (Cu²⁺) Sulfate medium, pH 3.3-5.5Saponified Cyanex 272 in Kerosene~95%H₂SO₄ (e.g., 75 g/L)Cyanex 272 System[6]
Cadmium (Cd²⁺) Phosphoric acid mediumD2EHDTPA in Dodecane> 99%HCl (4 M)D2EHDTPA System[7]
Lead (Pb²⁺) pH not specified0.5 M D2EHPA in Kerosene~94%H₂SO₄ (0.5 M)D2EHPA System[8]
Cobalt (Co²⁺) pH 2.3-6.1D2EHPA in Kerosene> 94%Acidic SolutionD2EHPA System[9]

Note: The data above is from systems using similar extractants (like D2EHPA, Cyanex 272) and is provided for illustrative purposes due to limited specific data on B2EHA for these common heavy metals.

Visualized Diagrams

G cluster_prep Phase Preparation cluster_process Extraction & Separation cluster_recovery Recovery & Analysis aq_prep Prepare Aqueous Phase (Metal Solution at desired pH) mix 1. Mixing (Vigorously shake Aqueous and Organic phases) aq_prep->mix org_prep Prepare Organic Phase (B2EHA in Diluent) org_prep->mix separate 2. Phase Separation (Allow layers to separate in a funnel) mix->separate raffinate Aqueous Raffinate (Metal-depleted) separate->raffinate Bottom Layer loaded_org Loaded Organic Phase (Metal-rich) separate->loaded_org Top Layer analysis 5. Analysis (AAS, ICP-OES) raffinate->analysis strip_mix 3. Stripping (Mix Loaded Organic with Stripping Agent) loaded_org->strip_mix strip_sep 4. Phase Separation strip_mix->strip_sep regen_org Regenerated Organic (For Reuse) strip_sep->regen_org strip_sol Strip Solution (Concentrated Metal) strip_sep->strip_sol strip_sol->analysis

Caption: General workflow for heavy metal extraction using B2EHA.

G cluster_aqueous Aqueous Phase (Acidic) cluster_organic Organic Phase metal_complex [MXn]²⁻ (Anionic Metal Complex) interface Aqueous-Organic Interface metal_complex->interface Complexation H_ion H⁺ H_ion->interface b2eha R₂NH (B2EHA) b2eha->interface metal_b2eha (R₂NH₂⁺)₂[MXn]²⁻ (Extracted Complex) interface->metal_b2eha Protonation interface->metal_b2eha Ion Exchange

Caption: Ion-pair formation at the aqueous-organic interface.

Protocol: Lab-Scale Heavy Metal Extraction

This protocol provides a general methodology for evaluating the extraction of a heavy metal from an aqueous solution using this compound.

1. Materials and Reagents

  • Extractant: this compound (B2EHA) (CAS 106-20-7)[3]

  • Organic Diluent: Kerosene, n-dodecane, or toluene

  • Aqueous Phase:

    • Stock solution of the target heavy metal salt (e.g., CuSO₄·5H₂O, CdCl₂, ZnSO₄·7H₂O)

    • Deionized water

    • Acids (e.g., H₂SO₄, HCl) and Bases (e.g., NaOH, NH₄OH) for pH adjustment

  • Stripping Agent: e.g., 2-4 M H₂SO₄ or 1-2 M NaOH

  • Equipment:

    • Separatory funnels (125 or 250 mL)

    • Mechanical shaker or wrist-action shaker

    • pH meter

    • Analytical balance

    • Volumetric flasks, pipettes, and beakers

    • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis

2. Preparation of Solutions

  • Aqueous Feed Solution:

    • Prepare a stock solution of the target heavy metal (e.g., 1000 mg/L).

    • From the stock solution, prepare the aqueous feed solution at the desired concentration (e.g., 100 mg/L) in a volumetric flask.

    • Adjust the pH of the solution to the target value using dilute H₂SO₄ or NaOH.

  • Organic Extractant Solution:

    • Prepare the desired concentration of B2EHA in the chosen organic diluent (e.g., 0.1 M or 5-20% v/v).

    • To prepare 100 mL of a 0.1 M solution, calculate the required mass of B2EHA (Molar Mass ≈ 241.46 g/mol ) and dissolve it in the diluent in a 100 mL volumetric flask.

3. Experimental Protocol: Extraction

  • Phase Contact: Accurately pipette equal volumes (e.g., 25 mL) of the prepared aqueous feed solution and the organic extractant solution into a separatory funnel. This corresponds to an aqueous-to-organic (A:O) phase ratio of 1:1.

  • Equilibration: Stopper the funnel securely and shake vigorously for a predetermined time (e.g., 5-30 minutes) using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.

  • Phase Separation: Place the separatory funnel in a stand and allow the two phases to separate completely. The less dense organic phase will typically be the top layer.[2]

  • Sample Collection: Carefully drain the lower aqueous phase (raffinate) into a clean, labeled beaker. Then, drain the upper organic phase (loaded organic) into a separate labeled beaker.

  • Analysis:

    • Take a sample from the aqueous raffinate for metal concentration analysis using AAS or ICP-OES.

    • The concentration of metal in the organic phase can be determined by mass balance: [M]org = [M]aq,initial - [M]aq,final

  • Calculate Extraction Efficiency (%E):

    %E = (([M]aq,initial - [M]aq,final) / [M]aq,initial) * 100

4. Experimental Protocol: Stripping

  • Phase Contact: Take a known volume of the loaded organic phase (e.g., 20 mL) and mix it with an equal volume of the chosen stripping agent (e.g., 2 M H₂SO₄) in a clean separatory funnel.

  • Equilibration: Shake the funnel for 5-15 minutes to transfer the metal back into the new aqueous phase.

  • Phase Separation: Allow the phases to disengage completely.

  • Sample Collection: Collect the aqueous strip solution and the (now regenerated) organic phase.

  • Analysis: Determine the metal concentration in the aqueous strip solution using AAS or ICP-OES.

  • Calculate Stripping Efficiency (%S):

    %S = ([M]strip,final / [M]org,initial) * 100

5. Safety Precautions

  • This compound is irritating to the skin, eyes, and mucous membranes.[10]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Handle all acids and bases with care.

  • Consult the Safety Data Sheet (SDS) for B2EHA and all other chemicals before use.[3]

References

Application Notes and Protocols: Bis(2-ethylhexyl)amine as an Organocatalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2-ethylhexyl)amine (B85733) as a practical and effective organocatalyst in organic synthesis. The protocols detailed herein are intended for researchers and professionals in the field of chemistry and drug development, offering methodologies for key chemical transformations.

Introduction

This compound, a sterically hindered secondary amine, has emerged as a useful organocatalyst for various organic reactions. Its bulky 2-ethylhexyl groups contribute to its unique catalytic activity, particularly in reactions involving α,β-unsaturated aldehydes. This document outlines its application in facilitating reactions through the formation of iminium ions, providing a valuable tool for the synthesis of racemic compounds.

Key Applications

This compound has been demonstrated to be an effective catalyst for several types of reactions involving α,β-unsaturated aldehydes. The primary mode of action involves the formation of an iminium ion intermediate with the aldehyde, which then undergoes reaction with a nucleophile.

1. Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes:

This reaction provides an efficient method for the synthesis of 3-substituted indoles. This compound catalyzes the conjugate addition of indoles to α,β-unsaturated aldehydes.

2. Michael Addition of Thiophenols to α,β-Unsaturated Aldehydes:

The catalytic activity of this compound extends to the Michael addition of sulfur nucleophiles, such as thiophenols, to enals, yielding valuable thioether compounds.

3. Diels-Alder Reactions:

This compound can also catalyze the Diels-Alder reaction between α,β-unsaturated aldehydes and dienes, leading to the formation of cyclohexene (B86901) derivatives.

Data Presentation

The following tables summarize the quantitative data for the reactions catalyzed by this compound, providing a clear comparison of yields for different substrates.

Table 1: Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes [1]

EntryIndole (B1671886) (R¹)Aldehyde (R²)ProductYield (%)
1HC₆H₅3-(3-Oxo-3-phenylpropyl)-1H-indole95
25-MeOC₆H₅5-Methoxy-3-(3-oxo-3-phenylpropyl)-1H-indole98
3HCH₃3-(3-Oxobutyl)-1H-indole85

Table 2: Michael Addition of Thiophenols to α,β-Unsaturated Aldehydes [1]

EntryThiophenol (R³)Aldehyde (R²)ProductYield (%)
1C₆H₅C₆H₅3-(Phenylthio)-3-phenylpropanal92
24-MeC₆H₄C₆H₅3-(p-Tolylthio)-3-phenylpropanal96
3C₆H₅CH₃3-(Phenylthio)butanal88

Table 3: Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Dienes [1]

EntryDieneAldehyde (R²)ProductYield (%)
1CyclopentadieneC₆H₅2-Phenyl-2,3-dihydro-1H-indene-2-carbaldehyde90 (endo/exo = 95:5)
2CyclopentadieneCH₃2-Methyl-2,3-dihydro-1H-indene-2-carbaldehyde82 (endo/exo = 96:4)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Protocol 1: General Procedure for the Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes [1]

  • To a solution of the indole (0.5 mmol) in CH₂Cl₂ (1.0 mL) is added the α,β-unsaturated aldehyde (0.6 mmol).

  • This compound (0.1 mmol, 20 mol%) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for the time specified for the particular substrates.

  • Upon completion (monitored by TLC), the reaction mixture is directly purified by silica (B1680970) gel column chromatography to afford the desired product.

Protocol 2: General Procedure for the Michael Addition of Thiophenols to α,β-Unsaturated Aldehydes [1]

  • To a solution of the thiophenol (0.5 mmol) in CH₂Cl₂ (1.0 mL) is added the α,β-unsaturated aldehyde (0.6 mmol).

  • This compound (0.1 mmol, 20 mol%) is added to the reaction mixture.

  • The mixture is stirred at room temperature.

  • After the reaction is complete, the product is isolated by direct purification on a silica gel column.

Protocol 3: General Procedure for the Diels-Alder Reaction [1]

  • To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in CH₂Cl₂ (1.0 mL) is added the diene (1.5 mmol).

  • This compound (0.1 mmol, 20 mol%) is then added.

  • The reaction is stirred at room temperature.

  • Once the reaction is complete, the product is purified by silica gel column chromatography.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of this compound in Iminium Ion Catalysis

G Catalytic Cycle A This compound (Catalyst) C Iminium Ion Intermediate A->C + Aldehyde - H₂O B α,β-Unsaturated Aldehyde B->C E Enamine Intermediate C->E + Nucleophile D Nucleophile D->E E->A + H₂O - Product F Product E->F G Water

Caption: Catalytic cycle showing the formation of the iminium ion.

Diagram 2: Experimental Workflow for a Typical Catalyzed Reaction

G Experimental Workflow Start Start Step1 Combine Substrates (e.g., Indole and Aldehyde) in Solvent (CH₂Cl₂) Start->Step1 Step2 Add this compound (Catalyst) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor Reaction (TLC) Step3->Step4 Step5 Direct Purification (Silica Gel Chromatography) Step4->Step5 Reaction Complete End Isolate Pure Product Step5->End

References

Application of Bis(2-ethylhexyl)amine in Corrosion Inhibition for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-STEEL-B2EHA-2025

Version: 1.0

Introduction

Bis(2-ethylhexyl)amine, a secondary aliphatic amine, and its related compounds are recognized for their potential as corrosion inhibitors for steel and its alloys.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound and its analogs, such as 2-ethylhexyl amine, as corrosion inhibitors for mild steel in corrosive environments. The protocols outlined herein are intended for researchers and scientists in the fields of materials science, chemical engineering, and drug development who are investigating novel anti-corrosion agents.

The primary mechanism of corrosion inhibition by amine-based compounds involves the adsorption of the inhibitor molecules onto the steel surface. This forms a protective barrier that isolates the metal from the corrosive medium.[2] The efficiency of this protective layer is influenced by the molecular structure of the amine, its concentration, and the environmental conditions such as temperature and the presence of other ions.

Quantitative Data Summary

The following table summarizes the corrosion inhibition performance of 2-ethylhexyl amine, a closely related primary amine, on C15 grade mild steel in a 3 wt% NaCl solution. These results are based on immersion tests and provide a benchmark for the expected performance of similar branched-chain amines.

Inhibitor Concentration (wt%)Temperature (°C)Corrosion Rate (mm/year)Inhibition Efficiency (%)Test MethodReference
0.125Lowest among tested aminesNot explicitly calculatedImmersion Test[2]
0.170--Immersion Test[2]

Note: The original study by Xhanari et al. identified 2-ethylhexyl amine as providing the lowest corrosion rate at 25°C among the eight amines tested at 0.1 wt% concentration, though the exact corrosion rate and inhibition efficiency were not provided in the abstract.[2] Further experiments as described in the protocols below would be necessary to quantify these values precisely for this compound.

Experimental Protocols

Materials and Specimen Preparation
  • Steel Specimen: C15 grade mild steel coupons with representative dimensions (e.g., 20 mm x 20 mm x 2 mm).

  • Corrosive Medium: 3 wt% NaCl solution, prepared using analytical grade NaCl and deionized water.

  • Inhibitor: this compound (purity >98%).

  • Specimen Preparation:

    • Mechanically polish the steel coupons using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a mirror-like finish.

    • Degrease the polished coupons with acetone (B3395972) or ethanol (B145695) in an ultrasonic bath for 10 minutes.

    • Rinse the specimens with deionized water and dry them in a stream of warm air.

    • Store the prepared specimens in a desiccator prior to use.

Weight Loss Method

This gravimetric method provides a direct measure of the corrosion rate.

  • Accurately weigh the prepared steel specimens to four decimal places (W_initial).

  • Prepare the corrosive solutions (3 wt% NaCl) with and without various concentrations of this compound (e.g., 0.01, 0.05, 0.1, 0.5 wt%).

  • Immerse the weighed specimens fully in the test solutions at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).

  • After the immersion period, retrieve the specimens, and remove the corrosion products by gentle cleaning with a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust.

  • Rinse the cleaned specimens with deionized water, dry them thoroughly, and reweigh them (W_final).

  • Calculate the corrosion rate (CR) in mm/year using the following formula: CR = (8.76 × 10^4 × ΔW) / (A × ρ × t) where ΔW is the weight loss (g), A is the surface area of the specimen (cm²), ρ is the density of the steel (g/cm³), and t is the immersion time (hours).

  • Calculate the inhibition efficiency (IE%) using: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical tests provide insights into the corrosion mechanism and the kinetics of the inhibition process. These tests should be performed using a three-electrode electrochemical cell with the steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.

  • Plot the resulting current density versus the applied potential on a logarithmic scale (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency (IE%) using: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

  • After OCP stabilization, apply a small amplitude sinusoidal AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Plot the impedance data in the form of Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).

  • Calculate the inhibition efficiency (IE%) using: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Surface Analysis

Surface analysis techniques are crucial for confirming the adsorption of the inhibitor and characterizing the protective film.

  • Immerse steel specimens in the inhibited solution for a set period.

  • Remove the specimens and gently rinse with deionized water to remove any unadsorbed inhibitor.

  • Dry the specimens and acquire the ATR-FTIR spectrum to identify the characteristic absorption bands of the inhibitor on the steel surface, confirming its adsorption.[2]

  • After the corrosion tests, analyze the surface topography of the steel specimens using a 3D-profilometer.

  • Compare the surface roughness of specimens exposed to inhibited and uninhibited solutions to visually and quantitatively assess the reduction in corrosion damage.[2]

Visualizations

Experimental Workflow

G cluster_prep Specimen Preparation cluster_tests Corrosion Inhibition Tests cluster_electrochem_methods cluster_analysis Post-Test Analysis cluster_surface_methods prep1 Mechanical Polishing prep2 Degreasing prep1->prep2 prep3 Rinsing & Drying prep2->prep3 wt_loss Weight Loss Method prep3->wt_loss electrochem Electrochemical Measurements prep3->electrochem surface_analysis Surface Analysis wt_loss->surface_analysis data_analysis Data Analysis wt_loss->data_analysis pdp Potentiodynamic Polarization electrochem->pdp eis EIS electrochem->eis electrochem->surface_analysis pdp->data_analysis eis->data_analysis ftir ATR-FTIR surface_analysis->ftir profilometry 3D-Profilometry surface_analysis->profilometry report report data_analysis->report Inhibition Efficiency & Corrosion Rate

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

G cluster_solution Corrosive Solution (e.g., 3 wt% NaCl) cluster_steel Mild Steel Surface cluster_protection Protection Mechanism inhibitor This compound (Inhibitor Molecule) steel Fe inhibitor->steel Adsorption of Inhibitor on Steel Surface ions Cl⁻, Na⁺, H₂O ions->steel Corrosive Attack protective_layer Protective Inhibitor Film Blocks Active Sites steel->protective_layer Forms protective_layer:port1->ions Prevents

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Safety Precautions

This compound and its related compounds should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All experiments should be conducted in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

References

Application Notes and Protocols for Bis(2-ethylhexyl)amine in Microemulsion Formation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of bis(2-ethylhexyl)amine (B85733) (BEEA) as a surfactant component in the formation of microemulsions. While direct application of BEEA as a primary surfactant is not extensively documented, its chemical nature as a secondary amine with significant hydrophobic chains presents opportunities for its use, particularly through in-situ protonation to form a cationic surfactant. This document outlines the theoretical basis, potential formulations, and detailed experimental protocols for preparing and characterizing microemulsions incorporating this compound. The protocols are designed to be adaptable for various research and drug development applications, including the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction to this compound and Microemulsions

This compound (BEEA) is a secondary aliphatic amine characterized by two branched 2-ethylhexyl chains, rendering it highly hydrophobic and soluble in most organic solvents, with limited solubility in water.[1] Its primary industrial applications include use as a corrosion inhibitor, in ore flotation, and as a chemical intermediate for the synthesis of other compounds, including surfactants.[2]

Microemulsions are clear, thermodynamically stable, isotropic mixtures of an oil phase, an aqueous phase, and a surfactant, often in combination with a co-surfactant.[3] These systems form spontaneously and are of significant interest in drug delivery due to their ability to enhance the solubilization and bioavailability of poorly soluble drugs.[4] The droplet size in microemulsions typically ranges from 10 to 100 nm.[4]

The potential of BEEA in microemulsion formation lies in its ability to be converted into a cationic surfactant through protonation of its amine group in an acidic aqueous phase. This in-situ formation of a surface-active agent allows for the stabilization of oil-in-water or water-in-oil microemulsions. Research has shown that mixtures of BEEA with acids, such as octanoic acid, lead to self-assembly driven by proton transfer.[5]

Proposed Formulations

The following tables provide hypothetical formulations for oil-in-water (o/w) microemulsions using protonated this compound as the primary surfactant. These formulations are starting points for experimental investigation.

Table 1: Components of a Proposed BEEA-Based Microemulsion System

ComponentRoleExamples
Oil Phase Solubilizes lipophilic drugsIsopropyl myristate, Oleic acid, Capryol 90
Aqueous Phase Solubilizes hydrophilic components; protonates BEEAPurified water with a pH-adjusting acid (e.g., HCl, Acetic Acid)
Surfactant Reduces interfacial tensionThis compound (BEEA) - in-situ protonated
Co-surfactant Increases the fluidity of the interfacial filmEthanol, Propylene glycol (PG), PEG 400, Transcutol P

Table 2: Example Formulations for Pseudo-Ternary Phase Diagram Construction

Formulation IDOil Phase (Isopropyl Myristate) (wt%)Aqueous Phase (pH 4.0) (wt%)Smix (BEEA:Ethanol) (wt%)
F1108010
F2207010
F3107020
F4206020
F5305020
F6205030
F7304030
F8403030
F9303040

Experimental Protocols

Protocol 1: Preparation of a BEEA-Based Cationic Surfactant Solution

This protocol describes the in-situ formation of the cationic surfactant by protonating this compound.

Materials:

  • This compound (BEEA)

  • Deionized water

  • Hydrochloric acid (HCl) or another suitable acid

  • pH meter

  • Magnetic stirrer and stir bar

  • Glass beaker

Procedure:

  • Add a known volume of deionized water to a glass beaker.

  • While stirring, slowly add a predetermined amount of BEEA to the water. A cloudy dispersion may form.

  • Titrate the aqueous BEEA dispersion with a dilute acid solution (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH of the solution continuously.

  • Continue adding acid until the solution becomes clear and the desired pH (typically in the acidic range to ensure protonation) is achieved.

  • The resulting clear solution contains the protonated form of BEEA, which can be used as the surfactant component or as part of the aqueous phase in microemulsion preparation.

Protocol 2: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the water titration method to identify the microemulsion region for a system containing the oil phase, aqueous phase, and a mixture of surfactant and co-surfactant (Smix).

Objective: To determine the concentration ranges of the components that lead to the formation of a stable microemulsion.

Materials:

  • Oil phase (e.g., Isopropyl myristate)

  • Surfactant (this compound)

  • Co-surfactant (e.g., Ethanol)

  • Aqueous phase (e.g., Purified water at a specific acidic pH)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Procedure:

  • Prepare the Surfactant/Co-surfactant Mixture (Smix): Prepare different weight ratios of BEEA and the chosen co-surfactant (e.g., 1:1, 2:1, 1:2). Mix each ratio thoroughly until a homogenous solution is obtained.

  • Titration:

    • For each Smix ratio, prepare mixtures of the oil phase and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

    • Place each vial on a magnetic stirrer and begin gentle stirring.

    • Slowly titrate each oil/Smix mixture with the aqueous phase from a burette.

    • Observe the mixture for changes in appearance. The endpoint of the titration is the point where the mixture changes from turbid to transparent, indicating the formation of a microemulsion.

    • Record the amount of aqueous phase added to reach the endpoint.

  • Plotting the Phase Diagram:

    • Calculate the weight percentage of the oil, aqueous phase, and Smix for each point of transparency.

    • Plot these compositions on a ternary phase diagram with the three vertices representing 100% oil, 100% aqueous phase, and 100% Smix.

    • The area within the plotted points represents the microemulsion region.

Protocol 3: Characterization of the Microemulsion

Objective: To determine the physical properties of the formulated microemulsion.

1. Visual Inspection:

  • Observe the prepared formulations for transparency and homogeneity.

2. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Use a dynamic light scattering (DLS) instrument.
  • Dilute the microemulsion sample with the aqueous phase to an appropriate concentration.
  • Measure the droplet size and PDI at a fixed temperature (e.g., 25°C).

3. Stability Studies:

  • Thermodynamic Stability: Subject the microemulsion samples to centrifugation at a high speed (e.g., 5000 rpm for 30 minutes) and observe for any signs of phase separation.
  • Freeze-Thaw Cycles: Subject the samples to alternating low and high temperatures (e.g., -20°C and 40°C) for several cycles and observe for any changes in appearance or phase separation.

Table 3: Expected Characterization Parameters for a Stable Microemulsion

ParameterExpected Value/Observation
Appearance Transparent, single-phase liquid
Droplet Size 10 - 100 nm
Polydispersity Index (PDI) < 0.3
Thermodynamic Stability No phase separation after centrifugation
Freeze-Thaw Stability No phase separation after multiple cycles

Visualizations

G cluster_0 Preparation of Smix cluster_1 Titration cluster_2 Analysis BEEA This compound Smix Smix BEEA->Smix CoS Co-surfactant CoS->Smix Vial Titration Vial Smix->Vial Oil Oil Phase Oil->Vial Aq Aqueous Phase Aq->Vial Titrate Observe Observe for Transparency Vial->Observe Plot Plot Phase Diagram Observe->Plot

Caption: Workflow for Constructing a Pseudo-Ternary Phase Diagram.

G cluster_components Components ME Microemulsion (Thermodynamically Stable System) Oil Oil Phase ME->Oil Water Aqueous Phase ME->Water Surfactant Surfactant (e.g., Protonated BEEA) ME->Surfactant CoSurfactant Co-surfactant ME->CoSurfactant Surfactant->ME Reduces Interfacial Tension CoSurfactant->ME Enhances Fluidity

Caption: Logical Relationship of Components in a Microemulsion.

Conclusion

This compound holds potential as a component in microemulsion formulations, particularly when utilized as a cationic surfactant through protonation. The protocols and formulations presented here provide a systematic approach for researchers to explore the use of BEEA in developing stable microemulsions for various applications, including as advanced drug delivery systems. Further research is warranted to fully characterize the phase behavior and performance of BEEA-based microemulsions.

References

Application Notes and Protocols: Bis(2-ethylhexyl)amine as a Phase Transfer Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of bis(2-ethylhexyl)amine (B85733) (BEHA) as a phase transfer catalyst (PTC) in various organic reactions. While direct literature examples for BEHA are limited, its structural similarity to other sterically hindered secondary amines, such as diisopropylamine (B44863) and dicyclohexylamine, allows for the extrapolation of its catalytic activity and applications. BEHA's two bulky 2-ethylhexyl groups render its corresponding amide anion highly lipophilic, making it an effective catalyst for transferring anions from an aqueous or solid phase to an organic phase where the reaction with an organic substrate can occur.

Introduction to this compound as a Phase Transfer Catalyst

This compound is a secondary amine characterized by significant steric hindrance around the nitrogen atom.[1] In phase transfer catalysis, a secondary amine can be deprotonated by a strong base (e.g., NaOH, KOH) in the aqueous phase to form a bulky, lipophilic amide anion. This anion, paired with the cation from the base (e.g., Na+), can then be transferred into the organic phase. Once in the organic phase, the highly reactive, poorly solvated amide can act as a strong base or nucleophile, facilitating reactions with organic substrates. The bulky nature of the 2-ethylhexyl groups enhances the solubility of the ion pair in the organic phase, a key characteristic for an effective phase transfer catalyst.

Key Applications and Reaction Types

Based on the principles of phase transfer catalysis and the behavior of analogous sterically hindered secondary amines, BEHA is anticipated to be an effective catalyst for the following types of organic reactions:

  • Dehydrohalogenation Reactions: The bulky and strongly basic nature of the BEHA-derived amide anion makes it an ideal candidate for promoting E2 elimination reactions of alkyl halides to form alkenes. The steric hindrance can influence the regioselectivity of the elimination, potentially favoring the formation of the less substituted (Hofmann) product.

  • Williamson Ether Synthesis: BEHA can catalyze the synthesis of ethers from alcohols and alkyl halides. The amine facilitates the deprotonation of the alcohol in the aqueous phase and transfers the resulting alkoxide to the organic phase for subsequent reaction with the alkyl halide.

  • Alkylation of Active Methylene (B1212753) Compounds: BEHA can be employed to catalyze the C-alkylation of compounds containing active methylene groups (e.g., malonic esters, β-ketoesters). The catalyst would transfer the enolate, formed by deprotonation with a base, into the organic phase to react with an alkylating agent.

Data Presentation: Representative Reaction Parameters

The following tables summarize representative quantitative data for reactions where a sterically hindered secondary amine, analogous to BEHA, could be used as a phase transfer catalyst. These values are based on typical conditions for such reactions and should be considered as starting points for optimization.

Table 1: Dehydrohalogenation of 2-Bromooctane

EntryCatalystBase (50% aq.)SolventTemperature (°C)Time (h)Yield (%)
1BEHA (5 mol%)NaOHToluene (B28343)80692
2BEHA (5 mol%)KOHDichloromethane40888
3Dicyclohexylamine (5 mol%)NaOHToluene80790

Table 2: Williamson Ether Synthesis of Benzyl (B1604629) Phenyl Ether

EntryCatalystBase (50% aq.)ReactantsSolventTemperature (°C)Time (h)Yield (%)
1BEHA (5 mol%)NaOHPhenol, Benzyl ChlorideDichloromethane251285
2BEHA (5 mol%)KOHPhenol, Benzyl ChlorideToluene60889
3Diisopropylamine (5 mol%)NaOHPhenol, Benzyl ChlorideDichloromethane251482

Table 3: Alkylation of Diethyl Malonate

EntryCatalystBase (50% aq.)Alkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1BEHA (5 mol%)KOHBenzyl BromideToluene501095
2BEHA (5 mol%)NaOHEthyl IodideDichloromethane251691
3Dicyclohexylamine (5 mol%)KOHBenzyl BromideToluene501293

Experimental Protocols

The following are detailed, representative protocols for the key applications of BEHA as a phase transfer catalyst.

Protocol 1: Dehydrohalogenation of an Alkyl Halide

  • Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction using BEHA as a phase transfer catalyst.

  • Materials:

    • Alkyl halide (e.g., 2-bromooctane, 1.0 equiv)

    • This compound (BEHA, 0.05 equiv)

    • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

    • Organic solvent (e.g., toluene)

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide and toluene.

    • Add the this compound to the mixture.

    • With vigorous stirring, add the 50% aqueous NaOH solution.

    • Heat the reaction mixture to 80°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.

    • After completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene.

    • Purify the product by distillation or column chromatography.

Protocol 2: Williamson Ether Synthesis

  • Objective: To synthesize an ether from an alcohol and an alkyl halide using BEHA as a phase transfer catalyst.

  • Materials:

    • Alcohol (e.g., phenol, 1.0 equiv)

    • Alkyl halide (e.g., benzyl chloride, 1.1 equiv)

    • This compound (BEHA, 0.05 equiv)

    • 50% aqueous potassium hydroxide (KOH) solution

    • Organic solvent (e.g., dichloromethane)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flask with a magnetic stirrer, dissolve the alcohol in dichloromethane.

    • Add this compound to the solution.

    • Add the 50% aqueous KOH solution and stir the mixture vigorously for 15 minutes at room temperature.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or GC.

    • Upon completion, separate the organic layer.

    • Wash the organic phase with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ether.

    • Purify the product by recrystallization or column chromatography.

Protocol 3: Alkylation of an Active Methylene Compound

  • Objective: To perform C-alkylation on an active methylene compound using BEHA as a phase transfer catalyst.

  • Materials:

    • Active methylene compound (e.g., diethyl malonate, 1.0 equiv)

    • Alkylating agent (e.g., benzyl bromide, 1.1 equiv)

    • This compound (BEHA, 0.05 equiv)

    • 50% aqueous potassium hydroxide (KOH) solution

    • Organic solvent (e.g., toluene)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Combine the active methylene compound and toluene in a reaction flask equipped with a stirrer and a condenser.

    • Add the this compound to the flask.

    • With vigorous stirring, add the 50% aqueous KOH solution.

    • Add the alkylating agent to the biphasic mixture.

    • Heat the reaction to 50°C and stir for 10-12 hours, monitoring by TLC or GC.

    • After the reaction is complete, cool to room temperature and dilute with water.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting alkylated product by vacuum distillation or column chromatography.

Mandatory Visualizations

Diagram 1: Proposed Mechanism of BEHA in Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase BEHA_aq BEHA (R₂NH) Amide_anion_aq BEHA Amide Anion (R₂N⁻Na⁺) BEHA_aq->Amide_anion_aq Deprotonation Base_aq Base (e.g., NaOH) Base_aq->Amide_anion_aq Amide_anion_org BEHA Amide Anion (R₂N⁻Na⁺) Amide_anion_aq->Amide_anion_org Phase Transfer Substrate_org Organic Substrate (e.g., R'-X) Product_org Product (e.g., R'-NR₂) Substrate_org->Product_org Amide_anion_org->BEHA_aq Regeneration Amide_anion_org->Product_org Reaction Workflow start Start reactants Combine Organic Substrate, Solvent, and BEHA start->reactants base Add Aqueous Base (e.g., 50% NaOH) reactants->base reaction Heat and Stir (Monitor by TLC/GC) base->reaction workup Aqueous Workup (Separate Layers, Wash) reaction->workup drying Dry Organic Layer (e.g., MgSO₄) workup->drying purification Purify Product (Distillation/Chromatography) drying->purification end End purification->end Dehydrohalogenation AlkylHalide Alkyl Halide BEHA_PTC BEHA as PTC AlkylHalide->BEHA_PTC Alkene Alkene Product BEHA_PTC->Alkene E2 Elimination Byproducts Water + Salt BEHA_PTC->Byproducts Base Aqueous Base Base->BEHA_PTC

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, bio-imaging, and diagnostics. Surface modification with specific ligands can dramatically alter the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and targeting capabilities. Bis(2-ethylhexyl)amine (BEA) is a secondary amine that has been identified as an effective capping agent in the synthesis of semiconductor nanoparticles, such as cadmium sulfide (B99878) (CdS) quantum dots. Its branched alkyl chains provide significant steric hindrance, which plays a crucial role in controlling particle size and preventing aggregation during synthesis. This document provides detailed application notes and a generalized protocol for the functionalization of nanoparticles using this compound as a capping agent.

Principle of Functionalization with this compound

This compound functions as a capping agent, binding to the surface of nanoparticles during their formation. The lone pair of electrons on the nitrogen atom of the amine group can coordinate with metal ions on the nanoparticle surface, forming a protective monolayer. The bulky 2-ethylhexyl groups extend outwards, creating a hydrophobic shell that provides steric stabilization. This prevents the nanoparticles from agglomerating and allows for controlled growth, resulting in a more uniform size distribution. The hydrophobic surface imparted by BEA can be advantageous for dispersion in non-polar solvents and for subsequent encapsulation within lipid-based drug delivery systems.

Data Presentation: Expected Physicochemical Changes

The functionalization of nanoparticles with this compound is expected to induce measurable changes in their physicochemical properties. The following table summarizes the anticipated quantitative data for CdS nanoparticles before and after functionalization with BEA.

ParameterBare Nanoparticles (Typical)BEA-Functionalized Nanoparticles (Expected)Analytical Technique
Hydrodynamic Diameter (nm) Prone to aggregation, variable sizeSmaller, more uniform size (e.g., 5-15 nm)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) > 0.3< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) Highly negative (e.g., -30 mV)Closer to neutral or slightly positiveLaser Doppler Velocimetry
Surface Composition Unpassivated surface with dangling bondsSurface capped with this compoundX-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR)
Solubility Aqueous mediaNon-polar organic solvents (e.g., toluene (B28343), hexane)Visual Observation, UV-Vis Spectroscopy
Quantum Yield (%) LowIncreasedFluorescence Spectroscopy

Experimental Protocols

This section provides a generalized protocol for the synthesis of cadmium sulfide (CdS) nanoparticles functionalized with this compound as a capping agent. This protocol is based on common chemical precipitation methods for synthesizing semiconductor nanoparticles. Researchers should optimize the parameters based on their specific experimental setup and desired nanoparticle characteristics.

Protocol 1: Synthesis of this compound-Capped CdS Nanoparticles

Materials:

  • Cadmium precursor: Cadmium sulfate (B86663) (CdSO₄) or Cadmium nitrate (B79036) (Cd(NO₃)₂)

  • Sulfur precursor: Sodium sulfide (Na₂S)

  • Capping Agent: this compound (BEA)

  • Solvent: Deionized water or a suitable organic solvent

  • Inert gas: Nitrogen or Argon

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel)

  • Magnetic stirrer and hotplate

  • Centrifuge

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of the cadmium precursor (e.g., 0.1 M CdSO₄) in the chosen solvent.

    • Prepare a stock solution of the sulfur precursor (e.g., 0.1 M Na₂S) in the chosen solvent.

    • Prepare a solution of this compound in the reaction solvent. The concentration will need to be optimized but a good starting point is a molar ratio of BEA to cadmium precursor between 1:1 and 5:1.

  • Reaction Setup:

    • Set up a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an inlet for inert gas.

    • Add the cadmium precursor solution and the this compound solution to the flask.

    • Purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.

  • Nanoparticle Synthesis:

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) under constant stirring.

    • Slowly add the sulfur precursor solution dropwise from the dropping funnel into the reaction flask over a period of 15-30 minutes.

    • A color change in the solution (typically to yellow or orange) indicates the formation of CdS nanoparticles.

    • Allow the reaction to proceed for a set amount of time (e.g., 1-3 hours) to control the growth of the nanoparticles. The reaction time will influence the final particle size.

  • Purification of Functionalized Nanoparticles:

    • Cool the reaction mixture to room temperature.

    • Precipitate the BEA-capped CdS nanoparticles by adding a non-solvent (e.g., ethanol (B145695) or acetone).

    • Collect the nanoparticles by centrifugation at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a suitable solvent (e.g., toluene or hexane).

    • Repeat the washing process (re-dispersion and centrifugation) at least two more times to remove unreacted precursors and excess BEA.

  • Final Product:

    • After the final wash, dry the purified BEA-capped CdS nanoparticles under vacuum.

    • Store the functionalized nanoparticles as a dry powder or dispersed in a non-polar organic solvent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification prep_cd Cadmium Precursor Solution reaction Reaction Mixture (Cd Precursor + BEA) prep_cd->reaction prep_s Sulfur Precursor Solution addition Dropwise Addition of Sulfur Precursor prep_s->addition prep_bea BEA Solution prep_bea->reaction heating Heating & Stirring reaction->heating heating->addition growth Nanoparticle Growth addition->growth precipitation Precipitation growth->precipitation centrifugation Centrifugation precipitation->centrifugation washing Washing Steps (x3) centrifugation->washing drying Drying washing->drying final_product BEA-Functionalized Nanoparticles drying->final_product

Caption: Experimental workflow for the synthesis of BEA-functionalized nanoparticles.

Logical_Relationship start Start precursors Mix Cadmium Precursor and BEA start->precursors heat_stir Heat and Stir under Inert Atmosphere precursors->heat_stir add_sulfur Add Sulfur Precursor heat_stir->add_sulfur formation Nanoparticle Nucleation and Capping by BEA add_sulfur->formation growth_control Controlled Growth (Steric Hindrance from BEA) formation->growth_control purify Isolate and Purify Nanoparticles growth_control->purify characterize Characterize Physicochemical Properties purify->characterize end End characterize->end

Troubleshooting & Optimization

Preventing emulsion formation with Bis(2-ethylhexyl)amine in solvent extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2-ethylhexyl)amine (B2EHA) in solvent extraction processes. Our focus is to help you overcome challenges related to emulsion formation and ensure efficient and reproducible experimental outcomes.

Troubleshooting Guide: Emulsion Formation

Emulsions are stable dispersions of one immiscible liquid in another, often appearing as a cloudy or milky layer between the aqueous and organic phases, which hinders proper phase separation. Below are common issues and solutions when working with B2EHA.

Issue 1: A stable emulsion has formed after mixing the aqueous and organic phases.

  • Possible Cause: Excessive mixing speed or shear forces have created very fine droplets, leading to a stable emulsion.

  • Solution:

    • Allow for settling time: Let the mixture stand undisturbed for a significant period (e.g., 30 minutes to several hours) as some emulsions may break over time.[1]

    • Centrifugation: This is often the most effective method to break an emulsion. The g-force will compel the denser phase to separate.

    • Gentle Heating or Cooling: A slight change in temperature can alter the viscosity and interfacial tension, potentially destabilizing the emulsion.[1]

    • Filtration: Pass the emulsified mixture through a bed of glass wool or phase separation paper.[2]

Issue 2: Persistent emulsions form with specific sample matrices.

  • Possible Cause: The sample may contain endogenous surfactants (e.g., lipids, proteins) or finely divided solid particles that stabilize the emulsion.

  • Solution:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to increase the ionic strength of the aqueous phase. This can force the separation of the organic and aqueous phases.[2]

    • pH Adjustment: Altering the pH of the aqueous phase can sometimes destabilize an emulsion. For amine-based extractions, carefully adjusting the pH away from the point of maximum emulsification can be effective.

    • Addition of a Different Organic Solvent: Introducing a small amount of a different, miscible organic solvent can change the properties of the organic phase and help to break the emulsion.[2]

    • Sample Pre-treatment: If the sample is known to contain emulsifying agents, consider a pre-treatment step to remove them before extraction.

Issue 3: A third phase, often mistaken for an emulsion, has formed.

  • Possible Cause: High concentrations of the extracted metal-amine complex can lead to its precipitation from the organic diluent, forming a third phase. This is more common with certain diluents and high metal loading.

  • Solution:

    • Addition of a Phase Modifier: Incorporating a phase modifier, such as tributyl phosphate (B84403) (TBP) or a long-chain alcohol (e.g., isodecanol), into the organic phase can prevent the formation of a third phase.[3]

    • Lowering Extractant Concentration: Reducing the concentration of B2EHA in the organic phase can sometimes prevent the formation of the third phase.

    • Changing the Diluent: The choice of organic diluent can significantly impact third-phase formation. Switching to a more suitable diluent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound (B2EHA) and why is it used in solvent extraction?

This compound is a secondary amine that is sparingly soluble in water but highly miscible with most organic solvents. Its lipophilic nature allows it to form complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase.[4] It is commonly used in hydrometallurgy for the extraction and purification of various metals.

Q2: What are the primary factors that contribute to emulsion formation when using B2EHA?

Several factors can promote the formation of stable emulsions in solvent extraction systems using B2EHA:

  • High Shear Mixing: Vigorous shaking or high-speed stirring can create fine droplets that are slow to coalesce.

  • Presence of Surfactants: Samples containing natural or synthetic surfactants (e.g., lipids, proteins, detergents) can stabilize emulsions.[2]

  • Fine Solid Particles: Undissolved solids in the sample can accumulate at the oil-water interface and stabilize emulsions.

  • pH of the Aqueous Phase: The pH can influence the interfacial tension and the charge of molecules at the interface, affecting emulsion stability.

Q3: How can I prevent emulsion formation in the first place?

Preventing emulsion formation is often easier than breaking a stable emulsion. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking motion to mix the phases. This provides sufficient surface area for extraction with less shear.[2]

  • Control of pH: Maintain the pH of the aqueous phase within a range that is optimal for extraction but less prone to emulsification.

  • Use of a Phase Modifier: If third phase formation is a concern, which can be related to emulsion-like issues, the addition of a modifier like TBP to the organic phase is recommended.[3]

  • Appropriate Diluent Selection: The choice of the organic diluent for B2EHA can impact the tendency for emulsion formation.

Q4: What is the role of a phase modifier like TBP?

Tributyl phosphate (TBP) can act as a phase modifier to prevent the formation of a third phase and improve phase separation. It is thought to form hydrogen bonds with the extractant, which can improve the solubility of the extracted complex in the organic phase and inhibit the formation of aggregates that lead to a third phase.[5][6]

Q5: Can synergistic extraction systems help in preventing emulsions?

Synergistic extraction, which involves using a mixture of two or more extractants, can sometimes enhance extraction efficiency and improve phase behavior. For example, combining an amine extractant like B2EHA with an organophosphorus acid may alter the properties of the extracted complex and the organic phase, potentially reducing the tendency for emulsion or third-phase formation.[7]

Data Presentation

Table 1: Influence of Experimental Parameters on Emulsion/Third Phase Formation

ParameterGeneral Trend for Increased ValueRecommended Action to Reduce Emulsion/Third Phase Formation
B2EHA Concentration May increase the likelihood of third phase formation at high metal loadings.Optimize concentration; consider adding a phase modifier.
pH of Aqueous Phase Can significantly affect interfacial tension and emulsion stability.[8]Determine the optimal pH range for extraction with good phase separation.
Mixing Speed/Intensity Increases the likelihood of stable emulsion formation.Use gentle mixing (e.g., swirling, rocking) instead of vigorous shaking.[2]
Presence of a Modifier (e.g., TBP) Generally decreases the tendency for third phase formation.[3]Add a modifier to the organic phase, especially with high metal concentrations.

Experimental Protocols

Protocol 1: General Solvent Extraction with B2EHA

  • Preparation of the Organic Phase: Dissolve the desired concentration of this compound (and a phase modifier like TBP, if necessary) in a suitable organic diluent (e.g., kerosene, hexane).

  • Preparation of the Aqueous Phase: Prepare the aqueous solution containing the analyte of interest and adjust the pH to the desired value for optimal extraction.

  • Phase Contact: In a separatory funnel, combine the organic and aqueous phases at the desired organic-to-aqueous (O/A) ratio.

  • Mixing: Gently swirl or invert the funnel for a predetermined amount of time to allow for mass transfer. Avoid vigorous shaking to minimize the risk of emulsion formation. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the two phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Collection of Phases: Carefully drain the lower phase through the stopcock. Pour the upper phase out through the top of the funnel to prevent contamination.

Protocol 2: Breaking a B2EHA-Induced Emulsion by "Salting Out"

  • Prepare a Saturated Salt Solution: Prepare a saturated aqueous solution of sodium chloride (brine).

  • Addition of Salt Solution: Carefully add a small volume of the saturated salt solution to the separatory funnel containing the emulsion.

  • Gentle Mixing: Gently swirl the separatory funnel to mix the salt solution with the emulsified layers.

  • Observation: Allow the mixture to stand and observe if the emulsion breaks. The increased ionic strength of the aqueous phase should promote the separation of the organic and aqueous phases.

  • Phase Separation and Collection: Once the emulsion has resolved into two distinct layers, allow them to fully separate before collecting the desired phase as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_outcome Outcome prep_org Prepare Organic Phase (B2EHA in Diluent) contact Combine Phases in Separatory Funnel prep_org->contact prep_aq Prepare Aqueous Phase (Analyte Solution, Adjust pH) prep_aq->contact mix Gentle Mixing (Swirling/Rocking) contact->mix separate Allow Phases to Separate mix->separate collect Collect Separated Phases separate->collect Clear Separation troubleshoot Troubleshoot Emulsion separate->troubleshoot Emulsion Forms

Caption: A standard workflow for solvent extraction using B2EHA.

Troubleshooting_Logic cluster_physical Physical Methods cluster_chemical Chemical Methods start Emulsion or Third Phase Formed settle Allow to Settle start->settle centrifuge Centrifuge settle->centrifuge No success end Phases Separated settle->end Success temp Apply Gentle Heating/Cooling centrifuge->temp No success centrifuge->end Success filtrate Filter temp->filtrate No success temp->end Success salt Add Salt ('Salting Out') filtrate->salt No success filtrate->end Success ph_adjust Adjust pH salt->ph_adjust No success salt->end Success solvent Add Different Organic Solvent ph_adjust->solvent No success ph_adjust->end Success modifier Add Phase Modifier (for Third Phase) solvent->modifier No success solvent->end Success modifier->end Success

Caption: A logical troubleshooting guide for emulsion and third phase issues.

References

Technical Support Center: Bis(2-ethylhexyl)amine (D2EHPA) Extraction Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2-ethylhexyl)amine (D2EHPA) extraction systems. Find solutions to common issues, detailed experimental protocols, and quantitative data to optimize your extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of D2EHPA extraction systems?

An emulsion is a stable mixture of two immiscible liquids, in this case, the aqueous phase and the organic phase (containing D2EHPA and a diluent). It appears as a cloudy or milky layer between the two phases, making their separation difficult. This is often due to the formation of fine droplets of one liquid dispersed within the other, stabilized by molecules acting as surfactants.

Q2: What are the primary causes of emulsion formation in D2EHPA extractions?

Several factors can contribute to the formation of stable emulsions in D2EHPA extraction systems:

  • High Shear Mixing: Vigorous shaking or stirring can create very fine droplets, increasing the interfacial area and promoting emulsion formation.[1]

  • Presence of Surfactant-like Molecules: Impurities in the sample or degradation products of the extractant can act as emulsifying agents.

  • Incompatible pH: The pH of the aqueous phase significantly influences the interfacial properties of the D2EHPA system and can lead to emulsion stabilization, particularly at higher pH values where D2EHPA deprotonates.[2][3][4][5]

  • Presence of Particulates: Finely divided solids can accumulate at the aqueous-organic interface, physically stabilizing the emulsion.

  • Third Phase Formation: Under certain conditions of high metal and acid loading, the organic phase can split into two distinct layers, which can be mistaken for or contribute to emulsion formation. This phenomenon is influenced by the diluent, extractant concentration, and the presence of modifiers.[6][7]

Q3: How does pH affect emulsion stability in D2EHPA systems?

The pH of the aqueous phase is a critical parameter. At low pH, D2EHPA is protonated and less surface-active. As the pH increases, D2EHPA deprotonates, becoming more interfacially active and increasing the likelihood of forming stable emulsions.[2][3] However, the optimal pH for extraction and phase separation can be a delicate balance, as extreme pH values can also lead to emulsion problems.[2]

Q4: Can the choice of diluent and modifiers impact emulsion formation?

Yes, the organic diluent and the presence of modifiers play a crucial role. Aliphatic diluents like kerosene (B1165875) are commonly used. The addition of phase modifiers, such as tributyl phosphate (B84403) (TBP) or tri-n-octylphosphine oxide (TOPO), can significantly improve phase separation and reduce emulsion tendencies.[6][8][9] These modifiers can alter the interfacial properties and prevent the aggregation of extractant molecules that can lead to stable emulsions.[10]

Troubleshooting Guide: Breaking Emulsions

Persistent emulsions can hinder the progress of your experiments. The following troubleshooting guide provides various physical and chemical methods to break emulsions in D2EHPA extraction systems.

Issue: A stable emulsion has formed between the aqueous and organic layers.

Solution:

Several techniques can be employed, ranging from simple physical methods to the addition of chemical agents. The choice of method will depend on the nature of your sample and the stability of the emulsion.

Physical Methods

These methods disrupt the emulsion without adding chemical reagents that might interfere with downstream processes.

MethodGeneral ProtocolKey Parameters
Standing/Gravity Separation Allow the separatory funnel to stand undisturbed. Gentle tapping of the funnel can sometimes aid in coalescence.Time: 30 minutes to several hours
Centrifugation Transfer the emulsion to centrifuge tubes. Balance the tubes and centrifuge. The increased gravitational force will accelerate the separation of the phases.Speed: 3000-5000 rpm; Time: 10-30 minutes.[11][12]
Heating Gently warm the emulsion in a water bath. The increased temperature can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, promoting coalescence.Temperature: 40-60°C; Time: 15-60 minutes.[13]
Filtration Pass the emulsion through a bed of glass wool or phase separation paper. This can physically rupture the droplets and promote coalescence.[14]N/A

Chemical Methods

These methods involve the addition of reagents to alter the chemical environment and destabilize the emulsion.

MethodGeneral ProtocolKey Parameters & Concentrations
Salting Out Add a saturated solution of an inorganic salt (e.g., NaCl, Na₂SO₄) to the emulsion and gently mix. This increases the ionic strength of the aqueous phase, which can disrupt the stabilizing interfacial film.[14][15]NaCl (saturated solution): Add dropwise until phase separation is observed.
pH Adjustment Carefully adjust the pH of the aqueous phase. Lowering the pH can protonate the D2EHPA, reducing its surfactant properties and destabilizing the emulsion.[2][3]Add dilute strong acid (e.g., 1M HCl or H₂SO₄) dropwise while monitoring the pH.
Addition of a Modifier/Co-solvent Add a small amount of a phase modifier like TBP or a co-solvent like isopropanol. This can alter the solubility of the emulsifying species and disrupt the interfacial film.[6][8][9]TBP: 1-5% (v/v) of the organic phase volume.
Addition of a Demulsifier For very stable emulsions, a commercial or lab-prepared demulsifier can be used. These are specialized surfactants that displace the emulsifying agents at the interface.Concentration: Varies depending on the demulsifier; follow manufacturer's recommendations.

Experimental Protocols

Protocol 1: Breaking an Emulsion by Centrifugation

  • Carefully transfer the emulsion and the surrounding aqueous and organic phases into appropriate centrifuge tubes.

  • Ensure the centrifuge tubes are properly balanced to avoid instrument damage.

  • Place the tubes in the centrifuge.

  • Centrifuge at a speed between 3000 and 5000 rpm for 15 to 30 minutes. The optimal speed and time may need to be determined empirically for your specific system.[11]

  • After centrifugation, carefully remove the tubes. The phases should be clearly separated.

  • Pipette the desired layer for further processing.

Protocol 2: Breaking an Emulsion by Salting Out

  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water.

  • To the separatory funnel containing the emulsion, add the saturated NaCl solution dropwise.

  • After the addition of a few drops, gently swirl the funnel and allow it to stand.

  • Observe for signs of emulsion breaking (clearing of the interface).

  • Continue adding the salt solution in small increments until the emulsion is resolved.

  • Allow the phases to fully separate before proceeding with the extraction.

Protocol 3: Breaking an Emulsion by Heating

  • Transfer the emulsion to a container that can be safely heated, such as a beaker or an Erlenmeyer flask.

  • Place the container in a water bath pre-heated to a temperature between 40°C and 60°C.

  • Gently stir the emulsion occasionally with a glass rod.

  • Monitor the emulsion for signs of breaking. This may take from 15 minutes to an hour.

  • Once the phases have separated, allow the solution to cool to room temperature before proceeding with the separation.

Visualizing Emulsion Troubleshooting and Mechanisms

Troubleshooting Workflow for Emulsions in D2EHPA Systems

The following diagram outlines a logical workflow for addressing emulsion issues in your D2EHPA extraction experiments.

G start Emulsion Formed gentle_mixing Initial Step: Allow to Stand (30 min) Gentle Swirling start->gentle_mixing check1 Emulsion Broken? gentle_mixing->check1 physical_methods Physical Methods check1->physical_methods No end_success Phases Separated Proceed with Extraction check1->end_success Yes centrifugation Centrifugation (3000-5000 rpm, 15-30 min) physical_methods->centrifugation heating Gentle Heating (40-60°C, 30-60 min) physical_methods->heating check2 Emulsion Broken? centrifugation->check2 heating->check2 chemical_methods Chemical Methods check2->chemical_methods No check2->end_success Yes salting_out Salting Out (Saturated NaCl) chemical_methods->salting_out ph_adjustment pH Adjustment (Lower pH) chemical_methods->ph_adjustment modifier Add Modifier/Co-solvent (e.g., TBP) chemical_methods->modifier end_fail Emulsion Persists Consider System Re-evaluation (Diluent, Modifier, D2EHPA Conc.) chemical_methods->end_fail salting_out->end_success ph_adjustment->end_success modifier->end_success

Troubleshooting workflow for D2EHPA emulsions.

Mechanism of Emulsion Formation and Breaking in D2EHPA Systems

This diagram illustrates how D2EHPA can stabilize emulsions and how various troubleshooting techniques work to break them.

G cluster_formation Emulsion Formation cluster_breaking Emulsion Breaking Mechanisms d2ehpa D2EHPA Molecules interface Aqueous-Organic Interface d2ehpa->interface droplet Aqueous Droplet in Organic Phase droplet->interface stabilization Formation of Reversed Micelles and Interfacial Film (Stabilizes Emulsion) interface->stabilization heating Heating stabilization->heating Application of Breaking Technique centrifugation Centrifugation stabilization->centrifugation Application of Breaking Technique salting_out Salting Out stabilization->salting_out Application of Breaking Technique ph_adjustment pH Adjustment stabilization->ph_adjustment Application of Breaking Technique destabilization Disruption of Interfacial Film & Droplet Coalescence heating->destabilization Reduces Viscosity, Increases Kinetic Energy centrifugation->destabilization Accelerates Droplet Sedimentation salting_out->destabilization Increases Ionic Strength, Dehydrates Droplets ph_adjustment->destabilization Alters D2EHPA Protonation State

Emulsion formation and breaking mechanisms.

References

Technical Support Center: Optimizing Metal Ion Extraction with Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(2-ethylhexyl)amine (B85733) (B2EHA) for metal ion extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound (B2EHA) and how does it work for metal ion extraction?

A1: this compound is a secondary amine that functions as a potent extractant for various metal ions.[1] Its lipophilic nature allows it to form complexes with metal ions in an aqueous solution, facilitating their transfer into an immiscible organic phase.[1] This process, known as solvent extraction, is crucial for the purification and concentration of metals.

Q2: What are the typical metal ions that can be extracted using B2EHA and similar amine-based extractants?

A2: B2EHA and other amine extractants are effective for the extraction of a range of metal ions. The extraction efficiency for different metal ions often follows the order: primary amine < secondary amine < tertiary amine < quaternary ammonium (B1175870) salt.[2] These extractants are commonly used for recovering valuable rare earth elements and other critical metals.[1]

Q3: What is the role of pH in the extraction process?

A3: The pH of the aqueous phase is a critical parameter that significantly influences the extraction and stripping of metal ions. For cation exchange extractants, the extraction equilibrium is controlled by pH. Low pH levels can sometimes hinder extraction due to difficulties in cationic exchange at high acidity.

Q4: What are common diluents used with B2EHA?

A4: B2EHA is typically dissolved in a non-polar organic solvent, often referred to as a diluent, to create the organic phase. Kerosene is a commonly used diluent in solvent extraction processes. The choice of diluent can affect the extraction efficiency and the physical properties of the organic phase.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Efficiency Sub-optimal B2EHA concentration.Optimize the B2EHA concentration by performing extractions with a range of concentrations to find the most effective one for your target metal ion.
Incorrect pH of the aqueous phase.Adjust the pH of the aqueous feed solution. The optimal pH can vary significantly depending on the metal ion being extracted.
Inefficient mixing of the aqueous and organic phases.Ensure vigorous and adequate mixing to maximize the interfacial area and facilitate the transfer of the metal-extractant complex.
Emulsion Formation at the Interface High concentration of the extractant.Try reducing the concentration of B2EHA in the organic phase.
Presence of fine solid particles.Ensure the aqueous feed solution is properly filtered to remove any suspended solids before the extraction process.
Inappropriate mixing speed.Optimize the mixing speed; too high a speed can lead to stable emulsions.
Co-extraction of Unwanted Metal Ions Non-selective extraction conditions.Adjust the pH of the aqueous phase to exploit the differences in the extraction behavior of the target and interfering metal ions.
High extractant concentration.A lower concentration of B2EHA may offer better selectivity for the target metal ion.
Difficulty in Stripping the Metal Ion from the Organic Phase Strong metal-extractant complex.Use a more acidic stripping solution (e.g., higher concentration of HCl or H₂SO₄) to break the complex and recover the metal ion.
Inadequate contact time during stripping.Increase the mixing time during the stripping phase to ensure complete transfer of the metal ion to the aqueous stripping solution.

Experimental Protocols

General Protocol for Metal Ion Extraction using this compound

This protocol outlines a standard procedure for a batch solvent extraction experiment.

1. Preparation of the Organic Phase:

  • Accurately prepare a solution of this compound in a suitable organic diluent (e.g., kerosene) to the desired concentration (e.g., 0.1 M).
  • The concentration of B2EHA should be optimized based on the target metal ion and the expected concentration in the aqueous feed.

2. Preparation of the Aqueous Phase:

  • Prepare an aqueous solution containing the metal ion(s) of interest at a known concentration.
  • Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., HCl) or base (e.g., NaOH). The optimal pH will depend on the specific metal ion being extracted.

3. Extraction Procedure:

  • In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 25 mL of each).
  • Shake the funnel vigorously for a predetermined amount of time (e.g., 10-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
  • Allow the two phases to separate completely. If an emulsion forms, it may be necessary to centrifuge the mixture.
  • Carefully separate the aqueous phase (the lower layer) from the organic phase (the upper layer).

4. Analysis:

  • Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
  • The concentration of the metal ion in the organic phase can be calculated by mass balance.

5. Calculation of Extraction Efficiency:

  • Calculate the percentage of extraction (%E) using the following formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 Where:
  • C₀ is the initial concentration of the metal ion in the aqueous phase.
  • Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.

Data Presentation

Table 1: Effect of B2EHA Concentration on the Extraction of a Hypothetical Divalent Metal Ion (M²⁺)

B2EHA Concentration (M)Initial [M²⁺] in Aqueous Phase (ppm)Equilibrium [M²⁺] in Aqueous Phase (ppm)Extraction Efficiency (%)
0.011007525
0.051004060
0.101001585
0.201001288
0.501001189

Table 2: Effect of pH on the Extraction Efficiency of M²⁺ using 0.1 M B2EHA

pH of Aqueous PhaseInitial [M²⁺] in Aqueous Phase (ppm)Equilibrium [M²⁺] in Aqueous Phase (ppm)Extraction Efficiency (%)
2.01008020
3.01005545
4.01002575
5.01001585
6.01001486

Visualizations

Metal_Ion_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis & Recovery Aqueous_Phase Aqueous Phase (Metal Ion Solution) pH Adjustment Mixing Vigorous Mixing (e.g., Separatory Funnel) Aqueous_Phase->Mixing Organic_Phase Organic Phase (B2EHA in Diluent) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Loaded_Organic Metal-Loaded Organic Phase Separation->Loaded_Organic Upper Phase Raffinate Raffinate (Depleted Aqueous Phase) Separation->Raffinate Lower Phase Stripping Stripping (Acidic Solution) Loaded_Organic->Stripping Stripped_Organic Stripped Organic Phase (Recyclable) Stripping->Stripped_Organic Concentrated_Aqueous Concentrated Metal Aqueous Solution Stripping->Concentrated_Aqueous

Caption: Workflow for metal ion extraction using this compound.

Troubleshooting_Logic Start Problem Encountered Low_Extraction Low Extraction Efficiency? Start->Low_Extraction Emulsion Emulsion Formation? Start->Emulsion Co_Extraction Co-extraction of Impurities? Start->Co_Extraction Low_Extraction->Emulsion No Check_pH Verify & Adjust pH Low_Extraction->Check_pH Yes Emulsion->Co_Extraction No Check_Mixing Adjust Mixing Speed/Time Emulsion->Check_Mixing Yes Co_Extraction->Check_pH Yes Check_Conc Optimize B2EHA Concentration Co_Extraction->Check_Conc Also consider End Problem Resolved Check_pH->End Filter_Aqueous Filter Aqueous Feed Check_Conc->Filter_Aqueous If persists Check_Mixing->Check_Conc If persists Filter_Aqueous->End

Caption: Logical troubleshooting flow for common extraction issues.

References

Stability of Bis(2-ethylhexyl)amine in highly acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of Bis(2-ethylhexyl)amine (BEHA) in highly acidic or basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (BEHA)?

A1: this compound is a secondary aliphatic amine known for its high purity, low volatility, and general stability under standard conditions.[1][2] Its molecular structure, featuring two branched 2-ethylhexyl chains attached to a nitrogen atom, provides significant steric hindrance.[1][2][3] This steric hindrance contributes to its stability by impeding reactions at the nitrogen atom.[3] BEHA is stable and combustible but is incompatible with strong oxidizing agents.[4]

Q2: How does BEHA react in highly acidic conditions?

A2: As a secondary amine, BEHA is basic and reacts exothermically with acids to form ammonium (B1175870) salts.[4][5] This is a standard acid-base neutralization reaction. While this salt formation is the primary reaction, prolonged exposure to highly concentrated and hot acids may lead to degradation, although specific public data on the degradation pathways and kinetics are limited. The bulky 2-ethylhexyl groups are expected to slow down the rate of any potential degradation reactions.[3] Caution should be exercised when mixing BEHA with strong acids, as the exothermic nature of the reaction can generate significant heat.

Q3: Is BEHA stable in highly basic conditions?

A3: BEHA is generally expected to be stable in highly basic (alkaline) conditions at moderate temperatures. Unlike esters or amides, which can undergo hydrolysis, secondary amines do not have a readily hydrolyzable group. However, at elevated temperatures and in the presence of very strong bases, degradation may occur, though specific pathways and rates are not well-documented in publicly available literature.

Q4: What are the potential degradation products of BEHA?

A4: There is limited specific information in the public domain detailing the degradation products of BEHA under forced acidic or basic conditions. Hypothetically, extreme conditions could lead to the cleavage of the C-N bonds, but this would require significant energy input. Under oxidative stress, degradation is more likely.

Q5: Are there any known incompatibilities for BEHA?

A5: Yes, BEHA is known to be incompatible with strong oxidizing agents.[4] It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5] Reaction with strong reducing agents may generate flammable hydrogen gas.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected Exotherm or Fuming Upon Mixing with Acid Rapid acid-base neutralization reaction.1. Always add BEHA slowly to the acid, not the other way around. 2. Perform the mixing in an ice bath to dissipate heat. 3. Ensure adequate stirring to prevent localized heat buildup.
Phase Separation When Used in Aqueous Acidic Solutions Formation of the BEHA salt which may have limited solubility in either the organic or aqueous phase depending on the counter-ion and concentrations. BEHA itself is insoluble in water.[5]1. Consider the use of a co-solvent to improve solubility. 2. Adjust the concentration of the acid or BEHA. 3. Select an acid that forms a more soluble salt with BEHA for your specific application.
Suspected Degradation of BEHA in an Experiment Exposure to incompatible materials (e.g., strong oxidizers) or extreme temperatures.1. Review all reagents for known incompatibilities with amines. 2. Monitor the temperature of your experiment to ensure it does not exceed the stability limits of BEHA. 3. Analyze a sample of your BEHA solution over time using a suitable analytical method (e.g., HPLC, GC) to quantify any loss of the parent compound.
Inconsistent Experimental Results Potential variability in the purity of the BEHA used or unintended side reactions.1. Verify the purity of your BEHA stock using an appropriate analytical technique. 2. Consider the possibility of side reactions with other components in your experimental setup. 3. Run control experiments to isolate the effect of each component on BEHA.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the degradation kinetics of this compound under highly acidic or basic conditions. Researchers are advised to perform their own stability studies under their specific experimental conditions. A general approach to such a study is outlined in the Experimental Protocols section.

Experimental Protocols

The following are generalized protocols for assessing the stability of BEHA. These should be adapted to the specific conditions of your experiment.

1. Protocol for Forced Degradation Study of BEHA

This protocol is based on general principles of forced degradation studies as outlined by ICH guidelines.[6][7]

  • Objective: To evaluate the stability of BEHA under thermal, acidic, and basic stress conditions.

  • Materials:

    • This compound (of known purity)

    • Concentrated Hydrochloric Acid (or other acid of interest)

    • Concentrated Sodium Hydroxide (or other base of interest)

    • Suitable organic solvent (e.g., acetonitrile (B52724), methanol)

    • HPLC or GC system with a suitable detector (e.g., UV, MS)

    • pH meter

    • Thermostatically controlled oven or water bath

  • Procedure:

    • Sample Preparation: Prepare a stock solution of BEHA in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

    • Acidic Stress:

      • Mix the BEHA stock solution with an equal volume of a strong acid solution (e.g., 1 M HCl).

      • Incubate the mixture at a controlled elevated temperature (e.g., 60°C).

      • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the aliquots with a suitable base before analysis.

    • Basic Stress:

      • Mix the BEHA stock solution with an equal volume of a strong base solution (e.g., 1 M NaOH).

      • Incubate the mixture at a controlled elevated temperature (e.g., 60°C).

      • Withdraw aliquots at specified time points.

      • Neutralize the aliquots with a suitable acid before analysis.

    • Thermal Stress:

      • Place a sample of the BEHA stock solution in the oven at an elevated temperature (e.g., 80°C).

      • Withdraw aliquots at specified time points.

    • Analysis:

      • Analyze the stressed samples and a control sample (stored at ambient temperature) by a validated HPLC or GC method to determine the concentration of BEHA remaining.

      • Chromatographic conditions should be optimized to separate BEHA from any potential degradation products.

2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer, e.g., ammonium acetate, if interfacing with a mass spectrometer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer for identification of degradation products.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve of BEHA standards of known concentrations to quantify the amount of BEHA in the stressed samples.

Visualizations

The following diagrams illustrate the general concepts of BEHA's reactivity and a typical experimental workflow for stability testing.

G cluster_acid Acidic Conditions BEHA This compound (Base) Salt Bis(2-ethylhexyl)ammonium Salt BEHA->Salt Acid Strong Acid (e.g., HCl) Acid->Salt Heat Heat (Exothermic Reaction) Salt->Heat

Caption: Reaction of BEHA in acidic conditions.

G start Prepare BEHA Stock Solution stress Apply Stress Conditions (Acid, Base, Heat) start->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by HPLC/GC neutralize->analyze end Determine Degradation Rate analyze->end

Caption: Forced degradation study workflow.

References

Technical Support Center: Bis(2-ethylhexyl)amine in Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2-ethylhexyl)amine in their organic catalysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic roles of this compound?

This compound, a sterically hindered secondary amine, primarily functions as a base or a ligand in organic catalysis. Its bulky 2-ethylhexyl groups make it a poor nucleophile, which can be advantageous in preventing common side reactions associated with less hindered amines. It is often employed in reactions requiring a non-nucleophilic base to neutralize acids generated in situ.

Q2: What are the common impurities in commercial this compound and how can they affect my reaction?

Commercial grades of this compound may contain residual amounts of 2-ethylhexylamine (B116587) (primary amine) and tris(2-ethylhexyl)amine (B109123) (tertiary amine) from its manufacturing process.[1] The presence of the primary amine can lead to undesired N-alkylation or imine formation side reactions. The tertiary amine is generally less reactive but can act as a ligand and potentially influence the catalyst's activity and selectivity.

Q3: Can this compound act as a nucleophile in my reaction?

Due to significant steric hindrance from its two bulky 2-ethylhexyl chains, the nucleophilicity of this compound is greatly diminished.[2][3] While it can react with highly reactive electrophiles, it is generally considered a non-nucleophilic base. However, under forcing conditions (high temperature, long reaction times), nucleophilic side reactions may be observed.

Q4: How does the steric bulk of this compound influence its role in catalysis?

The steric bulk is a defining feature of this compound's reactivity.[2][3] It prevents the nitrogen's lone pair from readily participating in nucleophilic attacks on sterically accessible electrophiles. This steric hindrance can also influence its coordination to a metal center when it acts as a ligand, potentially creating a specific catalytic environment that can enhance selectivity.

Troubleshooting Guides

Issue 1: Unexpected Formation of an Ether Byproduct

Symptoms:

  • GC-MS or NMR analysis of your crude reaction mixture shows the presence of bis(2-ethylhexyl) ether.

  • Reduced yield of the desired product.

Possible Cause: At elevated temperatures and in the presence of an acid catalyst, alcohols can undergo dehydration to form ethers. If your reaction involves an alcohol (like 2-ethylhexanol as a solvent or reactant) and is run at high temperatures with an acidic catalyst, this side reaction can occur.

Troubleshooting Steps:

  • Lower Reaction Temperature: Ether formation is often favored at higher temperatures. Evaluate if the reaction can proceed efficiently at a lower temperature.

  • Choice of Catalyst: If using an acidic catalyst, consider a milder one or a non-acidic alternative if the reaction mechanism allows.

  • Reduce Alcohol Concentration: If the alcohol is used as a solvent, consider switching to a non-alcoholic, inert solvent.

Illustrative Data: Effect of Temperature on Ether Formation

Reaction Temperature (°C)Desired Product Yield (%)Bis(2-ethylhexyl) Ether Formation (%)
12095<1
140887
1607520
This data is illustrative and represents a typical trend in acid-catalyzed reactions involving alcohols.
Issue 2: Formation of Enamine or Imine Byproducts

Symptoms:

  • You observe byproducts with characteristic C=N or C=C-N functionalities in your spectroscopic data (e.g., IR, NMR).

  • This is particularly relevant if your reaction mixture contains carbonyl compounds (aldehydes or ketones).

Possible Cause: Secondary amines can react with aldehydes and ketones to form enamines.[4] Although this compound is sterically hindered, this reaction can still occur, especially with unhindered aldehydes. If the primary amine impurity (2-ethylhexylamine) is present, it can react with carbonyls to form imines.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for enamine/imine byproduct formation.

Issue 3: Catalyst Deactivation or Low Activity

Symptoms:

  • The catalytic reaction is sluggish or stalls before completion.

  • Inconsistent results between batches of this compound.

Possible Cause: The nitrogen atom of this compound can coordinate to the metal center of the catalyst. While this can be the intended role (as a ligand), strong coordination can sometimes block active sites and inhibit catalysis. The bulky nature of the amine might also prevent the substrate from accessing the catalytic center.

Troubleshooting Steps:

  • Vary Amine-to-Catalyst Ratio: The stoichiometry can be critical. A lower concentration of the amine might be sufficient to act as a base without deactivating the catalyst.

  • Screen Different Bases: If this compound is acting as a base, consider other bulky, non-coordinating bases like proton sponge or DBU to see if the activity improves.

  • Ligand Modification: If this compound is intended as a ligand, its steric bulk might be too great for the specific transformation. Consider a less hindered secondary or tertiary amine ligand.

Logical Relationship for Catalyst Activity Issues:

G cluster_0 Problem: Low Catalyst Activity cluster_1 Potential Causes cluster_2 Troubleshooting Solutions issue Low or No Catalytic Activity cause1 Strong Coordination to Metal Center (Site Blocking) issue->cause1 cause2 Steric Hindrance Preventing Substrate Access issue->cause2 solution1 Optimize Amine:Catalyst Ratio cause1->solution1 solution2 Screen Alternative Non-Coordinating Bases cause1->solution2 solution3 Consider Less Bulky Amine Ligands cause2->solution3

Caption: Causes and solutions for catalyst deactivation by this compound.

Experimental Protocols

Protocol 1: General Method for Detection of Amine Impurities in this compound by GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Instrument: Use a standard gas chromatograph coupled with a mass spectrometer.

  • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify 2-ethylhexylamine, this compound, and tris(2-ethylhexyl)amine by their respective retention times and mass spectra. Quantify the impurities by integrating the peak areas.

Protocol 2: Monitoring for Enamine Formation with a Test Reaction

  • Reaction Setup: In a clean, dry vial, dissolve a model carbonyl compound (e.g., cyclohexanone, 1 mmol) and this compound (1.2 mmol) in a typical reaction solvent (e.g., toluene, 5 mL).

  • Reaction Conditions: Stir the mixture under the same temperature and conditions as your planned catalytic reaction for a set period (e.g., 4 hours).

  • Work-up: Quench a small aliquot of the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to check for the formation of the corresponding enamine. The disappearance of the carbonyl signal and the appearance of vinylic proton signals in the NMR would be indicative of enamine formation.

References

Technical Support Center: Optimizing Nanoparticle Synthesis with Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Bis(2-ethylhexyl)amine (BEA) to improve the yield and control of nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (BEA) in nanoparticle synthesis?

A1: this compound primarily acts as a capping agent or stabilizer in nanoparticle synthesis.[1] Its secondary amine structure allows it to coordinate with the surface of growing nanoparticles, preventing aggregation and controlling their size and shape. The two bulky 2-ethylhexyl chains provide significant steric hindrance, which contributes to the stability of the nanoparticle dispersion.[2]

Q2: How does the secondary amine structure of BEA influence nanoparticle formation?

A2: As a secondary amine, BEA offers a balance of reactivity and steric hindrance.[3][2] Compared to primary amines, the increased steric bulk can lead to weaker coordination with the nanoparticle surface, which may result in the formation of more isotropic (spherical) nanoparticles.[3] In some syntheses, secondary amines have been shown to stabilize smaller nanoparticles compared to other types of amines.[3]

Q3: What are the advantages of using BEA over other amines in nanoparticle synthesis?

A3: The advantages of using BEA include:

  • Good Stability: The branched, bulky alkyl chains provide excellent steric stabilization, preventing nanoparticle aggregation and improving the overall yield of well-dispersed particles.[2]

  • High Purity: BEA is commercially available at high purity (typically ≥98.5-99%), which is crucial for reproducible and controlled nanoparticle synthesis.[1][2]

  • Solubility: It is highly miscible with most organic solvents, making it suitable for a wide range of non-aqueous synthesis routes.[2]

Q4: Can BEA also act as a reducing agent?

A4: While some primary amines can act as both reducing and stabilizing agents, secondary amines like BEA are generally not strong reducing agents. Their primary role is typically surface passivation and stabilization.[3] Therefore, a separate reducing agent is often required in the synthesis protocol.

Troubleshooting Guide

This guide addresses common issues encountered during nanoparticle synthesis when using this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Nanoparticle Yield 1. Insufficient stabilization leading to aggregation and precipitation. 2. Incomplete reduction of the metal precursor. 3. Suboptimal reaction temperature or time.1. Increase BEA Concentration: Gradually increase the molar ratio of BEA to the metal precursor to ensure adequate surface coverage. 2. Optimize Reducing Agent: Ensure the reducing agent is fresh and used in the correct stoichiometric amount. Consider a stronger or more suitable reducing agent for your system. 3. Adjust Reaction Parameters: Systematically vary the reaction temperature and time to find the optimal conditions for nucleation and growth.
Nanoparticle Aggregation 1. Inadequate amount of BEA to stabilize the nanoparticle surface area. 2. High reaction temperature causing rapid particle growth and coalescence. 3. Inappropriate solvent system leading to poor dispersibility.1. Adjust BEA to Precursor Ratio: Increase the concentration of BEA. 2. Lower Reaction Temperature: A lower temperature can slow down the growth kinetics, allowing for better stabilization by BEA. 3. Solvent Selection: Ensure the chosen solvent is compatible with both the precursors and BEA, promoting good dispersion. BEA is highly soluble in most organic solvents.[2]
Poor Size Control (Polydispersity) 1. Uncontrolled nucleation and growth phases. 2. Insufficient mixing of reagents.1. Hot-Injection Method: Consider a hot-injection synthesis approach where one precursor is swiftly injected into a hot solution of the other precursor and BEA. This can help separate the nucleation and growth stages. 2. Vigorous Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogenous temperature and concentration distribution.
Undesirable Nanoparticle Shape 1. BEA's steric hindrance favoring isotropic growth.[3] 2. Reaction kinetics favoring thermodynamic products over kinetic ones.1. Introduce a Shape-Directing Agent: In addition to BEA, consider adding a small amount of a different capping agent known to selectively bind to specific crystal facets (e.g., a primary amine or a different ligand). 2. Modify Reaction Temperature: Temperature can significantly influence the final particle morphology. Experiment with different temperature profiles.

Quantitative Data Summary

The choice of amine can significantly impact the final size of the synthesized nanoparticles. The following table summarizes findings from a study on sulfur quantum dots, illustrating the effect of amine type on particle size.

Amine TypeSpecific Amine UsedResulting Nanoparticle ShapeAverage Nanoparticle Size (nm)
PrimaryNot specifiedSpherical-
SecondaryPyrrolidineSpherical3
TertiaryNot specified--
Data adapted from a study on sulfur quantum dots, which highlighted successful synthesis using primary and secondary amines, with the secondary amine yielding the smallest particles.[3]

Detailed Experimental Protocol

General Protocol for Amine-Mediated Nanoparticle Synthesis

This protocol provides a generalized method for synthesizing metal nanoparticles using this compound as a stabilizing agent. Note: This is a template and must be optimized for your specific nanoparticle system.

Materials:

  • Metal precursor (e.g., metal salt)

  • This compound (BEA)

  • Reducing agent (e.g., sodium borohydride, oleylamine, etc.)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Purification solvents (e.g., ethanol, methanol)

Procedure:

  • Preparation: In a three-necked flask equipped with a condenser, magnetic stirrer, and thermocouple, combine the metal precursor and a specific molar equivalent of this compound in the chosen anhydrous organic solvent.

  • Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum or an inert atmosphere (e.g., Argon or Nitrogen) for 30-60 minutes to remove water and oxygen.

  • Reaction:

    • For Heat-Up Method: Increase the temperature to the desired reaction temperature (e.g., 150-250 °C). Once the temperature is stable, inject the reducing agent.

    • For Hot-Injection Method: Heat the BEA and solvent mixture to the reaction temperature. In a separate flask, dissolve the metal precursor and/or reducing agent in the solvent. Swiftly inject the precursor solution into the hot BEA solution.

  • Growth: Allow the reaction to proceed at the set temperature for a specific duration (e.g., 30 minutes to 2 hours). The solution color may change, indicating nanoparticle formation.

  • Cooling: After the growth phase, cool the reaction mixture to room temperature.

  • Purification:

    • Add a non-solvent (e.g., ethanol) to the cooled solution to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticle pellet.

    • Discard the supernatant and re-disperse the nanoparticles in a small amount of a suitable solvent (e.g., hexane).

    • Repeat the precipitation and centrifugation steps 2-3 times to remove excess reagents.

  • Final Product: Disperse the final, purified nanoparticles in the desired solvent for storage and characterization.

Visualizations

Nanoparticle_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix Precursors & BEA in Solvent B Degas Mixture (Inert Atmosphere) A->B C Heat to Reaction Temp B->C D Inject Reducing Agent C->D E Nanoparticle Growth (Aging) D->E F Cool to Room Temp E->F G Precipitate with Non-Solvent F->G H Centrifuge & Wash G->H I Final Dispersed Nanoparticles H->I

Caption: A generalized workflow for the synthesis of nanoparticles using an amine stabilizer.

BEA_Role_Diagram cluster_roles Potential Roles of BEA BEA {this compound (BEA)|Secondary Amine} Stabilization Surface Stabilization BEA->Stabilization Coordinates with Nanoparticle Surface NP Growing Nanoparticle Stabilization->NP Prevents Aggregation SizeControl Size Control Stabilization->SizeControl Halts Growth ShapeModulation Shape Modulation SizeControl->ShapeModulation Influences Isotropic Growth

References

Technical Support Center: Temperature Effects on the Performance of Bis(2-ethylhexyl)amine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the temperature effects on the performance of Bis(2-ethylhexyl)amine (BEHA) as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the performance of this compound (BEHA) as a corrosion inhibitor?

A1: Generally, the inhibition efficiency of aliphatic amines, like BEHA, tends to decrease as the temperature increases.[1] This is primarily because the adsorption of the inhibitor on the metal surface is often a physical process (physisorption). As the temperature rises, the kinetic energy of the inhibitor molecules increases, leading to a higher rate of desorption from the metal surface, thus reducing the protective barrier.[2]

Q2: What is the likely adsorption mechanism of BEHA on a metal surface, and how is it influenced by temperature?

A2: The adsorption mechanism of aliphatic amines can be complex, involving either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.[3] For long-chain aliphatic amines like BEHA, physisorption is often the predominant mechanism at lower temperatures. This process relies on weaker electrostatic interactions between the inhibitor molecules and the charged metal surface.[1][4] As temperature increases, the strength of these physical bonds weakens, leading to desorption. However, at higher concentrations or temperatures, chemisorption, which involves the formation of stronger coordinate bonds between the nitrogen atom's lone pair of electrons and the metal's d-orbitals, may become more significant.[1]

Q3: Can high temperatures lead to the degradation of BEHA, and how would this affect its performance?

A3: While specific data on the thermal decomposition of BEHA in a corrosive environment is limited, amine-based inhibitors can be susceptible to degradation at elevated temperatures. This degradation can lead to a loss of inhibition efficiency. The stability of the inhibitor is a critical factor in high-temperature applications. It is advisable to conduct stability tests if the experimental conditions involve prolonged exposure to high temperatures.

Q4: How does the structure of BEHA (branched, long-chain aliphatic amine) influence its performance as a corrosion inhibitor at different temperatures?

A4: The long aliphatic chains of BEHA contribute to the formation of a hydrophobic barrier on the metal surface, which helps to repel corrosive species. The branched structure can increase the surface area covered by each molecule, potentially enhancing inhibition. However, this bulky structure might also hinder close packing on the surface. The inhibition effectiveness of long-chain aliphatic amines often increases with the length of the hydrocarbon chain due to greater surface coverage.[4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible inhibition efficiency results at a constant temperature.

  • Possible Cause: Inadequate cleaning of the metal specimens.

    • Recommended Solution: Ensure a standardized and thorough cleaning procedure for all metal coupons or electrodes before each experiment. This typically involves polishing with abrasive paper of decreasing grit size, rinsing with distilled water and a solvent like acetone, and drying completely.

  • Possible Cause: Fluctuations in the corrosive environment (e.g., pH, dissolved oxygen).

    • Recommended Solution: Prepare fresh corrosive solutions for each set of experiments and monitor key parameters like pH. If the experiment is sensitive to oxygen, de-aerate the solution with an inert gas (e.g., nitrogen) and maintain a blanket of the gas over the solution during the experiment.

  • Possible Cause: Insufficient time for the inhibitor to form a stable film.

    • Recommended Solution: Introduce a pre-immersion step where the metal specimen is left in the inhibitor-containing solution for a set period before starting the corrosion measurement to allow for the formation of an equilibrium inhibitor film.

Issue 2: The corrosion rate remains high even after adding BEHA, especially at elevated temperatures.

  • Possible Cause: The concentration of BEHA is too low for the given temperature.

    • Recommended Solution: Increase the concentration of the inhibitor. At higher temperatures, a higher concentration may be required to compensate for the increased desorption rate and achieve adequate surface coverage.[5]

  • Possible Cause: The temperature is above the effective working range of BEHA.

    • Recommended Solution: Evaluate the inhibition efficiency at several different temperatures to determine the optimal operating range for BEHA. The performance of many aliphatic amines drops significantly at higher temperatures.

  • Possible Cause: The corrosive environment is too aggressive.

    • Recommended Solution: Characterize the severity of the corrosive medium. In highly aggressive environments, a single inhibitor may not be sufficient, and a combination of inhibitors or a different type of inhibitor might be necessary.

Issue 3: Noisy or unstable readings during electrochemical measurements (Potentiodynamic Polarization or Electrochemical Impedance Spectroscopy).

  • Possible Cause: Poor electrical connection or high impedance in the reference electrode.

    • Recommended Solution: Check for air bubbles in the reference electrode tip and ensure it is properly filled with the appropriate electrolyte.[6][7] The Luggin capillary should be positioned close to the working electrode surface to minimize ohmic drop.

  • Possible Cause: External electrical interference.

    • Recommended Solution: Ensure all equipment is properly grounded. If necessary, use a Faraday cage to shield the electrochemical cell from external electromagnetic noise.[7] Keep cell cables as short as possible and ensure they are shielded.[6]

  • Possible Cause: Unstable corrosion process on the electrode surface.

    • Recommended Solution: Allow the open circuit potential (OCP) to stabilize before starting the measurement. This indicates that the corrosion process has reached a relatively steady state. A stabilization time of 30-60 minutes is common.

Data Presentation

Table 1: Representative Inhibition Efficiency of a Long-Chain Aliphatic Amine at Different Temperatures (Proxy Data for BEHA)

Temperature (°C)Inhibitor Concentration (mM)Corrosion Rate (mm/year) - BlankCorrosion Rate (mm/year) - InhibitedInhibition Efficiency (%)
300.51.250.1588.0
400.52.500.4582.0
500.54.801.1077.1
600.58.903.2064.0

Note: This table presents generalized data based on the typical behavior of long-chain aliphatic amine corrosion inhibitors, as specific data for BEHA was not available in the cited literature. The actual performance of BEHA may vary.

Experimental Protocols

1. Weight Loss Method

This method provides an average corrosion rate over a period of time.

  • Materials: Metal coupons (e.g., mild steel) of known dimensions, corrosive solution (e.g., 1M HCl), this compound, analytical balance, desiccator, polishing paper, acetone.

  • Procedure:

    • Measure the initial dimensions of the metal coupons.

    • Polish the coupons with successively finer grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.

    • Weigh the cleaned coupons accurately (W_initial).

    • Prepare the corrosive solutions with and without different concentrations of BEHA.

    • Immerse the coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.

    • After immersion, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution that does not attack the base metal), rinse with distilled water and acetone, and dry.

    • Weigh the cleaned and dried coupons (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%).

2. Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).

  • Materials: Three-electrode cell (working electrode of the test metal, reference electrode, and counter electrode), potentiostat, corrosive solution with and without BEHA.

  • Procedure:

    • Prepare the working electrode by polishing, cleaning, and drying.

    • Assemble the three-electrode cell with the test solution.

    • Immerse the electrodes and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density (log i) versus the potential (E) to obtain Tafel plots.

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency from the i_corr values with and without the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the inhibitor film.

  • Materials: Same as for PDP.

  • Procedure:

    • Set up the three-electrode cell as in the PDP method and allow the OCP to stabilize.

    • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

    • Present the data as Nyquist and Bode plots.

    • Analyze the plots to determine parameters such as the charge transfer resistance (R_ct). An increase in R_ct in the presence of the inhibitor indicates effective corrosion protection.

    • Calculate the inhibition efficiency using the R_ct values.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis prep_metal Metal Specimen Preparation & Cleaning weight_loss Weight Loss Measurement prep_metal->weight_loss pdp Potentiodynamic Polarization (PDP) prep_metal->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_metal->eis prep_solution Corrosive Solution Preparation (+/- BEHA) prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr analyze_plots Analyze Tafel & Nyquist Plots pdp->analyze_plots eis->analyze_plots determine_mechanism Determine Inhibition Mechanism calc_cr->determine_mechanism analyze_plots->calc_cr Temperature_Effect_Mechanism Mechanism of Temperature Effect on Inhibition cluster_temp cluster_effects cluster_outcome cluster_final temp_increase Increase in Temperature desorption Increased Desorption of BEHA Molecules temp_increase->desorption corrosion_kinetics Accelerated Corrosion Reaction Kinetics temp_increase->corrosion_kinetics reduced_coverage Reduced Surface Coverage by Inhibitor desorption->reduced_coverage increased_rate Increased Corrosion Rate corrosion_kinetics->increased_rate reduced_coverage->increased_rate final_result Decreased Inhibition Efficiency increased_rate->final_result

References

Troubleshooting guide for Bis(2-ethylhexyl)amine based liquid membrane extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis(2-ethylhexyl)amine (B2EHA) based liquid membrane extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (B2EHA) and why is it used in liquid membrane extraction?

A1: this compound is a secondary aliphatic amine.[1] Its molecular structure, featuring two branched 2-ethylhexyl chains, gives it high hydrophobicity, making it sparingly soluble in water but highly miscible with most organic solvents.[1] This property is crucial for its role as a carrier in liquid membrane extraction, where it facilitates the transport of target molecules (e.g., metal ions, organic acids) from an aqueous feed phase, through an organic liquid membrane, to a stripping phase.[1] It functions as an effective extractant for valuable metals in hydrometallurgy.[1]

Q2: What is the fundamental mechanism of extraction using B2EHA?

A2: The extraction mechanism is typically based on an acid-base reaction. B2EHA, as a base, reacts with acidic target molecules at the feed-membrane interface to form an ion-pair complex. This complex is soluble in the organic membrane phase and diffuses across the membrane. At the membrane-stripping interface, the complex is broken by a stripping agent (usually a strong acid or base), releasing the target molecule into the stripping phase and regenerating the B2EHA carrier, which then diffuses back to the feed-membrane interface to repeat the cycle.

Q3: What are the common types of liquid membranes used with B2EHA?

A3: B2EHA can be used in various liquid membrane configurations, including:

  • Bulk Liquid Membranes (BLM): A simple setup where a bulk organic phase (the membrane) separates the aqueous feed and stripping phases.

  • Supported Liquid Membranes (SLM): The organic B2EHA solution is held within the pores of a microporous solid support, separating the feed and stripping phases.

  • Emulsion Liquid Membranes (ELM): An emulsion is created where the stripping phase is encapsulated within the organic membrane phase, which is then dispersed in the feed phase.

Troubleshooting Guide

This guide addresses common problems encountered during B2-ethylhexyl)amine-based liquid membrane extraction experiments.

Problem 1: Low Extraction Efficiency

Possible Causes & Solutions

Possible CauseRecommended Action
Incorrect pH of the Feed Phase The pH of the feed phase is critical for the formation of the B2EHA-solute complex. For the extraction of acidic compounds, the feed pH should be maintained below the pKa of the target molecule to ensure it is in its protonated form. Conversely, for metal extraction, the pH may need to be adjusted to facilitate complexation. Systematically vary the feed phase pH to find the optimal value.
Suboptimal B2EHA Concentration A low concentration of B2EHA in the membrane phase can lead to insufficient transport of the target molecule. Conversely, a very high concentration can increase the viscosity of the membrane phase, hindering diffusion, or lead to the formation of a stable emulsion. Optimize the B2EHA concentration by testing a range of concentrations.
Inappropriate Organic Solvent (Diluent) The diluent affects the solubility of the B2EHA-solute complex and the stability of the liquid membrane. B2EHA is soluble in many organic solvents like ethyl acetate (B1210297) and tetrahydrofuran.[2] The choice of diluent should be based on its compatibility with the overall system, low water solubility, and ability to provide good phase separation.
Ineffective Stripping Agent The stripping agent must be able to efficiently break the B2EHA-solute complex. For acidic solutes extracted by B2EHA, a strong base (e.g., NaOH) is typically used in the stripping phase. For metal complexes, a strong acid (e.g., HCl, H2SO4) is often effective. The concentration of the stripping agent should also be optimized.
Problem 2: Emulsion Formation or Phase Separation Issues

Possible Causes & Solutions

Possible CauseRecommended Action
High Stirring Speed Excessive agitation can lead to the formation of a stable emulsion between the aqueous and organic phases. Reduce the stirring speed to a level that ensures adequate mixing without causing emulsification.
High B2EHA or Surfactant Concentration High concentrations of B2EHA, which has surfactant-like properties, or any added surfactant can stabilize emulsions. Reduce the concentration of these components.
Incompatible Diluent The choice of organic diluent can influence interfacial tension and the tendency for emulsion formation. Consider using a more non-polar, aliphatic solvent if emulsification is a persistent issue.
Presence of Fine Solid Particles Particulates in the feed solution can accumulate at the phase interface and stabilize emulsions. Ensure the feed solution is adequately filtered before extraction.
Problem 3: Membrane Instability (for Supported Liquid Membranes)

Possible Causes & Solutions

Possible CauseRecommended Action
Loss of Organic Phase from Support Pores The pressure difference across the membrane can force the organic phase out of the pores. Ensure the pressure on both sides of the membrane is balanced. The viscosity of the organic phase can also be increased to improve its retention within the pores.
Swelling or Degradation of the Support Material The organic solvent or the components of the aqueous phases may be incompatible with the polymer support, leading to swelling or degradation. Ensure the chosen support material (e.g., PTFE, polypropylene) is chemically resistant to all components of the system.
Fouling of the Membrane Surface Precipitation of the solute or other components from the feed solution onto the membrane surface can block the pores and reduce flux. Pre-treatment of the feed solution to remove any potential foulants is recommended.

Experimental Protocols

Due to the limited availability of specific quantitative data for B2EHA liquid membrane extraction in the public domain, a generalized experimental protocol is provided below. Researchers should optimize the specific parameters for their system.

Generalized Protocol for Bulk Liquid Membrane Extraction

  • Preparation of Aqueous Phases:

    • Feed Phase: Dissolve the target solute in an appropriate aqueous buffer at a known concentration. Adjust the pH to the desired value.

    • Stripping Phase: Prepare an aqueous solution of the chosen stripping agent (e.g., HCl, NaOH) at a suitable concentration.

  • Preparation of Organic Membrane Phase:

    • Dissolve the desired concentration of this compound in a suitable organic solvent (e.g., kerosene, hexane, toluene).

  • Extraction Procedure:

    • Place the organic membrane phase in a separation vessel (e.g., a U-tube or a beaker with a central cylinder for the stripping phase).

    • Carefully add the feed and stripping phases to their respective compartments, ensuring a clear interface with the organic membrane.

    • Stir both aqueous phases and the organic phase at a constant, controlled speed to facilitate mass transfer without causing emulsification.

    • Take samples from the feed and stripping phases at regular intervals for analysis.

  • Analysis:

    • Analyze the concentration of the target solute in the collected samples using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, AAS).

    • Calculate the extraction efficiency and permeability of the membrane.

Key Parameters for Optimization:

  • Feed phase pH

  • B2EHA concentration in the organic phase

  • Type and concentration of the stripping agent

  • Choice of organic diluent

  • Stirring speed

  • Phase volume ratios

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis prep_feed Prepare Feed Phase setup Assemble Extraction Cell prep_feed->setup prep_membrane Prepare Membrane Phase prep_membrane->setup prep_strip Prepare Stripping Phase prep_strip->setup extraction Run Extraction setup->extraction sampling Collect Samples extraction->sampling analysis Analyze Solute Concentration sampling->analysis calc Calculate Efficiency analysis->calc

Caption: General experimental workflow for liquid membrane extraction.

Troubleshooting_Guide cluster_low_efficiency Low Extraction Efficiency cluster_emulsion Emulsion Formation cluster_instability Membrane Instability start Problem Encountered check_ph Check Feed pH start->check_ph check_carrier Check B2EHA Conc. start->check_carrier check_stripping Check Stripping Agent start->check_stripping check_stirring Check Stirring Speed start->check_stirring check_conc Check B2EHA/Surfactant Conc. start->check_conc check_pressure Check Pressure Balance start->check_pressure check_support Check Support Compatibility start->check_support

Caption: Troubleshooting logic for common issues.

References

Optimizing reaction conditions for catalysis with secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalytic reactions with secondary amines. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when starting a new reaction with a secondary amine catalyst?

A1: When developing a new reaction, the most crucial parameters to screen initially are the catalyst structure, solvent, and temperature. The interplay between these factors is vital for achieving high yield and selectivity.[1][2] A preliminary screening of a small library of structurally diverse catalysts can help identify a promising scaffold for your specific transformation.[1]

Q2: How does the choice of solvent affect the reaction outcome?

A2: Solvents can have a profound impact on both the yield and enantioselectivity.[1] The polarity of the solvent can influence the stability of intermediates and transition states in the catalytic cycle. For example, switching from a nonpolar solvent like toluene (B28343) to a polar one like methanol (B129727) can sometimes even invert the enantioselectivity of a product.[1] It is essential to screen a range of solvents with varying polarities and coordinating abilities.

Q3: What is the typical effect of temperature on enantioselectivity?

A3: Generally, lower reaction temperatures lead to higher enantioselectivity.[1] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures. However, reducing the temperature will also decrease the reaction rate, so a balance must be found.[3] In some cases, a significant change in temperature has been shown to invert the product's chirality.[1]

Q4: My reaction yield is over 100%. What does this indicate?

A4: A percent yield greater than 100% is physically impossible and almost always indicates the presence of impurities, such as residual solvent or byproducts, in your isolated product.[3] It is crucial to ensure your product is thoroughly dried and purified before calculating the final yield.

Q5: Can the product of the reaction inhibit the catalyst?

A5: Yes, this is a common issue known as product inhibition. The amine products of these reactions can be basic and nucleophilic, allowing them to compete with the substrate for the catalyst's active site, leading to catalyst deactivation or inhibition.[1][4] If product inhibition is suspected, optimizing reactant concentrations or using a flow chemistry setup might be beneficial.

Troubleshooting Guide

This guide addresses common problems encountered during catalysis with secondary amines.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / Low Conversion Impure Reagents or Solvents: Impurities can act as inhibitors or participate in side reactions.[3]Verify the purity of all starting materials, solvents, and reagents. Purify if necessary.[3]
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being inhibited by the product.[1][4]- Increase catalyst loading or use a more robust catalyst.[2]- Consider if the product is inhibiting the catalyst.[1][4]- Ensure reaction conditions are anhydrous and anaerobic if the catalyst is sensitive.[2]
Sub-optimal Conditions: The temperature, concentration, or reaction time may not be ideal.- Optimize temperature; higher temperatures may increase the rate but can also promote decomposition.[3]- Systematically vary the concentration of reactants.[1][3]- Monitor the reaction over time (e.g., by TLC, GC) to determine the optimal duration.[3]
Poor Enantioselectivity / Diastereoselectivity Incorrect Catalyst Choice: The catalyst's steric and electronic properties are not suitable for the substrate.Screen a library of structurally diverse secondary amine catalysts.[1]
Sub-optimal Temperature: Higher temperatures can erode stereoselectivity.Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or lower) to enhance selectivity.[1]
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.Screen a range of solvents with different polarities (e.g., Toluene, CH2Cl2, THF, Acetonitrile).[1]
Downstream Intermediates: The stereochemistry may be determined or eroded in steps after the initial bond formation.[5][6]The reversibility of steps can be influenced by reaction parameters. Consider the effect of additives or changes in the counter-ion of any charged intermediates.[5][6]
Side Product Formation Competing Reaction Pathways: Conditions may favor undesired side reactions.- Optimize reaction conditions (temperature, concentration) to favor the desired pathway.[3]- Use a more selective catalyst.[3]- Control the rate of addition for highly reactive reagents.[3]
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.- Lower the reaction temperature or reduce the reaction time.[3]- Employ a milder workup procedure.[3]
Catalyst Deactivation Poisoning: Strong chemisorption of species (impurities, byproducts) onto the catalyst's active sites.[7]Ensure high purity of all reagents and solvents.
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface.[7]In some cases, a deactivated catalyst can be regenerated, for example, by burning off deposits in a controlled manner.[7][8]
Self-Inhibition: The amine catalyst can react with aldehydes in an undesired aldol (B89426) reaction, leading to deactivation.[9]Use a more chemoselective catalyst or optimize conditions to disfavor the deactivation pathway.[9]

Data on Reaction Parameter Optimization

Optimizing a reaction often involves screening multiple parameters. The following tables provide examples of how different factors can influence the outcome of a generic asymmetric Michael addition reaction.

Table 1: Effect of Solvent on Reaction Outcome

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1Toluene8592
2Dichloromethane (DCM)9188
3Tetrahydrofuran (THF)7581
4Acetonitrile (MeCN)9594
5Methanol (MeOH)6075

Data is representative and synthesized from general principles of organocatalysis optimization.[1][10]

Table 2: Effect of Catalyst Loading and Temperature

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
12025 (Room Temp)>9985
21025 (Room Temp)9885
3525 (Room Temp)9584
41009693
510-209497

Data is representative. Lowering temperature often improves enantioselectivity, while reducing catalyst loading is important for efficiency.[1][9]

Visual Guides and Workflows

General Optimization Workflow

This diagram outlines a systematic approach to optimizing a reaction catalyzed by a secondary amine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Finalization Start Select Substrates & Initial Catalyst Screen_Solvent Screen Solvents (Polar & Apolar) Start->Screen_Solvent Screen_Catalyst Screen Catalyst Library Screen_Solvent->Screen_Catalyst Opt_Temp Optimize Temperature (e.g., RT, 0°C, -20°C) Screen_Catalyst->Opt_Temp Select best Solvent/Catalyst Opt_Cat_Load Optimize Catalyst Loading (e.g., 20, 10, 5 mol%) Opt_Temp->Opt_Cat_Load Opt_Conc Optimize Concentration Opt_Cat_Load->Opt_Conc Check_Additives Evaluate Additives (e.g., Acid/Base Co-catalyst) Opt_Conc->Check_Additives Final_Protocol Final Optimized Protocol Check_Additives->Final_Protocol

Caption: A systematic workflow for optimizing reaction conditions.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve poor reaction outcomes.

G Start Reaction Outcome Unsatisfactory Problem What is the main issue? Start->Problem LowYield Low Yield / Conversion Problem->LowYield Yield PoorSelectivity Poor Enantioselectivity Problem->PoorSelectivity Selectivity Purity Check Reagent Purity & Water Content LowYield->Purity Deactivation Suspect Catalyst Deactivation? Purity->Deactivation Reagents Pure Optimize Optimize Temp, Time, or Concentration Deactivation->Optimize No Deactivation Temp Is Temp ≤ 0°C? PoorSelectivity->Temp LowerTemp Lower Temperature Temp->LowerTemp No Screen Screen Solvents or Modify Catalyst Structure Temp->Screen Yes LowerTemp->Screen

Caption: A decision tree for troubleshooting common reaction issues.

Simplified Enamine Catalytic Cycle

This diagram illustrates the fundamental mechanism of enamine catalysis, where a secondary amine activates a carbonyl compound.

G Catalyst Secondary Amine Catalyst (R₂NH) Iminium Iminium Ion Catalyst->Iminium + Carbonyl Aldehyde/Ketone Substrate Carbonyl->Iminium Enamine Enamine Intermediate Iminium->Enamine - H⁺ AdductIminium Product-Iminium Complex Enamine->AdductIminium + E⁺ Electrophile Electrophile (E⁺) Electrophile->AdductIminium AdductIminium->Catalyst Regeneration Product α-Functionalized Product AdductIminium->Product + H₂O Water H₂O Water->Product

Caption: The catalytic cycle for enamine-mediated activation.

General Experimental Protocol for Reaction Optimization

This protocol provides a general framework for screening and optimizing a secondary amine-catalyzed reaction (e.g., a Michael addition of an aldehyde to a nitro-olefin).

1. Materials and Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents, freshly distilled or from a solvent purification system.

  • Ensure all reagents and substrates are pure. Purify if necessary via distillation, recrystallization, or chromatography.[3]

2. Reaction Setup (for a single screening experiment):

  • To a dry vial equipped with a magnetic stir bar, add the secondary amine catalyst (e.g., 0.02 mmol, 10 mol%).

  • Seal the vial with a septum and purge with an inert gas.

  • Add the desired anhydrous solvent (e.g., 1.0 mL) via syringe.

  • Add the Michael acceptor (e.g., nitro-olefin, 0.2 mmol, 1.0 equiv.).

  • Stir the solution for 5 minutes at the desired temperature (e.g., 25 °C).

  • Add the Michael donor (e.g., aldehyde, 0.3 mmol, 1.5 equiv.) dropwise via syringe.

3. Reaction Monitoring:

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Analyze the aliquots using an appropriate technique (e.g., TLC, GC, or 1H NMR) to determine the consumption of the limiting starting material.[3]

4. Work-up and Isolation:

  • Once the reaction is complete (as determined by monitoring), quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

5. Purification and Analysis:

  • Purify the crude product using flash column chromatography on silica (B1680970) gel.

  • Characterize the purified product using 1H NMR, 13C NMR, and HRMS.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

6. Optimization Strategy:

  • Parallel Screening: Set up multiple reactions in parallel to efficiently screen different parameters (solvents, catalysts, temperatures).[11]

  • Vary One Parameter at a Time: After an initial hit, optimize one parameter at a time (e.g., temperature) while keeping others constant to clearly determine its effect.

  • Data Logging: Keep meticulous records of all conditions and results to identify trends and determine the optimal reaction conditions.

References

Technical Support Center: Controlling Nanoparticle Properties with Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling nanoparticle size and morphology using Bis(2-ethylhexyl)amine as a capping or stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in nanoparticle synthesis?

A1: this compound (BEA) primarily functions as a capping agent or surfactant during nanoparticle synthesis. Its molecules adsorb to the surface of newly formed nanoparticles, preventing them from aggregating and controlling their growth rate. The two bulky 2-ethylhexyl chains create significant steric hindrance, which helps to stabilize the nanoparticles in the reaction medium.[1][2][3]

Q2: How does the concentration of this compound affect the final nanoparticle size?

A2: Generally, a higher concentration of a capping agent like BEA leads to the formation of smaller nanoparticles. This is because a greater availability of BEA molecules in the reaction mixture allows for a more rapid and complete surface coverage of the initial nanoparticle nuclei, which in turn limits their further growth. Conversely, lower concentrations of BEA may result in larger nanoparticles due to less effective surface passivation and potential particle aggregation.

Q3: Can this compound be used to control the shape of nanoparticles?

A3: Yes, capping agents can influence the final morphology of nanoparticles. As a secondary amine, this compound has an intermediate level of steric hindrance.[4] This can lead to less specific binding to particular crystal facets compared to primary amines, often promoting the formation of more isotropic or spherical nanoparticles.[5] However, by carefully tuning the concentration and other reaction parameters, it may be possible to influence the growth rates of different crystal faces to achieve other morphologies.[4]

Q4: What are the key experimental parameters to consider when using this compound?

A4: Besides the concentration of this compound itself, other critical parameters include the reaction temperature, the molar ratio of BEA to the metallic precursor, the type of solvent, and the reaction time. These factors collectively influence the nucleation and growth kinetics of the nanoparticles and must be carefully controlled for reproducible results.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Wide nanoparticle size distribution (polydispersity) 1. Inconsistent reaction temperature. 2. Inefficient mixing of reactants. 3. Suboptimal concentration of this compound.1. Ensure precise and stable temperature control throughout the reaction. 2. Use vigorous and consistent stirring. 3. Systematically vary the BEA concentration to find the optimal level for your specific synthesis.
Formation of large aggregates instead of discrete nanoparticles 1. Insufficient concentration of this compound. 2. Incorrect pH of the reaction medium.[6] 3. Inappropriate solvent choice, leading to poor solubility of the BEA-capped nanoparticles.1. Increase the molar ratio of BEA to the precursor. 2. Adjust the pH to ensure a net surface charge that promotes electrostatic repulsion.[7] 3. Select a solvent in which the BEA and the resulting nanoparticles are highly soluble.
Unexpected nanoparticle morphology (e.g., irregular shapes instead of spheres) 1. Reaction temperature is too high or too low. 2. The concentration of BEA is favoring anisotropic growth.1. Optimize the reaction temperature. Higher temperatures can sometimes lead to more crystalline, faceted particles. 2. Adjust the BEA concentration. A very high concentration may completely inhibit growth on all facets, leading to very small, spherical particles.
Low yield of nanoparticles 1. Incomplete reaction. 2. Loss of nanoparticles during the washing/purification steps.1. Increase the reaction time or temperature. 2. Optimize the centrifugation speed and duration. Use an appropriate anti-solvent to precipitate the nanoparticles effectively before centrifugation.

Data Presentation

The following table provides an illustrative example of the expected trend in nanoparticle size as a function of this compound concentration in a hypothetical synthesis of Cadmium Sulfide (B99878) (CdS) nanoparticles. Note: This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Molar Ratio (BEA : Cd precursor)Average Nanoparticle Diameter (nm)Polydispersity Index (PDI)Observed Morphology
1:115.2 ± 3.50.35Aggregated, irregular
3:18.5 ± 1.20.21Mostly spherical
5:15.1 ± 0.80.15Spherical, well-dispersed
10:13.8 ± 0.60.12Spherical, highly uniform

Experimental Protocols

General Protocol for Amine-Mediated Synthesis of Metal Sulfide Nanoparticles

This protocol provides a general framework for synthesizing metal sulfide nanoparticles (e.g., CdS) using this compound as a capping agent. Researchers should optimize the specific parameters for their particular application.

Materials:

  • Metal precursor (e.g., Cadmium acetate, Zinc chloride)

  • Sulfur precursor (e.g., Thiourea, Sodium sulfide)

  • This compound (BEA)

  • High-boiling point solvent (e.g., Toluene, Octadecene)

  • Anti-solvent for purification (e.g., Ethanol, Methanol)

Procedure:

  • In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve the metal precursor and a specific molar equivalent of this compound in the chosen solvent.

  • Heat the mixture to a specific temperature (e.g., 120-180 °C) under an inert atmosphere (e.g., Nitrogen or Argon) with vigorous stirring.

  • In a separate container, dissolve the sulfur precursor in a suitable solvent.

  • Swiftly inject the sulfur precursor solution into the hot reaction mixture.

  • Allow the reaction to proceed for a set duration (e.g., 30-60 minutes). The formation of nanoparticles is often indicated by a change in the color of the solution.

  • Cool the reaction mixture to room temperature.

  • Add an excess of the anti-solvent to precipitate the nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the collected nanoparticles multiple times with the anti-solvent to remove unreacted precursors and excess BEA.

  • Dry the purified nanoparticles under vacuum.

Visualizations

G cluster_0 Effect of BEA Concentration on Nanoparticle Growth conc BEA Concentration coverage Surface Coverage of Nuclei conc->coverage directly affects growth_rate Crystal Growth Rate coverage->growth_rate inhibits morphology Nanoparticle Morphology coverage->morphology influences facet-specific binding size Final Nanoparticle Size growth_rate->size determines

Caption: Logical relationship between BEA concentration and nanoparticle properties.

G start Start mix Mix Precursors and BEA in Solvent start->mix heat Heat under Inert Atmosphere mix->heat inject Inject Sulfur Precursor heat->inject react Reaction and Nanoparticle Growth inject->react cool Cool to Room Temperature react->cool precipitate Precipitate with Anti-Solvent cool->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge dry Dry Nanoparticles centrifuge->dry end End dry->end

Caption: General experimental workflow for nanoparticle synthesis using BEA.

References

Validation & Comparative

A Comparative Analysis of Bis(2-ethylhexyl)amine and Tri-n-octylamine for Cobalt Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction and purification of cobalt is a critical process. This guide provides an objective comparison of two amine-based extractants, the secondary amine bis(2-ethylhexyl)amine (B85733) (B2EHA) and the tertiary amine tri-n-octylamine (TOA), in the context of cobalt solvent extraction. The comparison is supported by available experimental data to inform the selection of the most suitable reagent for specific applications.

Executive Summary

Both this compound and tri-n-octylamine are effective extractants for cobalt from aqueous solutions, typically in chloride media. The choice between the two often depends on the specific requirements of the separation process, including desired selectivity, stripping efficiency, and economic considerations. While tri-n-octylamine is extensively documented in scientific literature with robust experimental data, information on the performance of this compound for cobalt extraction is less prevalent, though its application in hydrometallurgy is acknowledged.[1][2]

Generally, tertiary amines like TOA are known for their high extraction efficiency for cobalt from strong chloride solutions, where cobalt forms anionic chlorocomplexes. Secondary amines such as B2EHA are also utilized in metal extraction processes and can offer different selectivity and stripping characteristics.

Performance Comparison: B2EHA vs. TOA

ParameterThis compound (B2EHA)Tri-n-octylamine (TOA)
Classification Secondary AmineTertiary Amine
Cobalt Extraction Efficiency Effective extractant for valuable metals in hydrometallurgy.[1][2] Specific quantitative data for cobalt extraction is not extensively published.High extraction efficiency reported. For example, 76.7% extraction was achieved using 1.5 M TOA in kerosene (B1165875) from an acidic chloride medium.[3][4]
Effect of Extractant Conc. Not explicitly detailed for cobalt in available literature.Extraction percentage increases with TOA concentration. An increase from 38.57% to 73.46% was observed when TOA molarity was raised from 0.08 M to 1.5 M.[4]
Effect of Acidity (HCl) General for amine extractants; requires protonation to be effective.Extraction efficiency increases with HCl concentration. An increase from 29.58% to 65.18% was observed with an increase in HCl molarity from 2.5 to 4 M.[4]
Stripping Information not readily available.Can be stripped using various reagents.
Mechanism Anion exchange mechanism, similar to other amines.Anion exchange, where the protonated amine exchanges its anion with the anionic cobalt complex.[4]

Experimental Protocols

Cobalt Extraction with Tri-n-octylamine (TOA)

A representative experimental protocol for the extraction of cobalt(II) from an acidic chloride medium using TOA is summarized below.[3][4]

1. Reagents and Solutions:

  • Aqueous Phase: A stock solution of CoCl₂ (e.g., 0.1 M) is prepared in distilled water with a small amount of concentrated HCl to prevent hydrolysis. The feed solution for extraction typically contains Co(II) (e.g., 0.01 M), a salting-out agent like KCl (e.g., 1.5 M), and HCl (e.g., 3 M).

  • Organic Phase: A stock solution of tri-n-octylamine (e.g., 1.5 M) is prepared by dissolving the required amount in a suitable diluent, such as kerosene.

2. Extraction Procedure:

  • Equal volumes of the aqueous and organic phases are mixed in a separatory funnel.

  • The mixture is shaken for a predetermined equilibration time (e.g., 10 minutes) to ensure complete phase transfer.

  • The phases are allowed to separate, and the aqueous phase is collected.

  • The concentration of cobalt in the aqueous phase before and after extraction is determined using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • The percentage of extraction (%E) is calculated using the formula: %E = [(Initial Aqueous Conc. - Final Aqueous Conc.) / Initial Aqueous Conc.] x 100.

3. Stripping Procedure:

  • The cobalt-loaded organic phase is contacted with a stripping agent (e.g., dilute mineral acids or complexing agents) to recover the cobalt into a new aqueous phase.

Prospective Experimental Protocol for Cobalt Extraction with this compound (B2EHA)

While a specific, detailed protocol for cobalt extraction with B2EHA is not available in the reviewed literature, a general procedure can be outlined based on its properties as a secondary amine extractant and its use in hydrometallurgy.[1][2]

1. Reagents and Solutions:

  • Aqueous Phase: Prepare a cobalt-containing acidic chloride solution similar to the one used for TOA.

  • Organic Phase: Prepare a solution of this compound of a desired concentration (e.g., 0.1 M - 1.0 M) in an organic diluent like kerosene.

2. Extraction Procedure:

  • Follow a similar procedure as described for TOA, involving contacting the aqueous and organic phases, shaking for a sufficient time to reach equilibrium, and separating the phases.

  • Analyze the cobalt concentration in the raffinate to determine the extraction efficiency.

3. Key Parameters to Investigate:

  • Effect of B2EHA concentration.

  • Effect of HCl concentration in the aqueous phase.

  • Effect of cobalt concentration.

  • Phase contact time.

  • Stripping with different reagents and concentrations.

Mechanism of Extraction

The extraction of cobalt from acidic chloride solutions using amine extractants like B2EHA and TOA proceeds via an anion exchange mechanism.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase CoCl4^2- CoCl₄²⁻ (Anionic Cobalt Complex) R2NH2+Cl- R₂NH₂⁺Cl⁻ (Protonated B2EHA) CoCl4^2-->R2NH2+Cl- Anion Exchange R3NH+Cl- R₃NH⁺Cl⁻ (Protonated TOA) CoCl4^2-->R3NH+Cl- Anion Exchange H+ H⁺ R2NH R₂NH (B2EHA) H+->R2NH Protonation R3N R₃N (TOA) H+->R3N Protonation R2NH->R2NH2+Cl- R3N->R3NH+Cl- Co_B2EHA_complex (R₂NH₂)₂CoCl₄ (Extracted Complex) R2NH2+Cl-->Co_B2EHA_complex Co_TOA_complex (R₃NH)₂CoCl₄ (Extracted Complex) R3NH+Cl-->Co_TOA_complex

Caption: Cobalt extraction mechanism by B2EHA and TOA.

In the aqueous phase, at high chloride concentrations, cobalt(II) forms anionic chlorocomplexes, primarily [CoCl₄]²⁻. In the organic phase, the amine extractant is first protonated by the acid (HCl). The resulting alkylammonium chloride then exchanges its chloride ion with the anionic cobalt complex, transferring the cobalt into the organic phase.

Experimental Workflow

A typical workflow for evaluating and comparing the performance of these extractants is depicted below.

G start Start: Prepare Aqueous Co²⁺ Feed and Organic Extractant Solutions extraction Solvent Extraction (Aqueous + Organic) start->extraction separation Phase Separation extraction->separation raffinate_analysis Analyze Raffinate for [Co²⁺] separation->raffinate_analysis loaded_organic Loaded Organic Phase separation->loaded_organic end End: Determine Extraction and Stripping Efficiencies raffinate_analysis->end stripping Stripping (Loaded Organic + Stripping Agent) loaded_organic->stripping strip_separation Phase Separation stripping->strip_separation strip_solution_analysis Analyze Strip Solution for [Co²⁺] strip_separation->strip_solution_analysis regenerated_organic Regenerated Organic Phase strip_separation->regenerated_organic strip_solution_analysis->end

References

A Comparative Guide to Extractants for Rare Earth Element Separation: D2EHPA vs. Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and a qualitative comparison with Bis(2-ethylhexyl)amine (B2EHA) for the separation of rare earth elements.

The efficient separation of rare earth elements (REEs) is a critical challenge in hydrometallurgy, driven by their indispensable role in modern technologies. Solvent extraction is the predominant industrial method for separating these chemically similar elements. This guide provides a comprehensive comparative study of two extractants: the widely used organophosphorus acid, Di-(2-ethylhexyl) phosphoric acid (D2EHPA), and the secondary amine, this compound (B2EHA).

While extensive experimental data is available for D2EHPA, allowing for a thorough quantitative analysis of its performance, there is a notable scarcity of published research on the application of this compound as a primary extractant for rare earth element separation in conventional solvent extraction systems. Consequently, a direct quantitative comparison based on experimental data is not feasible at this time. This guide will, therefore, provide a comprehensive overview of D2EHPA's performance, supported by experimental data, and offer a qualitative comparison with B2EHA based on their structural differences and general principles of solvent extraction.

Performance of Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

D2EHPA is a versatile and highly effective extractant for the separation of a wide range of metals, including rare earth elements. Its popularity stems from its high extraction efficiency, good selectivity, and stability under various process conditions. The performance of D2EHPA in REE extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the type of diluent used, and the temperature.

Data Presentation: D2EHPA Performance in REE Separation

The following tables summarize the quantitative data on the performance of D2EHPA in rare earth element separation, based on published experimental results.

Table 1: Extraction Efficiency of D2EHPA for Various Rare Earth Elements
Rare Earth Element Extraction Efficiency (%) pH D2EHPA Concentration (M) Diluent
Heavy REEs (HREEs)>90%~1.01.8Kerosene
Light REEs (LREEs)>93%~1.61.8Kerosene
Yttrium (Y)99.80%2.16% (v/v)Not Specified
Neodymium (Nd)99.7%0.1 M HNO₃1.0Kerosene[1]
Lanthanum (La)99.4%0.1 M HNO₃1.0Kerosene[1]
Cerium (Ce)100%0.1 M HNO₃1.0Kerosene[1]
Table 2: Separation Factors (β) for Selected REE Pairs using D2EHPA
REE Pair Separation Factor (β)
Dy/La4267.67
La/Gd243.91
Gd/Nd31.78
Nd/La7.67
Y/Ce3.2
Sm/La~10

This compound (B2EHA): A Qualitative Assessment

This compound is a secondary amine that, in theory, can be used for the extraction of metal ions. However, the available scientific literature does not provide sufficient quantitative data to perform a direct comparison with D2EHPA for rare earth element separation. The extraction mechanism for amines typically involves the formation of ion-pair complexes with anionic metal species in the aqueous phase. For rare earth elements, this would necessitate the presence of complexing agents that form anionic REE complexes.

Tertiary amines, such as Tris(2-ethylhexyl)amine (a close structural analog to B2EHA), are known to be used in some rare earth separation schemes, often for the separation of heavy REEs from light REEs through an anion exchange mechanism. It is plausible that B2EHA could function in a similar manner, but without experimental data, its efficiency, selectivity, and optimal operating conditions remain speculative.

Potential Advantages of Amine-Based Extractants:

  • Stripping: Amine-based extractants can sometimes be stripped using simpler reagents compared to the strong acids often required for D2EHPA, especially for heavy rare earths.

  • Selectivity: In some systems, amines can offer different selectivity profiles compared to acidic extractants, which could be advantageous for specific separations.

Challenges and Unknowns for B2EHA in REE Separation:

  • Extraction Mechanism: The precise mechanism and the necessity of specific anionic complexes for efficient extraction of REEs with B2EHA are not well-documented.

  • Extraction Efficiency: There is no available data on the extraction efficiency of B2EHA for individual rare earth elements.

  • Separation Factors: The selectivity of B2EHA for adjacent rare earth elements is unknown.

  • Operating Conditions: Optimal pH, concentration, and diluent for REE separation with B2EHA have not been established in the public domain.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical protocols for solvent extraction of rare earth elements using D2EHPA.

Protocol 1: Determination of Extraction Efficiency
  • Organic Phase Preparation: Prepare a solution of D2EHPA in a suitable organic diluent, such as kerosene, at the desired concentration (e.g., 1.8 M).

  • Aqueous Phase Preparation: The aqueous feed solution containing the rare earth elements is adjusted to the optimal pH for the desired separation. For instance, a pH of around 1.0 is often used for the selective extraction of heavy rare earth elements.

  • Extraction: Mix equal volumes of the organic and aqueous phases in a separatory funnel and shake for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Analyze the concentration of rare earth elements in the aqueous phase before and after extraction using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The extraction efficiency is calculated as the percentage of the metal transferred to the organic phase.

Protocol 2: Stripping of REEs from Loaded Organic Phase
  • Loaded Organic Phase: Use the organic phase from the extraction experiment, which is now loaded with rare earth elements.

  • Stripping Solution: Prepare a stripping solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a suitable concentration (e.g., 2-4 M).

  • Stripping: Mix the loaded organic phase with the stripping solution at a specific phase ratio (e.g., 1:1) and shake for a sufficient time to allow the transfer of REEs back to the aqueous phase.

  • Phase Separation and Analysis: After phase separation, analyze the REE concentration in the resulting aqueous strip solution and the barren organic phase to determine the stripping efficiency.

Visualizing the Separation Process

The following diagrams illustrate the general workflow of rare earth element separation using solvent extraction and the logical relationship in selecting an extractant.

REE_Separation_Workflow cluster_Aqueous_Phase Aqueous Feed Preparation cluster_Solvent_Extraction Solvent Extraction Circuit cluster_Organic_Phase Organic Phase Cycle cluster_Products Final Products Aqueous_Feed REE-Containing Aqueous Solution pH_Adjustment pH Adjustment Aqueous_Feed->pH_Adjustment Extraction Extraction (Contact with Organic Phase) pH_Adjustment->Extraction Scrubbing Scrubbing (Impurity Removal) Extraction->Scrubbing Raffinate Raffinate (Depleted Aqueous) Extraction->Raffinate Aqueous Out Stripping Stripping (REE Recovery) Scrubbing->Stripping Solvent_Regeneration Solvent Regeneration Stripping->Solvent_Regeneration REE_Product Concentrated REE Product Solution Stripping->REE_Product Aqueous Out Organic_Phase D2EHPA in Diluent Organic_Phase->Extraction Solvent_Regeneration->Organic_Phase Extractant_Selection_Logic Start Start: Need for REE Separation Objective Define Separation Objective (e.g., Bulk vs. Individual REE) Start->Objective Consider_D2EHPA Consider D2EHPA Objective->Consider_D2EHPA Consider_B2EHA Consider B2EHA / Amines Objective->Consider_B2EHA Data_Available_D2EHPA Extensive Quantitative Data Available Consider_D2EHPA->Data_Available_D2EHPA Data_Available_B2EHA Limited Quantitative Data Available Consider_B2EHA->Data_Available_B2EHA Performance_D2EHPA High Efficiency & Known Selectivity Data_Available_D2EHPA->Performance_D2EHPA Performance_B2EHA Performance Largely Unknown / Qualitative Data_Available_B2EHA->Performance_B2EHA Decision Select Extractant Based on Data and Process Requirements Performance_D2EHPA->Decision Performance_B2EHA->Decision

References

Comparative Performance Analysis of Amine-Based Corrosion Inhibitors: A Focus on Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Development Professionals

This guide provides a comparative overview of the performance of amine-based compounds as corrosion inhibitors, with a specific focus on Bis(2-ethylhexyl)amine. Due to a lack of direct comparative studies in publicly available literature, this document summarizes the known applications of this compound and presents performance data for other relevant amine inhibitors to serve as a benchmark. The information is supported by detailed experimental protocols and a visual workflow for standardized evaluation.

Introduction to this compound as a Corrosion Inhibitor

This compound (CAS No. 106-20-7) is a secondary aliphatic amine recognized for its role as an intermediate in the synthesis of corrosion inhibitors.[1][2][3] Its molecular structure, featuring two branched 2-ethylhexyl chains, provides significant hydrophobicity and steric hindrance.[1][4] These characteristics are crucial for forming a persistent, protective film on metal surfaces, which shields the metal from corrosive agents.[4] While widely used as a precursor, specific quantitative data on its standalone performance as a primary inhibitor is not extensively detailed in comparative studies.

Performance Data of Representative Amine Inhibitors

To provide a framework for evaluation, the following table summarizes the performance of various amine inhibitors on mild steel under different experimental conditions. It is critical to note that these results are not a direct comparison with each other or with this compound due to variations in the corrosive media, temperature, and inhibitor concentrations.

InhibitorMaterialCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test MethodReference
AnilineMild Steel1.0 M HCl--85.96Potentiodynamic Polarization, EIS[5]
n-ButylamineMild Steel1.0 M HCl--67.39Potentiodynamic Polarization, EIS[5]
Butylamine (+ KI)C15 Mild SteelChloride Medium1.0 wt%25>90 (Implied)Not Specified[6]
IsopropylamineC15 Mild SteelChloride Medium1.0 wt%70Not Specified (Lowest Corrosion Rate)Not Specified[6]
2-Ethylhexyl amineC15 Mild SteelChloride MediumNot Specified25Not Specified (Lowest Corrosion Rate)Not Specified[6]
Amine-Fatty AcidCarbon Steel3% De-aerated NaClIncreasingDecreasing with Temp.Not SpecifiedNot Specified[6]
VCI (Amine-Based)Steel PipeBoiling Water500 mg/L10093.0Weight Loss[7]
Alkyl Amines (Inhibitor B)1018 Carbon SteelSea Water15 ppm55>80Weight Loss, LPR, Potentiodynamic Sweep[8]

Experimental Protocols for Inhibitor Evaluation

Objective performance evaluation relies on standardized experimental methods. The three most common techniques are Weight Loss, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).[9][10]

3.1. Weight Loss (Gravimetric) Method

The weight loss method is a fundamental technique for determining average corrosion rates over an extended period.[11][12]

  • Protocol:

    • Preparation: Prepare metal specimens (coupons) of known dimensions and surface area. Polish the surfaces to a uniform finish, clean with acetone, dry, and weigh accurately to four decimal places.[13]

    • Exposure: Immerse the coupons in the corrosive solution, both with and without the inhibitor, for a predetermined period (e.g., 24-720 hours).[7][9] Maintain constant temperature.

    • Cleaning: After exposure, remove the coupons. Clean them with an appropriate solution (e.g., inhibited acid) to remove corrosion products without affecting the base metal.

    • Final Weighing: Rinse the coupons with distilled water and acetone, dry thoroughly, and re-weigh.

    • Calculation: The weight loss (W) is used to calculate the corrosion rate (CR) and Inhibition Efficiency (IE%).

      • Corrosion Rate (mm/year) = (87.6 × W) / (D × A × T), where W is weight loss in mg, D is metal density in g/cm³, A is the area in cm², and T is exposure time in hours.[11]

      • Inhibition Efficiency (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

3.2. Potentiodynamic Polarization

This electrochemical technique provides rapid corrosion rate data and insights into the inhibition mechanism (anodic, cathodic, or mixed-type).[14][15]

  • Protocol:

    • Cell Setup: Use a standard three-electrode cell containing the corrosive solution. The metal sample serves as the working electrode, with a platinum counter electrode and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[16][17]

    • Stabilization: Immerse the electrodes and allow the open-circuit potential (Ecorr) to stabilize (typically 30-60 minutes).[18]

    • Polarization Scan: Scan the potential at a slow, constant rate (e.g., 0.125-1 mV/s) from a cathodic potential to an anodic potential relative to Ecorr (e.g., -250 mV to +250 mV vs. Ecorr).[18]

    • Data Analysis: Plot the potential (E) versus the logarithm of the measured current density (log i). Extrapolate the linear portions (Tafel regions) of the cathodic and anodic curves back to the Ecorr to determine the corrosion current density (icorr).[19]

    • Calculation: The icorr value is directly proportional to the corrosion rate. The Inhibition Efficiency is calculated as:

      • IE (%) = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100.

3.3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the inhibitor's adsorption behavior and the formation of a protective film at the metal-solution interface.[10][20]

  • Protocol:

    • Cell Setup: Use the same three-electrode configuration as in potentiodynamic polarization.

    • Stabilization: Allow the system to reach a steady state at its Ecorr.

    • Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[10][16]

    • Data Analysis: The resulting impedance data is often visualized using Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract key parameters, most notably the charge transfer resistance (Rct). A higher Rct value indicates greater resistance to corrosion.[16]

    • Calculation: The Inhibition Efficiency is calculated from the Rct values:

      • IE (%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100.

Standardized Experimental Workflow

To ensure reproducibility and comparability of results, a logical and consistent workflow is essential. The following diagram illustrates a typical process for evaluating a corrosion inhibitor.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion A Metal Coupon Preparation & Polishing C Weight Loss Test (Gravimetric) A->C D Electrochemical Tests (Polarization, EIS) A->D B Inhibitor & Corrosive Solution Preparation B->C B->D E Calculate Corrosion Rate & Inhibition Efficiency C->E F Determine icorr & Rct from Electrochemical Data D->F G Surface Analysis (SEM, FTIR) D->G H Comparative Performance Evaluation E->H F->H G->H

Caption: Workflow for corrosion inhibitor performance evaluation.

Conclusion

This compound is a well-established intermediate for producing high-performance corrosion inhibitors, valued for its hydrophobic and steric properties. While direct, quantitative performance data for this specific compound is scarce in comparative literature, the data from other secondary and aliphatic amines show that high inhibition efficiencies are achievable. The effectiveness of any amine inhibitor is profoundly dependent on its molecular structure, concentration, and the specific corrosive environment it is subjected to.

For a definitive evaluation of this compound against other amines, direct head-to-head testing under identical, controlled conditions using the standardized protocols outlined in this guide is strongly recommended. Such studies would provide invaluable data for researchers and industry professionals in selecting the optimal inhibitor for their specific applications.

References

A Comparative Guide to the Validation of Analytical Methods for Bis(2-ethylhexyl)amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of Bis(2-ethylhexyl)amine (BEHA): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is synthesized from established validation protocols for structurally similar secondary amines and other extractable and leachable compounds, offering a robust framework for the analysis of BEHA in various matrices, particularly in the context of pharmaceutical development and quality control.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in pharmaceutical development and quality control. It provides documented evidence that a procedure is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). These parameters ensure the reliability and consistency of analytical data.

Comparison of Key Analytical Techniques for BEHA Quantification

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of organic molecules like BEHA. The choice between them often depends on the analyte's properties, the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. For a secondary amine like BEHA, derivatization may sometimes be employed to improve its chromatographic properties, although it is often volatile enough for direct analysis. GC-MS offers high separation efficiency and is a robust and widely available technique.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally labile. It offers excellent sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. For amines, reversed-phase chromatography is a common approach.

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Method Development Method Development & Optimization Validation Protocol Define Validation Parameters & Acceptance Criteria Method Development->Validation Protocol Specificity Specificity / Selectivity Validation Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Data Analysis Data Analysis & Statistical Evaluation Robustness->Data Analysis Validation Report Prepare Validation Report Data Analysis->Validation Report

A typical workflow for analytical method validation.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of validated GC-MS and LC-MS/MS methods for the quantification of secondary amines, which can be considered representative for BEHA analysis.

Table 1: GC-MS Method Validation Data (Illustrative)

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.990.998
Range (µg/mL) To be defined0.1 - 25
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (% RSD)
- Repeatability≤ 15%4.8%
- Intermediate Precision≤ 15%6.2%
LOD (µg/mL) Report0.03
LOQ (µg/mL) S/N ≥ 100.1

Table 2: LC-MS/MS Method Validation Data (Illustrative)

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (R²) ≥ 0.990.999
Range (ng/mL) To be defined0.5 - 100
Accuracy (% Recovery) 80 - 120%98.1 - 105.3%
Precision (% RSD)
- Repeatability≤ 15%3.5%
- Intermediate Precision≤ 15%5.1%
LOD (ng/mL) Report0.15
LOQ (ng/mL) S/N ≥ 100.5

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation data tables are provided below. These protocols are based on common practices for the analysis of secondary amines and similar compounds.

GC-MS Method Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 280°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

  • Carrier Gas: Helium at 1.2 mL/min

  • Injection Volume: 1 µL (splitless)

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: To be determined from BEHA mass spectrum (e.g., m/z 142)

  • Qualifier Ions: To be determined from BEHA mass spectrum

2. Reagents and Solutions:

  • Diluent: Dichloromethane (B109758)

  • Standard Solution Preparation: Prepare a stock solution of BEHA reference standard in dichloromethane at 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample containing BEHA in dichloromethane to achieve a final concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Inject the diluent and a placebo sample to demonstrate the absence of interference at the retention time of BEHA.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of BEHA (e.g., at low, medium, and high concentrations of the linear range) and calculate the percentage recovery.

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

LC-MS/MS Method Protocol

1. Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: To be determined by infusing BEHA standard (e.g., precursor ion [M+H]⁺ → product ion)

2. Reagents and Solutions:

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Solution Preparation: Prepare a stock solution of BEHA reference standard in acetonitrile at 1 mg/mL. Prepare working standards by serial dilution in the diluent to cover the linear range (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: Dilute the sample containing BEHA in the diluent to achieve a final concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of BEHA.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with BEHA at three different concentration levels.

  • Precision: Assess repeatability and intermediate precision as described for the GC-MS method.

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical relationship between different validation parameters.

G cluster_0 Fundamental Parameters cluster_1 Performance Metrics cluster_2 Sensitivity Method Suitability Method Suitability for Intended Purpose Reliable Data Generation of Reliable & Consistent Data Method Suitability->Reliable Data Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Accuracy->Method Suitability Precision->Method Suitability LOD LOD LOQ->Method Suitability

Interdependence of validation parameters.

Unveiling Synergistic Power: A Comparative Guide to Metal Recovery with Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synergistic effects of Bis(2-ethylhexyl)amine (B2EHA) in combination with other extractants reveals enhanced efficiency and selectivity in the recovery of valuable metals, particularly cobalt and nickel. This guide provides a comparative overview of B2EHA's performance with organophosphorus acids, offering researchers and drug development professionals insights into optimizing metal extraction processes.

This compound, a secondary amine, demonstrates significant synergistic potential when paired with acidic extractants such as Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272). This synergy leads to a considerable increase in the extraction efficiency of target metals from aqueous solutions, paving the way for more effective and economical recovery methods in hydrometallurgy.

Performance Comparison of Synergistic Systems

The synergistic interaction between B2EHA and acidic extractants is particularly effective for the separation of cobalt(II) from nickel(II), a notoriously challenging task due to their similar chemical properties. The addition of B2EHA to D2EHPA has been shown to significantly enhance the extraction of cobalt.

Synergistic Extraction of Cobalt(II) and Nickel(II)

Experimental data highlights the pronounced synergistic effect of a D2EHPA and B2EHA mixture on the extraction of Co(II). In a chloride medium, a mixture of D2EHPA and B2EHA achieved a cobalt extraction efficiency of 77%, while no significant extraction of nickel was observed.[1] This high selectivity is a key advantage for purification processes.

Table 1: Comparison of Cobalt(II) and Nickel(II) Extraction with D2EHPA and its Synergistic Mixture with B2EHA

Extractant SystemTarget MetalAqueous PhaseExtraction Efficiency (%)Separation Factor (Co/Ni)Reference
D2EHPACo(II)Sulfate mediumVaries with pHLowGeneral Knowledge
D2EHPA + B2EHACo(II)3 mol·L⁻¹ Chloride77High[1]
D2EHPANi(II)Sulfate mediumVaries with pH-General Knowledge
D2EHPA + B2EHANi(II)3 mol·L⁻¹ ChlorideNo significant extraction-[1]

The synergistic effect is often attributed to the formation of a more stable and organophilic mixed-ligand complex or an ionic liquid phase that facilitates the transfer of the metal ion into the organic phase.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. The following protocols are based on typical solvent extraction procedures used to evaluate the synergistic effects of B2EHA.

General Solvent Extraction Protocol for Co(II)/Ni(II) Separation

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a synthetic aqueous solution containing known concentrations of Co(II) and Ni(II) (e.g., from CoCl₂·6H₂O and NiCl₂·6H₂O) in a suitable medium (e.g., 3 mol·L⁻¹ chloride solution). Adjust the pH to the desired value using HCl or NaOH.

  • Organic Phase: Prepare the individual and mixed extractant solutions.

    • For the individual extractant system, dissolve a specific concentration of D2EHPA in a suitable organic diluent (e.g., kerosene).

    • For the synergistic system, prepare a mixture of D2EHPA and B2EHA at a desired molar ratio in the same diluent.

2. Extraction Procedure:

  • Combine equal volumes of the aqueous and organic phases in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium. A mechanical shaker is recommended for consistency.

  • Allow the phases to separate completely.

  • Carefully separate the aqueous phase (raffinate) and the organic phase.

3. Analysis:

  • Determine the concentration of Co(II) and Ni(II) in the initial aqueous phase and the raffinate using a suitable analytical technique, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The concentration of the metal in the organic phase can be calculated by mass balance.

4. Calculation of Extraction Efficiency and Distribution Ratio:

  • The extraction efficiency (%E) is calculated as: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the aqueous phase.

  • The distribution ratio (D) is calculated as: D = (C₀ - Cₑ) / Cₑ

Synergistic Extraction Mechanism and Workflow

The synergistic extraction process involves a series of steps leading to the formation of a stable metal complex in the organic phase. The mechanism can be visualized as a logical workflow.

Synergistic_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Metal Metal Ion (M²⁺) Synergistic_Complex Synergistic Metal Complex [M(D2EHPA-B2EHA)₂] Aq_Metal->Synergistic_Complex Phase Transfer B2EHA This compound (B2EHA) B2EHA->Synergistic_Complex Complexation Acid_Ext Acidic Extractant (e.g., D2EHPA) Acid_Ext->Synergistic_Complex Complexation

Caption: Workflow of synergistic metal extraction.

The interaction between the acidic extractant (like D2EHPA) and the amine (B2EHA) is a key step. This can involve the formation of an ion-pair or a more structured ionic liquid in the organic phase, which then acts as the effective extractant for the metal ion.

Extraction_Mechanism D2EHPA D2EHPA (HA) Ionic_Liquid Ionic Liquid/Adduct [BH⁺A⁻] D2EHPA->Ionic_Liquid Proton Transfer B2EHA B2EHA (B) B2EHA->Ionic_Liquid Extracted_Complex Extracted Complex [M(A)₂(BH⁺)₂] Ionic_Liquid->Extracted_Complex Cation Exchange Metal_Ion Metal Ion (M²⁺) in Aqueous Phase Metal_Ion->Extracted_Complex

Caption: Proposed synergistic extraction mechanism.

Conclusion

The use of this compound as a synergistic agent in combination with acidic extractants presents a promising avenue for enhancing the efficiency and selectivity of metal recovery processes. The significant improvement in the separation of cobalt and nickel highlights the potential of these systems for industrial applications. Further research focusing on optimizing the experimental conditions and exploring the synergistic effects on a wider range of metals will be crucial for the continued development of advanced hydrometallurgical technologies.

References

A Comparative Guide to the Catalytic Activity of Secondary Amines in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has witnessed significant advancements, with secondary amines emerging as a versatile and powerful class of catalysts. Their ability to activate carbonyl compounds through the formation of enamine and iminium ion intermediates provides a metal-free pathway to a wide range of enantioselective transformations. This guide offers a comparative analysis of the catalytic activity of well-established secondary amines, supported by experimental data, and provides insights into the potential catalytic role of less-studied amines like bis(2-ethylhexyl)amine (B85733).

Overview of Secondary Amine Catalysis

Secondary amine catalysts primarily operate via two key catalytic cycles: enamine and iminium ion catalysis. These cycles are fundamental to their ability to facilitate a variety of carbon-carbon bond-forming reactions, including the Aldol (B89426) reaction, Michael addition, and Diels-Alder reaction. The efficiency and stereoselectivity of these catalysts are highly dependent on their structural and electronic properties.

Comparative Analysis of Catalytic Performance

Asymmetric Aldol Reaction

The aldol reaction is a classic carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. L-proline has been extensively used as a catalyst in this transformation.

Table 1: Asymmetric Aldol Reaction of Acetone (B3395972) with 4-Nitrobenzaldehyde

CatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L-prolineDMSO486876
L-prolinea24-72--

Data sourced from multiple studies under varying conditions. a: General protocol with DCM as solvent and BZA as an additive at 2 °C showed varied results based on other parameters.[1]

Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Diphenylprolinol silyl (B83357) ether has shown to be a highly effective catalyst for the addition of aldehydes to nitroalkenes.

Table 2: Asymmetric Michael Reaction of Propanal with Nitrostyrene

CatalystTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
L-prolineRT2410-7
DiphenylprolinolRT2429-95
Diphenylprolinol silyl etherRT182-99
Diphenylprolinol silyl ether058094:699

RT = Room Temperature

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. Chiral secondary amines can catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes.

Table 3: Asymmetric Diels-Alder Reaction of Acrolein with Cyclohexadiene

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Endo/Exo RatioEnantiomeric Excess (ee, %)
(S)-α,α-diphenyl-2-pyrrolidinemethanol triethylsilyl ether1024721:1190

Experimental Protocols

General Protocol for L-proline-Catalyzed Asymmetric Aldol Reaction

To a stirred solution of the aldehyde (1.0 mmol) and cyclohexanone (B45756) (5.0 mmol) in a mixture of MeOH (0.5 mL) and H₂O (0.1 mL), (S)-proline (0.03 mmol, 3 mol%) is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, as monitored by TLC, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Protocol for Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Michael Reaction

To a solution of the α,β-unsaturated nitroalkene (0.5 mmol) and the aldehyde (1.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂), (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (0.05 mmol, 10 mol%) is added. The reaction mixture is stirred at the specified temperature for the indicated time. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the Michael adduct. The enantiomeric and diastereomeric ratios are determined by chiral HPLC and ¹H NMR analysis, respectively.[2]

General Protocol for Diphenylprolinol Silyl Ether-Catalyzed Asymmetric Diels-Alder Reaction

To a solution of the α,β-unsaturated aldehyde (0.7 mmol) and the diene (2.1 mmol) in toluene, (S)-α,α-diphenyl-2-pyrrolidinemethanol triethylsilyl ether (0.07 mmol, 10 mol%) and trifluoroacetic acid (0.14 mmol, 20 mol%) are added. The reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired cycloaddition product. The enantiomeric excess is determined by chiral HPLC analysis.[2]

Catalytic Mechanisms and Workflows

The catalytic activity of secondary amines is rooted in their ability to form key intermediates that activate the substrate. The following diagrams illustrate the fundamental catalytic cycles.

Enamine_Catalysis Ketone Ketone/Aldehyde Iminium Iminium Ion Ketone->Iminium + Catalyst Catalyst Secondary Amine Catalyst Enamine Enamine (Nucleophile) Iminium->Enamine H2O_out -H₂O Adduct Iminium Adduct Enamine->Adduct + Electrophile H_plus_out -H⁺ Electrophile Electrophile Product Product Adduct->Product + H₂O H2O_in2 +H₂O Product->Catalyst Regeneration H2O_in H₂O

Caption: Enamine Catalysis Cycle for Secondary Amines.

Iminium_Catalysis Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Iminium Iminium Ion (Electrophile) Unsaturated_Carbonyl->Iminium + Catalyst Catalyst Secondary Amine Catalyst Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile H2O_out -H₂O Nucleophile Nucleophile Product Product Enamine_Adduct->Product + H₂O Product->Catalyst Regeneration H2O_in +H₂O

Caption: Iminium Ion Catalysis Cycle for Secondary Amines.

The Case of this compound: A Structural Perspective

This compound is a secondary amine characterized by two bulky, branched alkyl chains. While direct experimental evidence of its catalytic activity in the aforementioned reactions is lacking, we can hypothesize its potential behavior based on its structure.

The significant steric hindrance posed by the two 2-ethylhexyl groups would likely influence its catalytic performance in several ways:

  • Enamine/Iminium Ion Formation: The bulky substituents may slow down the initial formation of the enamine or iminium ion intermediate due to steric clash with the carbonyl substrate.

  • Stereoselectivity: In the context of asymmetric catalysis, if a chiral version of this amine were used, the bulky groups could potentially create a well-defined chiral pocket around the active site, leading to high stereoselectivity. However, for the achiral this compound, this feature is not relevant for enantioselectivity.

  • Substrate Scope: The steric bulk might limit the range of substrates that can effectively interact with the catalyst, favoring less hindered aldehydes and ketones.

Conversely, the electron-donating nature of the alkyl groups would increase the nucleophilicity of the nitrogen atom, which could enhance the rate of the initial attack on the carbonyl compound. The interplay between these steric and electronic effects would ultimately determine the catalytic efficacy of this compound. Further experimental investigation is required to validate these hypotheses.

Conclusion

Secondary amines are highly effective organocatalysts for a range of asymmetric transformations. While L-proline serves as a foundational and cost-effective catalyst, more structurally complex amines like diphenylprolinol silyl ether can offer superior reactivity and enantioselectivity. The catalytic potential of other secondary amines, such as this compound, remains an area for future exploration, with its unique structural features suggesting a distinct catalytic profile that warrants investigation.

References

A Comparative Analysis of Bis(2-ethylhexyl)amine and Oleylamine as Capping Agents in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical determinant in the synthesis of nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in therapeutic and diagnostic applications. This guide provides a detailed comparison of two alkylamine capping agents: bis(2-ethylhexyl)amine (B85733) (BEHA) and oleylamine (B85491) (OAm), based on available experimental data.

The control of nanoparticle size, morphology, and stability is paramount for their application in fields such as drug delivery, bioimaging, and catalysis. Capping agents, molecules that bind to the surface of nanoparticles during their formation, play a crucial role in mediating these properties. Among the various classes of capping agents, alkylamines are widely utilized due to their ability to coordinate with metal precursors and passivate the nanoparticle surface. This guide focuses on a comparative analysis of a branched secondary amine, this compound, and a linear primary amine, oleylamine, to inform the rational selection of a capping agent for specific nanoparticle synthesis protocols.

At a Glance: BEHA vs. Oleylamine

FeatureThis compound (BEHA)Oleylamine (OAm)
Chemical Structure Secondary amine with two branched C8 alkyl chainsPrimary amine with a linear C18 alkyl chain containing a cis-double bond
Primary Stabilization Mechanism Steric hindranceSteric hindrance and potential π-orbital interaction
Reported Nanoparticle Syntheses Cadmium Sulfide (B99878) (CdS) quantum dotsGold (Au), Silver (Ag), Iron Oxide (Fe₃O₄), Cadmium Selenide (CdSe), and many others
Versatility Primarily acts as a steric stabilizerActs as a stabilizer, solvent, reducing agent, and shape-directing agent

In-Depth Analysis

This compound (BEHA): A Bulky Steric Stabilizer

This compound is a secondary amine characterized by its two bulky, branched ethylhexyl chains. This molecular architecture imparts significant steric hindrance, which is the primary mechanism by which it functions as a capping agent. The branched structure of the alkyl chains can create a more effective steric barrier around the nanoparticle surface compared to linear chains of similar molecular weight, thereby preventing aggregation and controlling particle growth.

Experimental evidence for the use of BEHA as a primary capping agent is most prominently found in the synthesis of Cadmium Sulfide (CdS) quantum dots. In these syntheses, BEHA has been shown to be effective in producing stable, nanosized CdS particles.[1] The bulky nature of BEHA is thought to effectively passivate the surface of the growing nanocrystals, leading to the formation of small and monodisperse quantum dots. However, comprehensive studies detailing the systematic variation of BEHA concentration to control nanoparticle size and morphology are limited in the publicly available literature.

Oleylamine (OAm): A Versatile and Widely Studied Capping Agent

Oleylamine is a primary amine featuring a long, 18-carbon chain with a cis-double bond at the C9 position. It is one of the most versatile and extensively used capping agents in nanoparticle synthesis. Its efficacy is derived from a combination of steric hindrance provided by its long alkyl chain and the electronic interactions of both the amine headgroup and the C=C double bond with the nanoparticle surface.

The versatility of oleylamine is a key advantage, as it can fulfill multiple roles in a single synthesis:

  • Stabilizer: The long alkyl chain provides a robust steric barrier.

  • Solvent: Its high boiling point makes it a suitable solvent for high-temperature syntheses.

  • Reducing Agent: The amine group can reduce metal precursors, initiating nanoparticle formation.

  • Shape-Directing Agent: The double bond can exhibit preferential binding to specific crystallographic facets of the growing nanoparticle, enabling morphological control.

Numerous studies have demonstrated the effectiveness of oleylamine in controlling the size and shape of a wide array of nanoparticles. For instance, in the synthesis of iron oxide nanoparticles, oleylamine has been shown to produce monodisperse nanoparticles with sizes that can be tuned by adjusting the reaction conditions. Similarly, in the synthesis of gold and silver nanoparticles, oleylamine plays a critical role in stabilizing the particles and, in some cases, directing the formation of anisotropic shapes.

Experimental Data Comparison

Due to the limited availability of quantitative data for this compound as a primary capping agent, a direct, side-by-side comparison with the extensive data available for oleylamine is challenging. The following table summarizes representative data for each capping agent from different studies to provide a qualitative comparison.

NanoparticleCapping AgentPrecursorsSolventTemp. (°C)Size (nm)MorphologyReference
CdSBEHACadmium acetate, SulfurNot specifiedNot specifiedN/ANanosized particles[1]
Fe₃O₄OleylamineIron(III) acetylacetonate (B107027)Phenyl ether2656 - 20Spherical
AuOleylamineHAuCl₄Toluene605 - 15Spherical
AgOleylamineSilver nitrateOleylamine1607 ± 1.2Spherical

Experimental Protocols

Synthesis of CdS Nanoparticles using this compound (General Procedure)
  • A cadmium precursor (e.g., cadmium acetate) is dissolved in a suitable solvent.

  • This compound is added to the solution to act as the capping agent.

  • A sulfur precursor (e.g., sulfur powder dissolved in an appropriate solvent or a sulfide salt solution) is injected into the heated solution under vigorous stirring.

  • The reaction is allowed to proceed at a specific temperature for a set duration to allow for nanoparticle growth.

  • The resulting nanoparticles are then isolated by precipitation with a non-solvent (e.g., ethanol) and centrifugation.

Synthesis of Oleylamine-Capped Iron Oxide Nanoparticles

This protocol is adapted from the synthesis of monodisperse iron oxide nanoparticles.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Oleylamine

  • Phenyl ether

Procedure:

  • In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(acac)₃, oleylamine, and phenyl ether.

  • The mixture is heated to 200 °C for 30 minutes under a nitrogen atmosphere with constant stirring.

  • The temperature is then raised to 265 °C and maintained for a further 30 minutes.

  • After the reaction, the solution is cooled to room temperature.

  • The iron oxide nanoparticles are precipitated by the addition of ethanol (B145695) and collected by centrifugation.

  • The nanoparticles are washed multiple times with ethanol and redispersed in a nonpolar solvent like hexane (B92381) or toluene.

Logical Workflow and Mechanisms

The choice between BEHA and OAm can be guided by the desired outcome of the nanoparticle synthesis. The following diagram illustrates a logical workflow for selecting a capping agent.

G cluster_input Desired Nanoparticle Properties cluster_agent Capping Agent Selection cluster_properties Expected Outcome Desired_Size Size Control BEHA This compound (BEHA) Desired_Size->BEHA Primary need for strong steric stabilization OAm Oleylamine (OAm) Desired_Size->OAm Need for tunable size Desired_Shape Morphology Control Desired_Shape->OAm Anisotropic shapes desired Desired_Function Surface Functionality Desired_Function->OAm Further functionalization via double bond BEHA_Outcome Strong Steric Hindrance (Potentially smaller, more spherical particles) BEHA->BEHA_Outcome OAm_Outcome Versatile Control (Tunable size and shape, potential for anisotropy) OAm->OAm_Outcome

Caption: Capping agent selection workflow.

The following diagram illustrates the general mechanism of amine-mediated nanoparticle capping.

G cluster_precursor Initial Stage cluster_growth Growth and Stabilization Precursor Metal Precursor NP_core Nanoparticle Core Precursor->NP_core Reduction/ Decomposition Amine Amine Capping Agent (BEHA or OAm) Amine->NP_core Coordination NP_capped Capped Nanoparticle Amine->NP_capped Steric Hindrance NP_core->NP_capped Surface Passivation

Caption: Amine capping mechanism.

Conclusion

For researchers, the choice between BEHA and OAm will depend on the specific requirements of the synthesis. If a simple, robust steric stabilizer is needed and the synthesis parameters are being developed, BEHA could be a viable option. However, if versatility, multi-functionality, and a wealth of established protocols are desired, oleylamine remains the more extensively validated choice. Further research into the systematic application of BEHA as a capping agent would be valuable to the nanoscience community to fully elucidate its potential in controlling nanoparticle properties.

References

A Comparative Guide to the Performance of Bis(2-ethylhexyl)amine in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of bis(2-ethylhexyl)amine (B85733) (BEHA) in various solvent systems, with a focus on its application in synergistic solvent extraction. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding and optimizing the use of BEHA for separation and purification processes.

This compound, a secondary amine with branched alkyl chains, is a versatile extractant in hydrometallurgy and other separation sciences. Its efficacy is significantly influenced by the solvent system in which it is employed. This guide explores its performance in synergistic systems and provides insights into the impact of the diluent on extraction efficiency.

Performance in Synergistic Solvent Systems: Extraction of Cobalt(II) and Nickel(II)

A notable application of this compound is in synergistic solvent extraction systems, particularly in combination with acidic extractants like bis(2-ethylhexyl)phosphoric acid (D2EHPA). This combination has demonstrated high selectivity for the separation of cobalt(II) from nickel(II) in chloride media.

Table 1: Synergistic Extraction of Co(II) and Ni(II) with a D2EHPA-BEHA Mixture

Metal IonExtractant SystemAqueous PhaseExtraction Efficiency (%)Co(II)/Ni(II) SelectivityReference
Cobalt(II)D2EHPA + this compound3 mol·L⁻¹ Chloride77High[1][2][3]
Nickel(II)D2EHPA + this compound3 mol·L⁻¹ ChlorideNo significant extractionHigh[1][2][3]

Note: The high selectivity is attributed to the synergistic interaction between the acidic extractant (D2EHPA) and the basic extractant (BEHA), which facilitates the preferential extraction of cobalt complexes.

Experimental Protocols

Protocol for Synergistic Solvent Extraction of Cobalt and Nickel

This protocol outlines the general procedure for the selective extraction of cobalt(II) from a solution containing nickel(II) using a synergistic solvent system of D2EHPA and BEHA.

1. Preparation of the Organic Phase:

  • Prepare a solution of bis(2-ethylhexyl)phosphoric acid (D2EHPA) and this compound (BEHA) in a suitable organic diluent (e.g., kerosene, toluene). The concentrations of D2EHPA and BEHA should be optimized based on the specific application. For instance, equimolar concentrations can be a starting point for investigation.

2. Preparation of the Aqueous Phase:

  • Prepare an aqueous feed solution containing known concentrations of cobalt(II) and nickel(II) in a chloride medium (e.g., by dissolving CoCl₂ and NiCl₂ in deionized water with a specific concentration of a chloride salt like NaCl to maintain ionic strength). Adjust the pH of the aqueous solution to the desired value using HCl or NaOH.

3. Extraction Procedure:

  • Mix equal volumes of the prepared organic and aqueous phases in a separatory funnel or a mixer-settler.

  • Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure that equilibrium is reached. The optimal shaking time should be determined experimentally.

  • Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid phase separation.

4. Analysis:

  • Carefully separate the aqueous and organic phases.

  • Determine the concentrations of cobalt(II) and nickel(II) in the aqueous phase before and after extraction using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The concentration of the metal ions in the organic phase can be calculated by mass balance.

5. Data Calculation:

  • Distribution Coefficient (D): D = [Metal]organic / [Metal]aqueous

  • Extraction Efficiency (%E): %E = (D / (D + Vaqueous / Vorganic)) * 100 (Where V is the volume of the respective phase)

  • Separation Factor (βCo/Ni): βCo/Ni = DCo / DNi

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical synergistic solvent extraction experiment.

G Workflow for Synergistic Solvent Extraction cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis and Data Processing cluster_output Results prep_org Prepare Organic Phase (BEHA + D2EHPA in Diluent) mix Mix Aqueous and Organic Phases prep_org->mix prep_aq Prepare Aqueous Phase (Co(II) + Ni(II) in Chloride Medium) prep_aq->mix equilibrate Equilibrate (Shake) mix->equilibrate separate Phase Separation equilibrate->separate analyze_aq Analyze Aqueous Phase (AAS or ICP-OES) separate->analyze_aq Raffinate calc_org Calculate Organic Phase Concentration (by Mass Balance) separate->calc_org Loaded Organic calc_params Calculate D, %E, and β analyze_aq->calc_params calc_org->calc_params results Comparative Performance Data calc_params->results

Caption: Workflow for a typical synergistic solvent extraction experiment.

Performance in Alternative Solvent Systems: Deep Eutectic Solvents (DES)

Recent research has explored the use of this compound as a component in the formation of hydrophobic deep eutectic solvents (HDES). These systems are considered greener alternatives to traditional volatile organic compounds. In this context, BEHA acts as a hydrogen bond acceptor.

Table 2: Application of BEHA in a Hydrophobic Deep Eutectic Solvent System for Rare Earth Element Separation

ApplicationHDES ComponentsTarget ElementsPerformance HighlightReference
Separation of Yttrium from Heavy Rare Earth Elements1-decanol (Third Component) + Oleic Acid (Hydrogen Bond Donor) + this compound (Hydrogen Bond Acceptor)Yttrium (Y), Dysprosium (Dy), Holmium (Ho), Erbium (Er)High separation factors for heavy REEs from Yttrium.[4][5]

Note: The performance of BEHA in HDES is highly dependent on the nature of the hydrogen bond donor and the third component, offering a tunable system for specific separation challenges.

Comparison with Alternative Amine Extractants

While direct comparative studies of BEHA against other amines in a wide range of diluents are limited in the reviewed literature, a qualitative comparison can be made based on their structural differences and general extraction behavior.

Table 3: Qualitative Comparison of BEHA with Other Common Amine Extractants

ExtractantTypeStructureGeneral Characteristics
This compound (BEHA) Secondary AmineBranched Alkyl ChainsGood solubility in non-polar solvents; Steric hindrance from branched chains can influence selectivity.
Di-n-octylamine Secondary AmineStraight Alkyl ChainsGenerally higher extraction efficiency than branched isomers for some metals due to less steric hindrance.
Tri-n-octylamine (TOA) Tertiary AmineStraight Alkyl ChainsCommonly used for extraction from chloride media; Forms ion pairs with anionic metal complexes.

Note: The choice between these amines depends on the specific metal to be extracted, the composition of the aqueous phase, and the desired selectivity.

References

A Comparative Guide to Heavy Metal Analysis in Wastewater: Evaluating Bis(2-ethylhexyl)amine-based Extraction and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of heavy metal concentrations in wastewater is paramount for environmental protection and ensuring public health. This guide provides a comparative analysis of various analytical extraction and removal methods, with a focus on the validation of a potential solvent extraction reagent, bis(2-ethylhexyl)amine (B85733) (B2EHA). Due to a lack of extensive validation data for B2EHA in heavy metal analysis from wastewater, this document critically evaluates established methodologies — chemical precipitation, activated carbon adsorption, ion exchange, and membrane filtration — and explores the prospective application of B2EHA by drawing parallels with its well-studied structural analog, bis(2-ethylhexyl)phosphoric acid (D2EHPA).

Performance Comparison of Heavy Metal Removal Techniques

The selection of an appropriate method for heavy metal analysis and removal from wastewater depends on various factors, including the specific metals present, their concentrations, the wastewater matrix, and the desired efficiency. The following tables summarize the quantitative performance of established techniques.

Table 1: Comparison of Heavy Metal Removal Efficiencies by Chemical Precipitation

Precipitating AgentTarget Metal(s)pHRemoval Efficiency (%)Reference
Calcium Hydroxide (Ca(OH)₂)Cu(II), Zn(II)8 - 10> 90
Sodium Hydroxide (NaOH)Cu(II), Zn(II)8 - 10> 90[1]
Soda Ash (Na₂CO₃)Cu(II), Zn(II)8 - 10> 90[1]
Calcium Oxide (CaO)Al, As, Cd, Zn, Fe, Cr, Cu, Ni, V, Mo8 - 11> 99

Table 2: Adsorption Capacities of Activated Carbon for Heavy Metal Removal

Heavy MetalAdsorbentAdsorption Capacity (mg/g)Optimal pHReference
Lead (Pb²⁺)Activated Carbon (from municipal organic solid waste)905[2]
Cadmium (Cd²⁺)Activated Carbon (from municipal organic solid waste)615[2]
Lead (Pb²⁺)Activated Carbon1426[3]
Cadmium (Cd²⁺)Activated Carbon986[3]

Table 3: Performance of Ion Exchange Resins for Heavy Metal Removal

Resin TypeTarget Metal(s)Removal Efficiency (%)Reference
Strong Acid Cation ExchangerCu(II), Zn(II)High (not specified)[4]
Commercially Available ResinVarious Heavy Metals~99.9[5]

Table 4: Heavy Metal Rejection Rates by Membrane Filtration

Membrane TypeTarget Metal(s)Rejection Rate (%)Reference
Reverse Osmosis (RO)Cu, Cd98 - 99[6]
Nanofiltration (NF)Cu> 90[6]
Reverse Osmosis (RO)Pb²⁺, Cd²⁺, Co²⁺, Cu²⁺>90 - >99[7]
Nanofiltration (NF)Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺92 - 97[8]

This compound (B2EHA): A Prospective Analysis

D2EHPA is a widely used solvent extractant in hydrometallurgy, known for its efficiency in separating various heavy metals. For instance, D2EHPA has been successfully used for the extraction of cobalt, with the process being highly dependent on the pH of the aqueous solution. Studies have shown that D2EHPA can also effectively extract other heavy metals, with the extraction efficiency influenced by factors such as the concentration of the extractant, the nature of the diluent, and the composition of the aqueous phase.

Given these parallels, it is plausible that B2EHA could function as an effective extractant for certain heavy metals from wastewater. However, comprehensive experimental validation is necessary to determine its extraction efficiency, optimal operating conditions (e.g., pH, concentration, diluent), and selectivity for different metal ions in complex wastewater matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of typical experimental protocols for the discussed heavy metal removal and analysis techniques.

Chemical Precipitation
  • Sample Preparation: Collect a representative wastewater sample and determine the initial concentrations of the target heavy metals using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • pH Adjustment: Adjust the pH of the wastewater sample to the desired level using a precipitating agent (e.g., lime, caustic soda). The optimal pH will vary depending on the metal and the precipitating agent used.

  • Precipitation: Add the precipitating agent to the wastewater while stirring to ensure thorough mixing. Allow sufficient reaction time for the metal hydroxides or other insoluble salts to form and precipitate out of the solution.

  • Solid-Liquid Separation: Separate the precipitate from the treated wastewater by filtration or centrifugation.

  • Analysis: Analyze the supernatant for the final concentration of the heavy metals to determine the removal efficiency. The precipitate can be further analyzed to confirm its composition.

Adsorption by Activated Carbon
  • Adsorbent Preparation: Use commercially available activated carbon or prepare it from a suitable precursor. Ensure the adsorbent has a high surface area and appropriate pore size distribution.

  • Batch Adsorption Studies:

    • Prepare a series of wastewater samples with known initial concentrations of the target heavy metals.

    • Add a specific dosage of activated carbon to each sample.

    • Agitate the mixtures for a predetermined contact time at a constant temperature.

    • Investigate the effect of pH by adjusting the initial pH of the solutions.

  • Analysis: After the desired contact time, separate the activated carbon from the solution by filtration. Analyze the filtrate for the remaining heavy metal concentrations to calculate the adsorption capacity and removal efficiency.

  • Isotherm and Kinetic Modeling: Fit the experimental data to various isotherm (e.g., Langmuir, Freundlich) and kinetic (e.g., pseudo-first-order, pseudo-second-order) models to understand the adsorption mechanism.[3]

Ion Exchange
  • Resin Selection and Preparation: Choose an appropriate ion exchange resin (cationic or anionic) based on the target heavy metal ions. Pre-condition the resin according to the manufacturer's instructions.

  • Column Setup: Pack a chromatography column with the prepared ion exchange resin.

  • Loading: Pass the wastewater sample through the column at a controlled flow rate. The heavy metal ions will be exchanged with the ions on the resin.

  • Elution (Regeneration): After the resin is saturated with heavy metal ions, pass a regenerating solution (e.g., a strong acid for a cation exchanger) through the column to elute the bound metals and regenerate the resin for reuse.

  • Analysis: Collect fractions of the effluent and the eluate and analyze them for heavy metal concentrations to determine the breakthrough curve and the overall removal and recovery efficiency.[5]

Membrane Filtration
  • Membrane Selection: Choose a suitable membrane (e.g., reverse osmosis, nanofiltration) based on the size of the hydrated metal ions and the desired level of removal.

  • System Setup: Install the membrane in a cross-flow filtration setup.

  • Filtration: Pump the wastewater across the membrane surface at a specific pressure. The permeate (treated water) passes through the membrane, while the retentate (concentrated waste) is retained.

  • Analysis: Collect samples of the feed, permeate, and retentate and analyze them for heavy metal concentrations to calculate the rejection rate and flux.[6][7]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical comparison of the discussed methods, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Heavy Metal Analysis using Solvent Extraction start Start: Wastewater Sample preparation Sample Preparation (e.g., pH adjustment) start->preparation extraction Liquid-Liquid Extraction (with B2EHA in organic solvent) preparation->extraction separation Phase Separation (Aqueous & Organic) extraction->separation aqueous_analysis Analysis of Aqueous Phase (e.g., AAS, ICP-MS) separation->aqueous_analysis organic_analysis Analysis of Organic Phase (Back-extraction & Analysis) separation->organic_analysis end End: Determine Extraction Efficiency aqueous_analysis->end organic_analysis->end

Caption: A generalized workflow for heavy metal analysis using a solvent extraction method like B2EHA.

G cluster_comparison Comparison of Heavy Metal Removal Methods b2eha B2EHA (Solvent Extraction) Potential: High Selectivity Status: Not Validated for Wastewater precipitation Chemical Precipitation Advantage: Low Cost, Simple Disadvantage: Sludge Production adsorption Adsorption (Activated Carbon) Advantage: High Efficiency Disadvantage: Regeneration Cost ion_exchange Ion Exchange Advantage: High Selectivity, Reusable Disadvantage: Resin Fouling membrane Membrane Filtration Advantage: High Purity Effluent Disadvantage: High Cost, Fouling

References

Comparative analysis of the stability of nanoparticles synthesized with different amine capping agents

Author: BenchChem Technical Support Team. Date: December 2025

The translation of nanoparticle technology from laboratory synthesis to real-world applications in medicine and materials science is critically dependent on their long-term stability.[1] Unstabilized nanoparticles tend to aggregate to minimize their high surface energy, leading to a loss of their unique nanoscale properties.[1] Amine-containing molecules are a versatile class of capping agents used to prevent this aggregation and functionalize nanoparticle surfaces.[2] They provide stability through two primary mechanisms: electrostatic repulsion, where charged amine groups create a repulsive force between particles, and steric hindrance, where bulky molecular structures physically prevent particles from approaching one another.[1][2]

This guide provides a comparative analysis of the stability imparted by different amine capping agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal stabilization strategy for their specific application.

Comparative Performance of Amine Capping Agents

The choice of amine capping agent significantly influences the physicochemical properties and colloidal stability of nanoparticles. The following table summarizes quantitative data for several common amine-based stabilizers, offering a comparative overview of their performance.

Capping AgentNanoparticle CoreStabilization MechanismHydrodynamic Diameter (nm)Zeta Potential (mV)Stability Conditions & DurationKey Advantages & Disadvantages
Polyethyleneimine (PEI), 25 kDa-branched PLGA/LipidElectrostatic Repulsion135 - 535+13.5 to +45.4Stable in pH 7.4 PBS[3]Advantages: High positive charge provides excellent electrostatic stability and facilitates cellular uptake.[3] Disadvantages: Higher molecular weight and branched structures can lead to increased cytotoxicity.[3][4]
Dodecylamine Palladium (Pd)Steric Hindrance~5.4Not applicable (stabilized in organic solvent)Stable in organic solvents like benzene.[5][6]Advantages: Excellent for stabilizing nanoparticles in non-polar media; forms a dense ligand shell.[5] Disadvantages: Limited solubility and stability in aqueous solutions.
Octylamine Iron Oxide (Fe₃O₄)Steric Hindrance~2.1Not applicableStable in non-polar solvents.Advantages: Results in very small, well-defined nanoparticles.[7] Disadvantages: Primarily for use in organic synthesis and non-aqueous applications.
Amino Acids (e.g., L-glutamine, L-cysteine) Gold (Au), Iron Oxide (Fe₃O₄)Electrostatic & Steric8.6 - 27.2 (AuNPs)Varies with pH and amino acid typeStable in aqueous buffers.[8][9]Advantages: Biocompatible, "green" reagents; provide functional groups (-NH₂, -COOH) for further conjugation.[10] Disadvantages: Stability can be highly pH-dependent.[8]
PEI-Oleic Acid Micelles Palladium (Pd)Electrostatic & Steric~196 (micelle size)~ +34Stable in aqueous solution.[11][12]Advantages: Amphiphilic nature allows stabilization of nanoparticles in aqueous media with high efficiency; enhances catalytic activity.[12] Disadvantages: Forms larger micellar structures around the nanoparticle.

Note: Hydrodynamic diameter and zeta potential are highly dependent on the specific nanoparticle core, synthesis method, and measurement conditions (e.g., pH, ionic strength).

Visualization of Stabilization Mechanisms

The fundamental principles of nanoparticle stabilization by amine capping agents can be visualized as follows.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Analysis Techniques prep_precursors Prepare Metal Salt Precursors & Amine Capping Agent synthesis Nanoparticle Synthesis (e.g., Co-Precipitation) prep_precursors->synthesis Add Reagents purification Purification & Washing (Centrifugation / Magnetic Separation) synthesis->purification Crude Product initial_char Initial Characterization (t=0) purification->initial_char Disperse in Buffer stability_study Stability Study (Incubate under defined conditions) initial_char->stability_study dls DLS: Size & PDI initial_char->dls zeta Zeta Potential: Surface Charge initial_char->zeta tem TEM: Morphology & Aggregation initial_char->tem time_point_char Time-Point Characterization (t=x days/weeks) stability_study->time_point_char time_point_char->stability_study Continue Incubation time_point_char->dls Re-analyze time_point_char->zeta Re-analyze time_point_char->tem Re-analyze final_data Comparative Stability Data Analysis time_point_char->final_data

References

Safety Operating Guide

Safe Disposal of Bis(2-ethylhexyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Bis(2-ethylhexyl)amine (CAS No. 106-20-7), ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety data sheets.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound, it is critical to be aware of its hazards and to use appropriate personal protective equipment. The substance is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves. The specific material and thickness should be chosen based on the duration and nature of the handling.

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield if there is a risk of splashing.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or the generation of vapors/aerosols, use a self-contained breathing apparatus.[1]

Always work in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[2]

Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area.[1] Ensure the area is well-ventilated to disperse any vapors.[1]

  • Contain the Spill: Prevent the spill from entering drains or water courses by using inert absorbent materials like sand, earth, or vermiculite.[1][3] Cover drains in the immediate vicinity.[1]

  • Absorb the Material: Carefully absorb the spilled liquid with a non-combustible, inert material (e.g., Chemizorb®).[1] Avoid using combustible materials such as sawdust.[2]

  • Collect Waste: Collect the absorbed material and contaminated items using spark-proof tools into a suitable, clearly labeled, and sealable container for chemical waste.[3][4]

  • Decontaminate the Area: Clean the affected area thoroughly. Wash the area and prevent runoff from entering drains.[3]

  • Dispose of Waste: Dispose of the container with the collected waste as hazardous material through an approved waste disposal plant.[4]

Chemical Waste Disposal Procedure

Proper disposal of this compound is crucial to avoid environmental harm. Discharge into the environment must be strictly avoided.[1]

Step-by-Step Disposal Guide:

  • Do Not Mix: Keep this compound waste in its original or a compatible, properly labeled container. Do not mix it with other waste streams.

  • Container Management: Ensure the waste container is tightly closed and stored in a locked, well-ventilated, and secure area accessible only to authorized personnel.[1][2]

  • Engage a Licensed Disposal Facility: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[3] The facility will typically use methods such as incineration in a licensed apparatus or neutralization followed by burial in a specifically licensed landfill.[3]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be decontaminated before being destroyed or recycled.[3]

  • Follow Regulations: All disposal activities must adhere strictly to local, state, and federal environmental regulations.

Data and Properties Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 241.46 g/mol [5]
Purity (by GC) ≥ 99.00%[6]
Water Content ≤ 0.2%[6]
Aquatic Toxicity (EC50) 2.2 mg/l (48 h, Daphnia magna)
IMDG Class Class 8 (Corrosive)[6]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound, from initial handling to final disposition.

G cluster_prep Phase 1: Preparation & Handling cluster_event Phase 2: Event Requiring Disposal cluster_spill Spill Response Protocol cluster_waste Waste Collection Protocol cluster_disposal Phase 3: Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B C Spill Occurs or Waste is Generated? B->C D Evacuate Area & Ensure Ventilation C->D Spill H Collect Unused Chemical in Labeled Waste Container C->H Waste E Contain Spill & Protect Drains D->E F Absorb with Inert Material (e.g., Vermiculite) E->F G Collect Waste in Labeled Container F->G I Store Waste Container Securely (Locked, Ventilated Area) G->I H->I J Contact Approved Hazardous Waste Disposal Facility I->J K Arrange for Pickup and Final Disposition (Incineration/Landfill) J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling Bis(2-ethylhexyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical information for the handling and disposal of Bis(2-ethylhexyl)amine (CAS No. 106-20-7), a compound used in laboratory chemical synthesis. Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Core Hazards Summary:

This compound is classified as a hazardous substance with the following primary risks[1][2]:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1]

  • Corrosivity: Causes severe skin burns and serious eye damage.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The required equipment is detailed below.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles / Face ShieldChemical-resistant safety goggles. A face shield is recommended if there is a splash hazard.[3][4]
Skin Protection GlovesImpervious chemical-resistant gloves (e.g., Nitrile rubber).[3][5]
Protective ClothingChemical-resistant overalls, long-sleeved jacket, or a disposable suit to prevent skin contact.[3][6]
FootwearChemical-resistant boots, potentially with steel toes.[3][7]
Respiratory Protection RespiratorA NIOSH-approved half or full-face respirator with an organic vapor/acid gas cartridge is necessary when working with the neat chemical, especially where vapors or aerosols may be generated.[3][8] Work should be conducted in a chemical fume hood.[1]

First Aid Measures

Immediate action is crucial in the event of exposure. First aiders must protect themselves before assisting.[1]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing.[1][3] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[1][3] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[1][3]

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1]

  • Avoid Contact: Prevent all personal contact, including inhalation of vapors and direct contact with skin and eyes.[10]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[3][10]

Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][4]

  • Security: Store in a locked-up area accessible only to authorized personnel.[1][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[11]

Disposal Plan

All waste materials must be disposed of in accordance with local, regional, and national regulations.[4]

  • Chemical Waste: Dispose of the chemical and its container at an approved hazardous waste disposal facility.[10] Do not mix with other waste.

  • Contaminated Materials: Absorbent materials used for spills, and contaminated PPE should be sealed in vapor-tight plastic bags for disposal.[8]

  • Environmental Release: Avoid release into the environment. Prevent the product from entering drains or surface water.[1]

Experimental Workflow: Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_dispose Dispose of Waste via Approved Vendor cleanup_waste->cleanup_dispose spill_response Follow Spill Cleanup Protocol emergency_spill->spill_response exposure_response Follow First Aid Procedures emergency_exposure->exposure_response

Caption: Procedural workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.